LSD1-IN-20
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H38N6O2 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
4-N-(1-benzylpiperidin-4-yl)-2-N-[3-(dimethylamino)propyl]-6,7-dimethoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C27H38N6O2/c1-32(2)14-8-13-28-27-30-23-18-25(35-4)24(34-3)17-22(23)26(31-27)29-21-11-15-33(16-12-21)19-20-9-6-5-7-10-20/h5-7,9-10,17-18,21H,8,11-16,19H2,1-4H3,(H2,28,29,30,31) |
InChI 键 |
YYFDMPHIONBOKZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OC |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LSD1-IN-20
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSD1-IN-20 is a potent, non-covalent, dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Histone-lysine N-methyltransferase G9a (also known as EHMT2). By simultaneously targeting these two key epigenetic regulators, this compound offers a multi-faceted approach to modulating gene expression, leading to anti-proliferative effects in various cancer models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.
Introduction to LSD1 and G9a: Key Epigenetic Regulators
Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active gene transcription.[1] Consequently, LSD1 activity is generally linked to transcriptional repression.[1] Conversely, in complex with the androgen receptor, LSD1 can demethylate H3K9me1/2, leading to transcriptional activation.[2] LSD1 is overexpressed in a multitude of cancers, where it contributes to oncogenesis by silencing tumor suppressor genes and promoting cell proliferation, migration, and invasion.[1]
G9a is a histone methyltransferase that is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2).[3][4] These H3K9 methylation marks are canonical features of heterochromatin and are associated with transcriptional repression.[3] G9a-mediated gene silencing plays a crucial role in various cellular processes, including development and differentiation.[3] Dysregulation of G9a activity is also implicated in the pathogenesis of cancer through the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways such as the Wnt pathway.[4][5]
The dual inhibition of both LSD1 and G9a presents a synergistic strategy to reactivate silenced tumor suppressor genes and induce anti-cancer effects.
Biochemical Mechanism of Action of this compound
This compound functions as a non-covalent inhibitor of both LSD1 and G9a, distinguishing it from many tranylcypromine-based irreversible LSD1 inhibitors.[6] Its inhibitory activity has been quantified through various biochemical assays.
Quantitative Inhibition Data
The inhibitory potency of this compound against its targets has been determined, as summarized in the table below.
| Target | Parameter | Value (µM) | Reference |
| LSD1 | Ki | 0.44 | [6] |
| G9a | Ki | 0.68 | [6] |
Table 1: Biochemical Inhibition Data for this compound. This table summarizes the inhibitor constant (Ki) values for this compound against its primary targets.
Cellular Mechanism of Action and Biological Effects
The dual inhibition of LSD1 and G9a by this compound leads to a cascade of cellular events, ultimately resulting in anti-proliferative activity in cancer cells.
Cellular Proliferation
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| THP-1 | Acute Myeloid Leukemia | IC50 (72 h) | 0.51 | [6] |
| MDA-MB-231 | Breast Cancer | IC50 (72 h) | 1.60 | [6] |
Table 2: Anti-proliferative Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines after 72 hours of treatment.
Downstream Signaling Pathways
The simultaneous inhibition of LSD1 and G9a by this compound is postulated to impact multiple downstream signaling pathways critical for cancer cell survival and proliferation. While the specific pathways affected by this dual inhibitor are still under investigation, the known roles of LSD1 and G9a suggest potential modulation of:
-
Wnt Signaling Pathway: G9a is known to regulate the Wnt signaling pathway, and its inhibition can lead to the suppression of this pro-proliferative pathway.[5]
-
Endoplasmic Reticulum (ER) Stress Pathway: Co-inhibition of LSD1 and G9a has been shown to induce cell death by targeting the ER stress pathway.[7]
-
Tumor Suppressor Gene Reactivation: Both LSD1 and G9a are involved in the silencing of tumor suppressor genes. Their dual inhibition is expected to lead to the re-expression of these critical negative regulators of cell growth.
Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the dual inhibitory action of this compound on LSD1 and G9a, leading to the upregulation of tumor suppressor genes, inhibition of the Wnt signaling pathway, and induction of the ER stress pathway, ultimately resulting in decreased cell proliferation and increased apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound and similar dual inhibitors. For specific details pertaining to this compound, it is recommended to consult the primary literature.
LSD1/G9a Biochemical Inhibition Assay (Generic HTRF Protocol)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of compounds against LSD1 and G9a.
-
Reagents and Materials:
-
Recombinant human LSD1 or G9a enzyme
-
Biotinylated histone H3 peptide substrate (specific for each enzyme)
-
Europium cryptate-labeled anti-histone mark antibody (e.g., anti-H3K4me0 for LSD1, anti-H3K9me2 for G9a)
-
XL665-conjugated Streptavidin (SA-XL665)
-
S-adenosylmethionine (SAM) for G9a assay
-
Flavin adenine dinucleotide (FAD) for LSD1 assay
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
For the LSD1 assay, add a mixture of LSD1 enzyme and FAD to the wells. For the G9a assay, add a mixture of G9a enzyme and SAM.
-
Initiate the enzymatic reaction by adding the respective biotinylated histone H3 peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection mixture containing the Europium cryptate-labeled antibody and SA-XL665.
-
Incubate for a further period to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
-
Calculate the HTRF ratio and determine IC50 values from the dose-response curves.
-
Figure 2: HTRF Assay Workflow. A schematic representation of the steps involved in a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay for determining enzyme inhibition.
Cell Viability Assay (Generic MTS/MTT Protocol)
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., THP-1, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with various concentrations of the compound or DMSO (vehicle control).
-
Incubate the cells for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Add MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis of Histone Methylation
This protocol is used to confirm the on-target effect of this compound by measuring changes in histone methylation marks.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a defined time.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the specific histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in histone methylation levels.
-
Conclusion
This compound is a valuable research tool for investigating the biological consequences of dual LSD1 and G9a inhibition. Its non-covalent mechanism of action and potent anti-proliferative effects in cancer cell lines make it a compound of significant interest for epigenetic drug discovery. The data and protocols presented in this guide provide a comprehensive foundation for researchers and scientists working with this compound and other dual epigenetic modulators. Further investigation into the specific downstream signaling pathways affected by this dual inhibition will undoubtedly provide deeper insights into its therapeutic potential.
References
- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
LSD1-IN-20: A Technical Whitepaper on the Dual Inhibition of LSD1 and G9a
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSD1-IN-20 has emerged as a significant pharmacological tool for investigating the synergistic effects of targeting two critical epigenetic regulators: Lysine-Specific Demethylase 1 (LSD1) and G9a methyltransferase. This document provides a comprehensive technical overview of this compound, focusing on its dual inhibitory mechanism, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a detailed guide for researchers in oncology, epigenetics, and drug discovery, facilitating the design and execution of studies involving this potent dual inhibitor.
Introduction to LSD1 and G9a: Key Epigenetic Targets in Oncology
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, and G9a (also known as EHMT2) are crucial enzymes that regulate gene expression through the post-translational modification of histone proteins.
LSD1 is a flavin-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). As a component of several transcriptional regulatory complexes, LSD1 can act as both a transcriptional co-repressor (via H3K4 demethylation) and a co-activator (via H3K9 demethylation). Its overexpression is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and various solid tumors, where it contributes to the maintenance of an undifferentiated state and tumor progression.
G9a is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), a hallmark of transcriptionally silenced chromatin. G9a plays a critical role in developmental processes, and its aberrant activity is associated with the silencing of tumor suppressor genes in multiple cancer types.
The coordinated action of LSD1 and G9a in regulating the methylation landscape of chromatin makes them attractive targets for therapeutic intervention. The simultaneous inhibition of both enzymes presents a promising strategy to reactivate silenced tumor suppressor genes and induce cancer cell differentiation and apoptosis.
This compound: A Potent Dual Inhibitor
This compound is a small molecule, non-covalent inhibitor that demonstrates potent and balanced activity against both LSD1 and G9a. Its dual-targeting nature allows for the comprehensive interrogation of the combined effects of inhibiting these two key epigenetic modifiers.
Mechanism of Dual Inhibition
This compound acts as a competitive inhibitor at the active sites of both LSD1 and G9a, preventing the binding of their respective substrates. By non-covalently interacting with the enzymes, it offers a reversible mode of inhibition.
Quantitative Data
The inhibitory potency of this compound has been quantified through both biochemical and cellular assays. The following tables summarize the key data from the foundational study by Menna M, et al. (2022).[1]
Biochemical Inhibitory Activity
| Target Enzyme | Inhibition Constant (Ki) |
| LSD1 | 0.44 µM |
| G9a | 0.68 µM |
Table 1: Biochemical potency of this compound against LSD1 and G9a.[1]
Cellular Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (72 h) |
| THP-1 | Acute Myeloid Leukemia | 0.51 µM |
| MDA-MB-231 | Breast Cancer | 1.60 µM |
Table 2: Antiproliferative effects of this compound in cancer cell lines.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols used to characterize this compound.
LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
96-well black microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the wells of the microplate, add the LSD1 enzyme, HRP, and Amplex® Red reagent.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the Ki value.
G9a Enzymatic Assay (Homogeneous Assay)
This protocol describes a common method for measuring G9a activity, often utilizing a technology like AlphaLISA® that detects the methylated substrate.
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM) - methyl donor
-
Specific antibody for methylated H3K9
-
Acceptor beads and Donor beads (for AlphaLISA®)
-
Assay buffer
-
This compound
-
384-well white microplate
-
Microplate reader capable of AlphaLISA® detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the G9a enzyme and the diluted inhibitor to the wells of the microplate and pre-incubate for 15 minutes.
-
Initiate the reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for methylation.
-
Stop the reaction and add the detection reagents, including the anti-methyl H3K9 antibody and acceptor beads. Incubate for 60 minutes.
-
Add the donor beads and incubate for a further 30-60 minutes in the dark.
-
Read the plate on a compatible microplate reader.
-
Calculate the percent inhibition for each concentration and determine the Ki value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
THP-1 and MDA-MB-231 cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere (for MDA-MB-231) or stabilize (for THP-1) overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle-only control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a valuable chemical probe for studying the combined roles of LSD1 and G9a in health and disease. Its potent, non-covalent, and dual inhibitory activity provides a powerful tool for dissecting the complex epigenetic regulatory networks in cancer. The data and protocols presented in this whitepaper offer a foundational resource for researchers aiming to utilize this compound in their investigations, ultimately contributing to the development of novel epigenetic-based therapies.
References
The Discovery and Synthesis of LSD1-IN-20: A Dual Inhibitor of LSD1 and G9a
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LSD1-IN-20 has emerged as a significant tool compound in epigenetic research, acting as a potent, non-covalent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Histone-lysine N-methyltransferase G9a. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is designed to furnish researchers and drug development professionals with the detailed information necessary to understand and utilize this compound in their studies. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's context and application.
Introduction to LSD1 and G9a as Therapeutic Targets
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By demethylating H3K4, a mark associated with active transcription, LSD1 generally acts as a transcriptional co-repressor. Conversely, its activity on H3K9, a repressive mark, can lead to transcriptional activation.[1][2] LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer, where it contributes to tumor progression by suppressing differentiation and promoting proliferation.[1][3] This has made LSD1 an attractive target for cancer therapy.
G9a (EHMT2) is a histone methyltransferase responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), marks that are associated with gene silencing. The dual inhibition of both a "writer" (G9a) and an "eraser" (LSD1) of histone methylation presents a compelling therapeutic strategy to modulate gene expression in cancer.
Discovery of this compound
This compound, also referred to as compound 1 and MC3774 in scientific literature, was identified through a medicinal chemistry campaign aimed at developing non-covalent inhibitors of LSD1.[1][4] The discovery was based on a quinazoline (B50416) scaffold, which was systematically modified at the C2, C4, and C7 positions to optimize potency and selectivity.[1] This effort led to the identification of a series of compounds, including the dual LSD1/G9a inhibitor, this compound.
Quantitative Data Summary
The following tables summarize the key in vitro activity data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Ki (μM) |
| LSD1 | 0.44 |
| G9a | 0.68 |
Data sourced from Menna M, et al. Eur J Med Chem. 2022.[1]
Table 2: Anti-proliferative Activity (IC50 at 72h)
| Cell Line | Cancer Type | IC50 (μM) |
| THP-1 | Leukemia | 0.51 |
| MDA-MB-231 | Breast Cancer | 1.60 |
Data sourced from Menna M, et al. Eur J Med Chem. 2022.[1]
Synthesis of this compound
While the primary publication does not provide a detailed step-by-step synthesis of this compound, a plausible synthetic route can be inferred from the general methodologies for quinazoline-based inhibitors. The synthesis likely involves a multi-step process culminating in the coupling of key intermediates. The chemical structure of this compound is 2-((1-benzylpiperidin-4-yl)amino)-6,7-dimethoxy-N-(3-(dimethylamino)propyl)quinazolin-4-amine.
A potential retrosynthetic analysis suggests the key disconnection at the C4-amino and C2-amino bonds of the quinazoline core. The synthesis could proceed through the sequential substitution of a di-chloroquinazoline intermediate.
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway
The following diagram illustrates the central role of LSD1 in regulating gene expression through histone demethylation and its interaction with other proteins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of LSD1-IN-20: A Technical Guide to a Dual Histone Demethylase and Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of LSD1-IN-20, a notable non-covalent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a histone methyltransferase. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to support further research and development in epigenetic drug discovery.
Introduction to LSD1 and its Role in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine (B10760008) 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). By removing these methyl marks, LSD1 can act as either a transcriptional co-repressor or co-activator, depending on the specific histone residue and the protein complex it is associated with. Overexpression of LSD1 has been implicated in a variety of cancers, including acute myeloid leukemia (AML), breast cancer, prostate cancer, and small cell lung cancer, where it contributes to tumor initiation, progression, and maintenance by suppressing differentiation and promoting proliferation. This has established LSD1 as a promising therapeutic target for oncology.
This compound emerged from the exploration of quinazoline-based scaffolds as epigenetic modulators. It is distinguished by its dual inhibitory activity against both LSD1 and the histone methyltransferase G9a, another important epigenetic regulator involved in cancer.
Data Presentation: Structure-Activity Relationship of this compound and Analogs
The following tables summarize the quantitative data for this compound and its key analogs. This compound, also referred to as compound 1 in its primary publication, served as the lead compound for the development of more potent and selective LSD1 inhibitors. The core of the SAR study involved modifications at the C2, C4, and C7 positions of the quinazoline (B50416) scaffold.
Note: This guide is based on publicly available data. A comprehensive SAR table detailing all synthesized analogs from the primary publication by Menna et al. (2022) could not be fully compiled due to restricted access to the full-text article and its supplementary materials. The data presented here is for the lead compound and its significantly improved analog.
Table 1: Enzymatic Inhibition Data
| Compound ID | Scaffold | Target | Ki (µM) |
| This compound (Compound 1) | Quinazoline | LSD1 | 0.44[1] |
| G9a | 0.68[1] | ||
| LSD1-IN-19 (Compound 29) | Quinazoline | LSD1 | 0.108 |
Table 2: Cellular Activity Data
| Compound ID | Cell Line | Cancer Type | IC50 (µM, 72h) |
| This compound (Compound 1) | THP-1 | Acute Myeloid Leukemia | 0.51[1] |
| MDA-MB-231 | Breast Cancer | 1.60[1] | |
| LSD1-IN-19 (Compound 29) | THP-1 | Acute Myeloid Leukemia | 0.17 |
| MDA-MB-231 | Breast Cancer | 0.40 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard techniques used in the field for the evaluation of LSD1 inhibitors.
LSD1 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the demethylase activity of LSD1 by detecting the product of the enzymatic reaction using a fluorescence-based method.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated mono-methylated H3K4 peptide substrate (e.g., H3(1-21)K4me1)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Europium cryptate-labeled anti-unmethylated H3K4 antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay buffer: 50 mM Tris-HCl pH 8.0, 0.01% Tween-20, 1 mM DTT
-
Test compounds (e.g., this compound)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
Enzyme Reaction: a. In a 384-well plate, add the test compound dilutions. b. Add the recombinant human LSD1 enzyme to each well at a final concentration of approximately 1-5 nM. c. Initiate the enzymatic reaction by adding a mixture of the biotinylated H3K4me1 peptide substrate and FAD. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding the detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measurement: a. Read the plate on an HTRF-compatible microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665). b. The HTRF signal is calculated as the ratio of the fluorescence at 665 nm to that at 620 nm, multiplied by 10,000.
-
Data Analysis: a. The percentage of inhibition is calculated relative to a no-inhibitor control. b. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of LSD1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., THP-1, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. b. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: a. Carefully aspirate the medium from the wells (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells). b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. The percentage of cell viability is calculated relative to the vehicle-treated control cells. b. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways Involving LSD1
Caption: LSD1's dual role in gene regulation and its inhibition.
Experimental Workflow for LSD1 Inhibitor Evaluation
Caption: A typical workflow for the evaluation of LSD1 inhibitors.
References
In-Depth Technical Guide: Target Validation of LSD1-IN-20 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator frequently overexpressed in a wide range of human cancers. Its primary role in demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9) leads to transcriptional repression or activation of genes involved in cell proliferation, differentiation, and survival. Consequently, LSD1 has emerged as a promising therapeutic target for oncology. This technical guide provides a comprehensive overview of the target validation of LSD1-IN-20, a potent, dual, non-covalent inhibitor of LSD1 and the histone methyltransferase G9a. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways and experimental workflows to support further research and development of this and similar epigenetic modulators.
Introduction to LSD1 as a Cancer Target
LSD1 is a critical component of several transcriptional regulatory complexes, including the CoREST and NuRD complexes. By removing methyl groups from H3K4me1/2, a mark of active transcription, LSD1 primarily functions as a transcriptional co-repressor.[1] Conversely, in association with nuclear receptors like the androgen and estrogen receptors, it can demethylate the repressive H3K9me1/2 marks, leading to gene activation. Beyond histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and STAT3, thereby influencing their stability and activity.[1]
The aberrant overexpression of LSD1 in numerous malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer, is often correlated with poor prognosis.[1] This has spurred the development of numerous LSD1 inhibitors, several of which have entered clinical trials. This compound represents a novel class of non-covalent inhibitors with a dual-targeting mechanism.
This compound: A Dual LSD1/G9a Inhibitor
This compound is a potent, non-covalent small molecule that dually inhibits both LSD1 and the histone methyltransferase G9a. Its inhibitory activity has been characterized in biochemical and cellular assays, demonstrating its potential as an anti-cancer agent.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound and related compounds as reported in the literature.[1]
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target(s) | Ki (µM) | KD (µM) |
| Lsd1-IN-19 | LSD1 | 0.108 | 0.068 |
| Lsd1-IN-18 | LSD1 | 0.156 | 0.075 |
| This compound | LSD1/G9a | 0.44 / 0.68 | - |
Table 2: Anti-proliferative Activity of this compound and Analogs (72h treatment)
| Compound | IC50 (µM) - THP-1 cells (Leukemia) | IC50 (µM) - MDA-MB-231 cells (Breast Cancer) |
| Lsd1-IN-19 | 0.17 | 0.40 |
| Lsd1-IN-18 | 0.16 | 0.21 |
| This compound | 0.51 | 1.60 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the validation of this compound's activity.
LSD1 Inhibition Assay (Biochemical)
This protocol is designed to determine the direct inhibitory effect of a compound on LSD1's enzymatic activity. A common method is the horseradish peroxidase (HRP)-coupled assay, which detects the hydrogen peroxide produced during the demethylation reaction.
-
Reagent Preparation:
-
LSD1 Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20.
-
Substrate: H3K4me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin) at a working concentration of 2 µM.
-
Enzyme: Recombinant human LSD1/CoREST complex at a working concentration of 5 nM.
-
HRP and Amplex Red solution in assay buffer.
-
Compound dilutions in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of compound dilutions or DMSO (vehicle control) to the wells.
-
Add 10 µL of a pre-mixed solution of LSD1 enzyme and H3K4me2 substrate to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the detection reaction by adding 10 µL of the HRP/Amplex Red solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability/Proliferation Assay
This protocol assesses the effect of this compound on the growth and proliferation of cancer cell lines.
-
Cell Culture:
-
Culture cancer cell lines (e.g., THP-1, MDA-MB-231) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure (96-well plate format):
-
Seed cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of this compound or DMSO for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure luminescence, absorbance, or fluorescence using a plate reader.
-
Normalize the data to the DMSO-treated control wells and calculate the IC50 value.
-
Western Blot for Histone Methylation
This protocol is used to confirm the on-target effect of this compound in cells by measuring the levels of its direct substrate, H3K4me2.
-
Cell Treatment and Histone Extraction:
-
Treat cells with varying concentrations of this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, protease inhibitors).
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge and collect the supernatant containing the histones. Neutralize the acid with NaOH.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the target validation of this compound.
Caption: Mechanism of Action of LSD1 and its inhibition by this compound.
Caption: Experimental workflow for validating this compound as a cancer therapeutic agent.
Caption: Putative signaling pathway affected by the dual inhibition of LSD1 and G9a by this compound.
Conclusion and Future Directions
This compound has been validated as a potent dual inhibitor of LSD1 and G9a with anti-proliferative effects in leukemia and breast cancer cell lines. The provided data and protocols offer a solid foundation for researchers to further investigate its mechanism of action and therapeutic potential. Future studies should focus on in vivo efficacy in animal models of cancer, comprehensive pharmacokinetic and pharmacodynamic profiling, and the elucidation of the synergistic or additive effects of dual LSD1/G9a inhibition. Understanding the precise downstream signaling pathways and biomarkers of response will be crucial for the clinical translation of this promising class of epigenetic inhibitors.
References
Dual-Action Epigenetic Modulator LSD1-IN-20: A Technical Guide to its Effects on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LSD1-IN-20 is a potent, non-covalent, dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Histone-lysine N-methyltransferase G9a (EHMT2). By simultaneously targeting a histone demethylase and a histone methyltransferase, this compound presents a unique pharmacological profile with the potential to synergistically modulate epigenetic pathways. This technical guide provides a comprehensive overview of the effects of this compound on histone methylation, compiling available quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that has been identified as a dual-target agent against two key epigenetic enzymes:
-
LSD1 (Lysine-Specific Demethylase 1): An FAD-dependent amine oxidase that primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks associated with active gene transcription. LSD1 can also demethylate H3K9me1/2 in the context of specific protein complexes, leading to gene activation. Its primary role, however, is often associated with transcriptional repression.
-
G9a (EHMT2): A histone methyltransferase responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2). H3K9 methylation is a hallmark of heterochromatin and is generally associated with transcriptional repression.
The dual inhibition of these two enzymes with opposing functions on histone methylation—LSD1 removing activating marks and G9a adding repressive marks—suggests a complex and potentially potent mechanism for altering the epigenetic landscape and gene expression programs in cancer and other diseases.
Quantitative Data on this compound Activity
The following tables summarize the known quantitative data for this compound's inhibitory and antiproliferative activities.
Table 1: Biochemical Inhibitory Activity of this compound [1]
| Target Enzyme | Inhibition Constant (Ki) |
| LSD1 | 0.44 µM |
| G9a | 0.68 µM |
Table 2: Antiproliferative Activity of this compound [1]
| Cell Line | Cancer Type | IC50 (72 h) |
| THP-1 | Acute Myeloid Leukemia | 0.51 µM |
| MDA-MB-231 | Breast Cancer | 1.60 µM |
Effects on Histone Methylation
The dual inhibitory nature of this compound is expected to lead to a complex modulation of histone methylation patterns. Based on the known functions of its targets, the anticipated effects are:
-
Increase in H3K4me1/2: Inhibition of LSD1's demethylase activity should lead to an accumulation of mono- and di-methylated H3K4, marks associated with transcriptional activation.
-
Decrease in H3K9me1/2: Inhibition of G9a's methyltransferase activity should lead to a reduction in the levels of mono- and di-methylated H3K9, repressive marks.
These combined effects would theoretically lead to a more "open" chromatin state, potentially reactivating silenced tumor suppressor genes. The precise cellular outcomes will be context-dependent, varying with the specific cancer type and the underlying epigenetic landscape.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action of this compound on histone methylation.
Caption: Dual inhibition of LSD1 and G9a by this compound.
Experimental Workflow: Western Blot for Histone Marks
This workflow outlines the key steps to assess the cellular effects of this compound on histone methylation levels.
Caption: Workflow for Western Blot analysis of histone methylation.
Experimental Protocols
Biochemical Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against LSD1 and G9a.
Materials:
-
Recombinant human LSD1 and G9a enzymes
-
Methylated histone H3 peptide substrates (e.g., H3K4me2 peptide for LSD1, H3K9 peptide for G9a)
-
S-adenosyl-L-[methyl-³H]-methionine (for G9a assay)
-
Amplex Red reagent and horseradish peroxidase (for LSD1 assay)
-
This compound
-
Assay buffer (specific to each enzyme)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure (LSD1 - Amplex Red Assay):
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant LSD1 enzyme to each well.
-
Add the this compound dilutions or vehicle control to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add the Amplex Red/HRP reaction mixture.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence on a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 or Ki value.
Procedure (G9a - Radiometric Assay):
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well filter plate, add recombinant G9a enzyme, H3K9 peptide substrate, and the this compound dilutions or vehicle control.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Cellular Histone Methylation Assay (Western Blot)
This protocol details the steps to measure changes in global histone methylation levels in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., THP-1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Histone extraction buffer
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 24-72 hours.
-
Harvest the cells and perform histone extraction according to a standard acid extraction protocol.
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 10-20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and Total Histone H3 (as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of H3K4me2 and H3K9me2 to the Total Histone H3 loading control.
Conclusion
This compound represents an exciting pharmacological tool for the investigation of epigenetic regulation. Its dual activity against both a histone demethylase and a methyltransferase provides a unique mechanism to probe the intricate balance of histone modifications in health and disease. The data and protocols presented in this guide offer a foundational resource for researchers to further explore the therapeutic potential and molecular consequences of dual LSD1 and G9a inhibition. Further studies are warranted to fully elucidate the downstream gene expression changes and cellular phenotypes induced by this compound in various cancer models.
References
LSD1-IN-20: A Technical Guide to its Impact on Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator involved in carcinogenesis through the demethylation of histone and non-histone proteins. Its overexpression is correlated with poor prognosis in a variety of cancers, making it a compelling target for therapeutic intervention. LSD1-IN-20 is a potent, non-covalent dual inhibitor of LSD1 and the histone methyltransferase G9a. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on chromatin remodeling. We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its cellular effects, and visualizations of the signaling pathways it modulates.
Introduction to LSD1 and Chromatin Remodeling
LSD1, also known as KDM1A, primarily removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a histone mark associated with active gene transcription, thereby leading to gene repression.[1] Conversely, in complex with certain nuclear receptors like the androgen or estrogen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, resulting in gene activation.[1] Beyond histones, LSD1 also targets non-histone proteins such as p53 and DNMT1, influencing their stability and function.[2]
LSD1 functions within large multi-protein complexes, most notably the CoREST and NuRD complexes, to regulate gene expression.[3] Through its enzymatic activity, LSD1 plays a crucial role in various cellular processes, including differentiation, proliferation, and stem cell pluripotency.[1] Dysregulation of LSD1 activity is a hallmark of numerous cancers, where it often contributes to the maintenance of an undifferentiated, proliferative state.
This compound: A Dual Inhibitor of LSD1 and G9a
This compound is a small molecule inhibitor that potently and non-covalently targets the catalytic activity of both LSD1 and G9a.[4] This dual inhibitory activity is significant as both enzymes play critical roles in gene silencing and are implicated in cancer.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [4]
| Target | Kᵢ (μM) |
| LSD1 | 0.44 |
| G9a | 0.68 |
Table 2: Anti-proliferative Activity of this compound (72h incubation) [4]
| Cell Line | Cancer Type | IC₅₀ (μM) |
| THP-1 | Leukemia | 0.51 |
| MDA-MB-231 | Breast Cancer | 1.60 |
Impact of this compound on Chromatin Remodeling and Gene Expression
By inhibiting LSD1, this compound prevents the demethylation of H3K4me1/2, leading to an accumulation of these active histone marks at the promoters and enhancers of target genes. This, in turn, can lead to the reactivation of silenced tumor suppressor genes and the repression of oncogenes, ultimately inhibiting cancer cell growth and survival. While specific gene expression data for this compound is not extensively available, studies on other LSD1 inhibitors have demonstrated significant changes in gene expression profiles, often leading to cell differentiation and apoptosis.[5]
Key Signaling Pathways Modulated by this compound
LSD1 activity is intertwined with major signaling pathways that control cell fate. Inhibition of LSD1 by compounds like this compound can significantly impact these pathways.
PI3K/AKT/mTOR Pathway
LSD1 has been shown to positively regulate the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[6][7] Inhibition of LSD1 can lead to the downregulation of key components of this pathway, contributing to the anti-cancer effects of the inhibitor.
Notch Signaling Pathway
The Notch signaling pathway is another critical regulator of cell fate, and its dysregulation is implicated in various cancers. LSD1 has been shown to be a positive regulator of the Notch pathway in some contexts.[7][8] Inhibition of LSD1 can therefore lead to a downstream dampening of Notch signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on chromatin remodeling and cellular function.
Western Blot for Histone Methylation
This protocol is used to assess the in-cell activity of this compound by measuring the levels of its target histone marks, H3K4me2 and H3K9me2.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Histone extraction buffer
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24-48 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using an appropriate protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Denature 15-20 µg of histone extract per lane by boiling in Laemmli sample buffer and separate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K4me2 or anti-H3K9me2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to investigate the enrichment of specific histone marks (e.g., H3K4me2) at particular gene promoters following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Glycine
-
Cell and nuclear lysis buffers
-
Chromatin shearing apparatus (e.g., sonicator)
-
ChIP dilution buffer
-
Primary antibody (e.g., anti-H3K4me2) and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA with formaldehyde and quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and nuclei, then shear chromatin to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with the primary antibody or IgG control overnight.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Conclusion
This compound is a potent dual inhibitor of LSD1 and G9a with significant anti-proliferative activity in cancer cells. Its mechanism of action involves the inhibition of histone demethylation, leading to alterations in chromatin structure and gene expression. By impacting key signaling pathways such as PI3K/AKT/mTOR and Notch, this compound presents a promising therapeutic strategy for cancers dependent on these pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its full therapeutic potential. Further studies, including genome-wide analyses of gene and protein expression, will be crucial to fully elucidate the specific molecular consequences of this compound treatment and to identify predictive biomarkers for its efficacy.
References
- 1. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. Item - Dataset for: Rapid proteomic analysis for solid tumors reveals LSD1 as a drug target in an end stage cancer patient - Wiley - Figshare [wiley.figshare.com]
- 4. LSD1 sustains estrogen-driven endometrial carcinoma cell proliferation through the PI3K/AKT pathway via di-demethylating H3K9 of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
LSD1-IN-20: A Dual Inhibitor of LSD1 and G9a with Therapeutic Potential in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LSD1-IN-20 has emerged as a significant subject of investigation in the field of oncology. It is a potent, non-covalent, dual inhibitor of two key epigenetic modifiers: Lysine-Specific Demethylase 1 (LSD1) and G9a (also known as EHMT2). Both LSD1 and G9a are histone methyltransferases that play crucial roles in the regulation of gene expression, and their dysregulation is frequently implicated in the development and progression of various cancers. The dual inhibition of these enzymes by a single small molecule presents a promising therapeutic strategy to synergistically target oncogenic pathways. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and potential therapeutic applications of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting the enzymatic activity of LSD1 and G9a.
-
LSD1 Inhibition: LSD1 is a flavin-dependent demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a histone mark associated with active gene transcription.[1][2] By inhibiting LSD1, this compound leads to the accumulation of H3K4me2, which can reactivate tumor suppressor genes that are silenced in cancer cells.[3] LSD1 can also demethylate H3K9me1/2, a repressive mark, in a context-dependent manner.[1]
-
G9a Inhibition: G9a is a histone methyltransferase that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), leading to transcriptional repression. Inhibition of G9a by this compound is expected to reduce the levels of these repressive marks, contributing to the reactivation of silenced genes.
The dual inhibition of both repressive (via G9a) and activating (via LSD1) histone mark modifiers by this compound suggests a multi-faceted approach to reprogramming the epigenetic landscape of cancer cells, leading to anti-proliferative effects.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its inhibitory potency and anti-proliferative activity.
Table 1: Enzymatic Inhibition Data
| Target | Inhibition Constant (Ki) |
| LSD1 | 0.44 µM |
| G9a | 0.68 µM |
Table 2: Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (72h) |
| THP-1 | Acute Myeloid Leukemia | 0.51 µM |
| MDA-MB-231 | Breast Cancer | 1.60 µM |
Potential Therapeutic Applications
The preclinical data for this compound suggests its potential as a therapeutic agent in various cancers, particularly those where LSD1 and/or G9a are overexpressed or play a critical oncogenic role.
-
Acute Myeloid Leukemia (AML): The potent sub-micromolar activity of this compound in the THP-1 AML cell line highlights its potential for treating this hematological malignancy.[4] LSD1 inhibitors have been shown to induce differentiation and reduce the growth of AML cells.[4]
-
Breast Cancer: The anti-proliferative effects of this compound in the MDA-MB-231 triple-negative breast cancer cell line suggest its potential application in this aggressive subtype of breast cancer.[5]
-
Other Solid Tumors: The dual inhibitory mechanism of this compound may be beneficial in a broader range of solid tumors where epigenetic dysregulation is a key driver of tumorigenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
LSD1/G9a Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the enzymatic activity of LSD1 and G9a and for assessing the inhibitory potency of compounds like this compound.
-
Principle: The assay measures the enzymatic modification of a biotinylated histone peptide substrate. A europium cryptate-labeled antibody specific for the modified histone and a streptavidin-conjugated acceptor fluorophore are used for detection. When the enzyme modifies the substrate, the antibody binds, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal.
-
Materials:
-
Recombinant human LSD1 or G9a enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me1 for LSD1, H3K9me1 for G9a)
-
S-adenosyl methionine (SAM) (for G9a assay)
-
Europium-labeled anti-histone modification antibody (e.g., anti-H3K4me0 for LSD1, anti-H3K9me2 for G9a)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound, LSD1 or G9a enzyme, and the appropriate substrate (and SAM for G9a).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the detection reagents (europium-labeled antibody and streptavidin-acceptor).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration to generate an IC50 curve.
-
Cell Viability Assay (MTS Assay)
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan (B1609692) product that is soluble in culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
THP-1 or MDA-MB-231 cells
-
Complete cell culture medium (e.g., RPMI-1640 for THP-1, DMEM for MDA-MB-231, supplemented with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for MDA-MB-231). THP-1 cells are suspension cells and do not require adherence.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blotting for Histone Marks
This protocol is used to confirm the on-target activity of this compound in cells by measuring the levels of specific histone methylation marks.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. In this case, it is used to detect changes in the levels of H3K4me2 (a marker for LSD1 inhibition) and H3K9me2 (a marker for G9a inhibition).
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total H3 levels.
-
Visualizations
Signaling Pathway of Dual LSD1/G9a Inhibition
References
- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
LSD1-IN-20: A Dual Inhibitor of LSD1 and G9a Demethylases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LSD1-IN-20 is a potent, non-covalent, dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Histone-lysine N-methyltransferase G9a. This technical guide provides a comprehensive overview of the selectivity profile of this compound against these two key epigenetic modifiers. Detailed experimental protocols for the biochemical assays used to determine its inhibitory activity are presented, along with signaling pathway and workflow diagrams to facilitate a deeper understanding of its evaluation.
Selectivity Profile of this compound
This compound, also referred to as compound 1 in its primary publication, exhibits potent inhibitory activity against both LSD1 and G9a. The inhibitory constants (Ki) were determined through rigorous biochemical assays. A summary of this quantitative data is presented below.
| Target Demethylase | Ki (μM) |
| LSD1 | 0.44 |
| G9a | 0.68 |
Table 1: Inhibitory activity of this compound against LSD1 and G9a demethylases.
Currently, the publicly available selectivity profile for this compound is limited to these two enzymes. Further comprehensive screening against a broader panel of demethylases has not been reported in the cited literature.
Experimental Protocols
The determination of the inhibitory constants for this compound was achieved through specific and well-established biochemical assays. The methodologies for these key experiments are detailed below.
LSD1 Inhibition Assay (Peroxidase-Coupled)
The inhibitory activity of this compound against LSD1 was quantified using a horseradish peroxidase (HRP)-coupled assay. This continuous spectrophotometric method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.
Principle: The demethylation of a mono- or di-methylated histone H3 peptide substrate by LSD1 produces an equivalent amount of H₂O₂. In the presence of HRP, the H₂O₂ oxidizes a chromogenic substrate, leading to a measurable change in absorbance. The rate of this color change is directly proportional to the enzymatic activity of LSD1.
Materials:
-
Enzyme: Recombinant human LSD1
-
Substrate: Dimethylated H3K4 peptide (e.g., H3(1-21)K4me2)
-
Coupling Enzyme: Horseradish Peroxidase (HRP)
-
Chromogenic Substrate: e.g., Amplex Red
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
Inhibitor: this compound dissolved in DMSO
-
Instrumentation: Spectrophotometer capable of kinetic measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, HRP, and the chromogenic substrate.
-
Inhibitor Addition: Add a small volume of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the recombinant LSD1 enzyme to all wells except for the negative control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear phase of the kinetic curves. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. The Ki value is then calculated using the Cheng-Prusoff equation, requiring determination of the IC50 value and the Michaelis-Menten constant (Km) of the substrate under the same assay conditions.
G9a Inhibition Assay (Radioactive)
The inhibitory potency of this compound against G9a was determined using a radioactive filter-binding assay. This method measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Principle: G9a catalyzes the transfer of a tritium-labeled methyl group ([³H]-CH₃) from [³H]-SAM to a specific lysine (B10760008) residue on a histone H3 peptide substrate. The radiolabeled peptide is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified by liquid scintillation counting. A decrease in the measured radioactivity in the presence of the inhibitor corresponds to its inhibitory activity.
Materials:
-
Enzyme: Recombinant human G9a
-
Substrate: Histone H3 peptide (e.g., H3(1-21))
-
Cofactor: [³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Inhibitor: this compound dissolved in DMSO
-
Stopping Reagent: e.g., Trichloroacetic acid (TCA)
-
Filter Membrane: e.g., Glass fiber filters
-
Instrumentation: Liquid Scintillation Counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a reaction tube, combine the assay buffer, G9a enzyme, and the H3 peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction tubes.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent like TCA.
-
Filtration: Spot the reaction mixture onto a filter membrane and wash extensively to remove unincorporated [³H]-SAM.
-
Quantification: Place the filter membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound. The Ki value is determined by fitting the data to the appropriate inhibition model, often requiring the determination of the IC50 value and the Km of SAM.
Visualizations
To further elucidate the concepts and workflows described, the following diagrams have been generated.
The Potent In Vitro Antiproliferative Activity of LSD1-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiproliferative activity of LSD1-IN-20, a potent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a. This document details the compound's efficacy across various cancer cell lines, outlines the experimental methodologies for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Core Efficacy: Antiproliferative Activity of this compound
This compound has demonstrated significant antiproliferative effects in a range of cancer cell lines. As a dual inhibitor, it targets two key epigenetic modifiers, LSD1 and G9a, which are often dysregulated in cancer, leading to altered gene expression and tumor progression. The compound's inhibitory activity is characterized by its half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of this compound and a structurally similar dual LSD1/G9a inhibitor, Compound 20, across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Incubation Time (h) | Reference |
| This compound | THP-1 | Acute Myeloid Leukemia | 0.51 | 72 | |
| This compound | MDA-MB-231 | Breast Cancer | 1.60 | 72 | |
| Compound 20 | MV4-11 | Acute Myeloid Leukemia | 0.36 | Not Specified | |
| Compound 20 | Molm-13 | Acute Myeloid Leukemia | 3.4 | Not Specified | |
| Compound 20 | MDA-MB-231 | Breast Cancer | 5.6 | Not Specified | |
| Compound 20 | MCF-7 | Breast Cancer | 3.6 | Not Specified |
Mechanism of Action: Dual Inhibition of LSD1 and G9a
This compound exerts its anticancer effects by simultaneously inhibiting two crucial epigenetic enzymes:
-
LSD1 (Lysine-Specific Demethylase 1): LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). The demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation. In many cancers, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes and the activation of oncogenes.
-
G9a (EHMT2): G9a is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of H3K9. This methylation event is a key signal for transcriptional repression. G9a is also implicated in various cancers, where its activity contributes to the silencing of genes that control cell differentiation and apoptosis.
By inhibiting both LSD1 and G9a, this compound induces a complex reprogramming of the cancer cell epigenome. The dual inhibition is expected to lead to a synergistic antitumor effect by preventing the removal of activating marks (H3K4me1/2) by LSD1 and blocking the addition of repressive marks (H3K9me1/2) by G9a. This concerted action can lead to the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis.
Experimental Protocols
The following sections detail the standard methodologies used to assess the in vitro antiproliferative activity of this compound.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay is fundamental for determining the dose-dependent effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest (e.g., THP-1, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Measurement of Cell Viability:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
-
Western Blot Analysis
Western blotting is used to assess the effect of this compound on the protein levels of its targets (LSD1 and G9a) and downstream histone methylation marks (H3K4me2 and H3K9me2).
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-LSD1, anti-G9a, anti-H3K4me2, anti-H3K9me2, anti-Histone H3 as a loading control)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and transfer equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., total Histone H3 or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative changes in protein levels or histone methylation.
-
The Impact of LSD1-IN-20 on THP-1 Leukemia Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the known effects of LSD1-IN-20, a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a, on the human monocytic leukemia cell line, THP-1. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways and workflows to support further research and development in oncology.
Core Findings: Antiproliferative Activity of this compound
This compound has been identified as a potent, non-covalent dual inhibitor of two key epigenetic modifiers: LSD1 and the histone methyltransferase G9a.[1][2][3] Its primary effect on THP-1 leukemia cells is the inhibition of cell proliferation.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Cell Line | Value | Assay Conditions | Reference |
| IC50 | Cell Proliferation | THP-1 | 0.51 µM | 72 hours | [1][3] |
| Ki | LSD1 | - | 0.44 µM | Biochemical Assay | [1][3] |
| Ki | G9a | - | 0.68 µM | Biochemical Assay | [1][3] |
Mechanism of Action: Dual Inhibition of LSD1 and G9a
This compound exerts its anticancer effects through the simultaneous inhibition of two critical epigenetic enzymes. LSD1, a histone demethylase, and G9a, a histone methyltransferase, play crucial roles in regulating gene expression. Their dysregulation is implicated in the development and progression of various cancers, including acute myeloid leukemia (AML).[4][5]
By inhibiting LSD1, this compound is expected to increase the levels of mono- and di-methylation of histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks associated with active gene transcription.[5] This can lead to the re-expression of tumor suppressor genes and genes involved in cellular differentiation.[6] The inhibition of G9a, which is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), a hallmark of gene repression, further contributes to the alteration of the epigenetic landscape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel non-covalent LSD1 inhibitors endowed with anticancer effects in leukemia and solid tumor cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1239589-91-3 | MOLNOVA [molnova.com]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Activity of LSD1-IN-20 in MDA-MB-231 Breast Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its overexpression is implicated in the progression and poor prognosis of various cancers, including breast cancer.[1][3] MDA-MB-231, a triple-negative breast cancer (TNBC) cell line, is a widely used model for studying aggressive and metastatic breast cancer.[4][5] This technical guide provides an in-depth overview of the activity of LSD1-IN-20, a potent dual non-covalent inhibitor of LSD1 and G9a, in MDA-MB-231 cells.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and other relevant LSD1 inhibitors in MDA-MB-231 breast cancer cells.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (72h) | 1.60 μM | MDA-MB-231 | [6] |
| Ki | 0.44 μM | LSD1 | [6] |
Table 2: Effects of LSD1 Inhibition on Gene and Protein Expression in MDA-MB-231 Cells
| Target Molecule | Effect of LSD1 Inhibition | Method of Inhibition | Reference |
| E-cadherin | Increased expression | LSD1 inhibitors (Pargyline), siRNA | [5][7][8] |
| Vimentin | Decreased expression | LSD1 inhibitors (Pargyline), siRNA | [5][8] |
| Snail | Decreased expression | LSD1 inhibitors (Pargyline), siRNA | [5][8] |
| Claudin 7 (CLDN7) | Increased expression | shRNA | [7] |
| H3K4me2 | Increased levels | shRNA, Polyamine analogues | [7][9] |
| H3K9me2 | Increased levels | 2-PCPA | [4] |
| PD-L1 | Increased mRNA expression | HCI-2509, Tranylcypromine (TCP) | [10] |
| CCL5, CXCL9, CXCL10 | Increased mRNA expression | HCI-2509, Tranylcypromine (TCP), siRNA | [10] |
Table 3: Comparative Antiproliferative Activity of Other LSD1 Inhibitors in MDA-MB-231 Cells
| Inhibitor | IC50 / EC50 | Reference |
| Compound 20 | 5.6 μM | [11] |
| Isoquercitrin | 17.94 µM | [1] |
| Salvianolic acid B | 54.98 µM (24h) | [1] |
| Tranylcypromine (2-PCPA) | Inhibits migration and invasion | [1] |
Signaling Pathways and Mechanisms of Action
LSD1 plays a pivotal role in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[12][13] In MDA-MB-231 cells, LSD1 is part of a repressive complex with proteins like Snail, which silences epithelial genes such as E-cadherin.[7] Inhibition of LSD1 leads to the re-expression of E-cadherin and a decrease in mesenchymal markers like Vimentin, suggesting a reversal of the EMT phenotype.[5][8] This process is associated with an increase in the H3K4me2 active histone mark on the promoters of epithelial genes.[7]
Furthermore, the activity of LSD1 in promoting EMT can be modulated by post-translational modifications. Protein Kinase C-theta (PKC-θ) has been shown to phosphorylate LSD1 at serine-111, which is crucial for its pro-EMT function.[5] This phosphorylation event is more prominent in mesenchymal-like cells such as MDA-MB-231.[5]
References
- 1. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Histone Demethylase LSD1/ΚDM1A Mediates Chemoresistance in Breast Cancer via Regulation of a Stem Cell Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-specific histone demethylase 1 inhibitors control breast cancer proliferation in ERα-dependent and independent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 activation promotes inducible EMT programs and modulates the tumour microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Requirement of the Histone Demethylase LSD1 in Snai1-mediated Transcriptional Repression during Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyamine analogues modulate gene expression by inhibiting Lysine-Specific Demethylase 1 (LSD1) and altering chromatin structure in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Histone Lysine-specific Demethylase 1 Elicits Breast Tumor Immunity and Enhances Antitumor Efficacy of Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Lysine-Specific Demethylase 1 (LSD1) in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in the landscape of oncology. Primarily known for its ability to demethylate histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), LSD1 plays a multifaceted role in orchestrating gene expression programs that are central to cancer initiation, progression, and therapeutic resistance. Its overexpression is a common feature across a wide spectrum of solid tumors and hematological malignancies, often correlating with aggressive tumor biology and poor patient prognosis. This technical guide provides an in-depth exploration of the core mechanisms through which LSD1 drives cancer progression, summarizes key quantitative data, details essential experimental protocols for its study, and visualizes its complex signaling networks.
The Core Mechanism of LSD1 in Oncogenesis
LSD1's primary function is the demethylation of mono- and di-methylated lysine residues on both histone and non-histone proteins.[1] This enzymatic activity is pivotal in regulating gene transcription. As a transcriptional co-repressor, LSD1 removes methyl groups from H3K4me1/2, histone marks associated with active gene transcription, leading to gene silencing.[2] Conversely, in complex with specific partners such as the androgen receptor, LSD1 can act as a transcriptional co-activator by demethylating the repressive H3K9me1/2 marks.[3]
Beyond its action on histones, LSD1 targets a range of non-histone substrates, including the tumor suppressor p53 and the DNA methyltransferase 1 (DNMT1), thereby influencing their stability and function.[4] This dual functionality allows LSD1 to modulate a wide array of cellular processes critical for cancer development, including cell proliferation, differentiation, epithelial-mesenchymal transition (EMT), cancer stem cell maintenance, and modulation of the tumor microenvironment.[5]
Quantitative Data on LSD1 in Cancer
LSD1 Overexpression in Various Cancers
LSD1 is frequently overexpressed in a multitude of cancer types. This overexpression is often associated with more aggressive disease and poorer clinical outcomes.
| Cancer Type | Method of Detection | Level of Overexpression | Reference |
| Breast Cancer (ER-negative) | ELISA, Western Blot | Significantly higher compared to ER-positive tumors and normal tissue. | [6] |
| Breast Cancer (Basal-like) | TCGA RNA-seq | Significantly higher transcript levels compared to other subtypes. | [7] |
| Colorectal Cancer | Immunohistochemistry | Highly expressed in 86.4% of paired tumor tissues compared to adjacent normal tissues. | [8] |
| Esophageal Cancer | Immunohistochemistry | Positive staining in all esophageal cancer specimens, with weak or negative staining in adjacent normal tissues. | [9] |
| Gastric Cancer | qRT-PCR, Western Blot | Up-regulated in tumor tissues and cell lines. | [2] |
| Ovarian Cancer | qRT-PCR (TCGA) | Moderately but consistently overexpressed in stage IIIC and high-grade tumors. | [10][11] |
| Clear Cell Renal Cell Carcinoma | Immunohistochemistry | Overexpressed in 62.6% of cases. | [12] |
| Acute Myeloid Leukemia (AML) | Gene Expression Analysis | Highly expressed in leukemic blasts in about 60% of AML patients. | [13] |
In Vitro Efficacy of LSD1 Inhibitors
A growing number of small molecule inhibitors targeting LSD1 have been developed and have demonstrated potent anti-cancer effects in vitro.
| Inhibitor | Cancer Type | Cell Line | IC50/EC50 (nM) | Reference |
| ORY-1001 (Iadademstat) | Acute Myeloid Leukemia | THP-1 (MLL-AF9) | < 1 | [14] |
| GSK2879552 | Acute Myeloid Leukemia | MV4-11 | ~20 | [1] |
| HCI-2509 | Non-Small Cell Lung Cancer | Various | 300 - 5000 | [15] |
| ZY0511 | Hepatocellular Carcinoma | HepG2, Hep3B | 200 - 1000 | [16] |
| JBI-802 | Hematological and Solid Tumors | Various | 50 (LSD1) | [17] |
| Pulrodemstat (CC-90011) | Solid Tumors/Lymphoma | - | 0.30 | [17] |
In Vivo Efficacy of LSD1 Inhibitors
Preclinical studies in animal models have corroborated the anti-tumor activity of LSD1 inhibitors observed in vitro.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| ORY-1001 | MV(4;11) Xenograft | < 0.020 mg/kg daily (oral) | Significant reduction in tumor growth | [14] |
| GSK2879552 | LuCaP 70CR/96CR PDX | - | Significant decrease in tumor growth | [1] |
| Compound 14 | Subcutaneous Xenograft | - | 50.3% | [10] |
| Compound 21 | MGC-803 Xenograft | 20 mg/kg | 68.5% reduction in tumor weight | [18] |
| HCI-2509 | Transgenic LUAD models | - | Significantly lower tumor formation and progression | [19] |
Impact of LSD1 Expression on Patient Survival
High expression of LSD1 is a significant predictor of poor prognosis in several cancer types.
| Cancer Type | Number of Patients | Hazard Ratio (HR) for Overall Survival | 95% Confidence Interval (CI) | P-value | Reference |
| Various Cancers (Meta-analysis) | 1,149 | 1.80 | 1.39 - 2.34 | < 0.001 | [20] |
| Basal-like Breast Cancer | 25 | 1.39 | - | 0.0309 | [7] |
| Triple-Negative Breast Cancer | 32 | 3.619 | - | - | [7] |
| Clear Cell Renal Cell Carcinoma | 358 | - | - | < 0.001 | [12] |
| Esophageal Cancer | 103 | 2.12 | 1.15 - 3.89 | 0.014 | [9] |
Key Signaling Pathways Involving LSD1 in Cancer
LSD1 is intricately involved in several critical signaling pathways that are frequently dysregulated in cancer.
LSD1 and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell fate determination and its aberrant activation is a hallmark of many cancers. Recent evidence indicates that LSD1 can directly interact with and demethylate β-catenin, preventing its degradation and thereby increasing its nuclear accumulation and transcriptional activity.[4][7][17][21] This positions LSD1 as a key regulator of Wnt signaling, promoting the expression of target genes involved in proliferation and stemness.
References
- 1. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of LSD1 promotes migration and invasion in gastric cancer through facilitating EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-specific demethylase 1 (LSD1) is highly expressed in ER-negative breast cancers and a biomarker predicting aggressive biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 controls a nuclear checkpoint in Wnt/β-Catenin signaling to regulate muscle stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Over-expression of lysine-specific demethylase 1 predicts tumor progression and poor prognosis in human esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 mediates MYCN control of epithelial-mesenchymal transition through silencing of metastatic suppressor NDRG1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 19. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysine-Specific Demethylase 1 Mediates AKT Activity and Promotes Epithelial-to-Mesenchymal Transition in PIK3CA-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
The Multifaceted Role of G9a in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), is a pivotal enzyme in the epigenetic regulation of gene expression. As the primary methyltransferase responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), G9a plays a crucial role in establishing and maintaining transcriptional repression. Its activity is fundamental to a host of cellular processes, including embryonic development, cell differentiation, and the maintenance of cellular identity. Dysregulation of G9a has been implicated in numerous pathologies, most notably in cancer, where its overexpression often correlates with poor prognosis. This technical guide provides an in-depth exploration of G9a's function, its role in key signaling pathways, and detailed protocols for its study, offering a valuable resource for researchers and professionals in drug development.
Core Function and Mechanism of G9a
G9a is a SET domain-containing protein that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3.[1][2][3] This modification, particularly H3K9me2, is a hallmark of transcriptionally silenced euchromatin.[2][4] The enzymatic activity of G9a is often carried out in a heteromeric complex with the G9a-like protein (GLP), which shares significant structural and functional homology.[5][6] This G9a/GLP complex is the primary driver of H3K9me1 and H3K9me2 in euchromatic regions.[6]
The repressive function of G9a is multifaceted. The deposition of H3K9me2 creates a binding site for Heterochromatin Protein 1 (HP1), which in turn recruits a cascade of other repressive proteins and enzymes, including DNA methyltransferases (DNMTs), leading to a more condensed and transcriptionally inactive chromatin state.[3][7] G9a can directly interact with DNMT1, coordinating histone and DNA methylation to ensure stable gene silencing.[8][9]
Beyond its canonical role as a histone methyltransferase, G9a can also methylate non-histone proteins, including p53 and MyoD, thereby modulating their activity.[2][7] Furthermore, emerging evidence suggests that G9a can also function as a transcriptional co-activator in a manner independent of its methyltransferase activity, highlighting its complex and context-dependent roles in gene regulation.[3][8]
G9a in Key Signaling Pathways
G9a's influence extends to the regulation of critical signaling pathways implicated in both normal development and disease.
Wnt/β-catenin Signaling Pathway
G9a has been shown to activate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation.[7][10][11] One mechanism involves the G9a-mediated repression of Wnt pathway antagonists, such as Dickkopf-1 (DKK1).[7][10] By silencing DKK1, G9a promotes the stabilization and nuclear accumulation of β-catenin, leading to the activation of Wnt target genes.[10] In non-small cell lung cancer (NSCLC), targeting G9a has been shown to suppress the Wnt signaling pathway by restoring the expression of the tumor suppressor APC2.[9][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function [frontiersin.org]
- 3. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G9a/EHMT2 (D5R4R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of LSD1-IN-20
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a pivotal role in epigenetic regulation.[1][2][3] It primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active gene transcription.[3] By removing these activating marks, LSD1 generally functions as a transcriptional repressor.[3] However, its activity is context-dependent, and in association with nuclear receptors like the androgen or estrogen receptor, it can demethylate the repressive H3K9me1/2 marks, leading to gene activation.[3][4] LSD1's role extends beyond histones to non-histone proteins such as p53 and DNMT1.[2][3]
Overexpression of LSD1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it an attractive therapeutic target.[2][5] The development of small molecule inhibitors, such as LSD1-IN-20, is a key strategy for cancer therapy. This document provides detailed protocols for the in vitro characterization of LSD1 inhibitors using established biochemical and cellular assays.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro activity of several well-characterized LSD1 inhibitors. This data serves as a benchmark for evaluating novel inhibitors like this compound.
| Compound | Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| Lsd1-IN-24 | LSD1 (human) | Biochemical | 0.247 µM | [6] |
| ORY-1001 (Iadademstat) | LSD1 | Biochemical | 18 nM | [6] |
| GSK-2879552 | LSD1 | Biochemical | 24 nM | [6] |
| Tranylcypromine (TCP) | LSD1 | Biochemical | 2.3 µM - 5.6 µM | [6][7] |
| Seclidemstat | MAO-A / MAO-B | Biochemical | >1 µM | [8] |
Experimental Protocols
Protocol 1: LSD1 Biochemical Activity Assay (HRP-Coupled, Fluorescence-Based)
This high-throughput screening (HTS) compatible assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[2] Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP), producing the highly fluorescent compound resorufin.[7][9]
Materials:
-
Recombinant human LSD1 enzyme (e.g., BPS Bioscience, Cat. No. 50100)[5]
-
LSD1 substrate: Dimethylated histone H3 peptide (H3K4me2, amino acids 1-21)[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT[2]
-
Horseradish Peroxidase (HRP)[2]
-
This compound and control inhibitors (e.g., Tranylcypromine) dissolved in DMSO
-
384-well black, low-volume assay plates[4]
-
Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)[2][9]
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Dispense a small volume (e.g., 50-100 nL) of each compound dilution into the wells of a 384-well plate.[2][4] Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Preparation: Dilute recombinant LSD1 to a final concentration of approximately 0.5 nM in cold Assay Buffer.[2]
-
Enzyme Addition & Pre-incubation: Add the diluted LSD1 solution (e.g., 5 µL) to each well of the compound plate. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[2][4]
-
Reaction Initiation: Prepare a substrate mix containing the H3K4me2 peptide, HRP, and ADHP in Assay Buffer.[2] Add this mix (e.g., 5 µL) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[9]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the specified excitation and emission wavelengths.[9]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (potent inhibitor) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
Protocol 2: Antibody-Based LSD1 Activity Assay (ELISA-Style, Colorimetric)
This assay directly measures the demethylated H3K4 product using a specific antibody, which can reduce interferences seen in coupled assays.[10][11]
Materials:
-
96-well strip plates pre-coated with a di-methylated histone H3K4 substrate[10]
-
Recombinant LSD1 enzyme
-
This compound and control inhibitors in DMSO
-
Assay Buffer (provided in commercial kits, e.g., Epigenase™)
-
Capture Antibody (specific for demethylated H3K4 product)[10]
-
Detection Antibody (HRP-conjugated secondary antibody)[12]
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Microplate spectrophotometer (absorbance at 450 nm)[10]
Procedure:
-
Enzyme/Inhibitor Incubation: Add LSD1 enzyme and various concentrations of this compound (or DMSO control) to the substrate-coated wells.[10]
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow the demethylation reaction to occur.
-
Washing: Wash the wells several times with a wash buffer (e.g., PBST) to remove the enzyme and inhibitors.
-
Capture Antibody: Add the capture antibody, which specifically recognizes the demethylated histone substrate, to each well. Incubate for 60 minutes at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at room temperature.[12]
-
Washing: Repeat the washing step.
-
Signal Development: Add the colorimetric HRP substrate to each well and incubate for 5-15 minutes at room temperature, protected from light, until color develops.
-
Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Measure the absorbance at 450 nm. The optical density is proportional to the LSD1 activity.[10]
-
Data Analysis: Calculate percent inhibition and determine the IC₅₀ value as described in Protocol 1.
Protocol 3: Cellular Target Engagement via Western Blot
This protocol assesses whether this compound engages its target in a cellular context by measuring the levels of the H3K4me2 histone mark.[13] Inhibition of LSD1 should lead to an accumulation (increase) of H3K4me2.
Materials:
-
Cancer cell line of interest (e.g., THP-1 for AML, NCI-H1417 for SCLC)[3][6]
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[3]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)[3]
-
HRP-conjugated secondary antibody[3]
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 24-48 hours.[6]
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer on ice for 30 minutes.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by SDS-PAGE.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K4me2 antibody (diluted in blocking buffer) overnight at 4°C.[3] A parallel blot should be incubated with anti-total Histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[6]
-
Analysis: Quantify the band intensity. An increase in the H3K4me2 signal (normalized to total H3) indicates successful target engagement by this compound.
Visualizations
LSD1 Signaling and Inhibition
Caption: LSD1 removes active methyl marks (H3K4me2), leading to gene repression. This compound inhibits this process.
Biochemical Assay Workflow (HRP-Coupled)
Caption: Workflow for the fluorescence-based, HRP-coupled LSD1 biochemical assay.
Cellular Assay Workflow (Western Blot)
Caption: Workflow for determining cellular target engagement of LSD1 inhibitors via Western Blot.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 11. Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for LSD1-IN-20 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LSD1-IN-20 is a potent, non-covalent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a methyltransferase.[1] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), playing a critical role in transcriptional regulation. G9a is the primary methyltransferase responsible for histone H3 lysine 9 mono- and di-methylation (H3K9me1 and H3K9me2). The dual inhibition of these two epigenetic modulators offers a synergistic approach to reactivate silenced tumor suppressor genes and induce anti-proliferative effects in various cancer cell models. These application notes provide detailed protocols for the use of this compound in cell culture for researchers, scientists, and drug development professionals.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₇H₃₈N₆O₂ |
| Molecular Weight | 478.63 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store solid at -20°C for long-term storage. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2] |
Mechanism of Action
This compound simultaneously inhibits the demethylase activity of LSD1 and the methyltransferase activity of G9a.[1] LSD1 inhibition leads to an increase in the levels of H3K4me1/2, which are generally associated with active gene transcription. G9a inhibition results in a decrease in the levels of H3K9me2, a repressive histone mark. The combined effect is a more open chromatin state, leading to the reactivation of silenced genes, including tumor suppressors, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Figure 1: Mechanism of Action of this compound.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Target | Value (Ki) | Reference |
| Biochemical Inhibition | LSD1 | 0.44 µM | [1] |
| G9a | 0.68 µM | [1] |
| Cell Line | Assay Duration | IC₅₀ | Reference |
| THP-1 (Leukemia) | 24 hours | 0.69 µM | [1] |
| 72 hours | 0.51 µM | [1] | |
| 144 hours | 0.30 µM | [1] | |
| MDA-MB-231 (Breast Cancer) | 72 hours | 1.60 µM | [1] |
Experimental Protocols
Preparation of Stock Solutions
-
Reconstitution: It is recommended to prepare a stock solution of this compound in high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.79 mg of this compound (MW: 478.63 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months).[2] For short-term use, aliquots can be stored at -20°C for a few weeks.
-
Working Solutions: Prepare fresh working solutions by diluting the DMSO stock solution in pre-warmed cell culture medium immediately before use. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. Always include a vehicle control (DMSO-treated) in your experiments.
Figure 2: Workflow for preparing this compound solutions.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is to determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., THP-1, MDA-MB-231)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 72, or 144 hours) at 37°C and 5% CO₂.[1]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for Histone Methylation
This protocol is to assess the target engagement of this compound by measuring the levels of H3K4me2 (LSD1 target) and H3K9me2 (G9a target).
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 or anti-H3K9me2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K4me2 and H3K9me2 levels upon inhibitor treatment.
Signaling Pathways
Dual inhibition of LSD1 and G9a can impact multiple signaling pathways implicated in cancer. LSD1 inhibition can lead to the reactivation of tumor suppressor genes, which in turn can affect cell cycle regulation (e.g., through p21) and apoptosis. G9a inhibition has also been shown to induce cell cycle arrest and autophagy. The synergistic effect of inhibiting both enzymes may involve the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.
Figure 3: Potential signaling pathways affected by this compound.
References
Application Notes and Protocols for In Vivo Studies of LSD1-IN-20 and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disclaimer: The following protocols and dosage information are based on studies of analogous LSD1 inhibitors. Researchers should perform dose-finding and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for LSD1-IN-20 specifically.
Data Presentation: In Vivo Administration of Analogous LSD1 Inhibitors
The following table summarizes the administration routes, dosages, and treatment frequencies of various LSD1 inhibitors used in murine studies. This information can be utilized as a starting point for designing experiments with this compound.
| LSD1 Inhibitor | Mouse Model | Administration Route | Dosage & Frequency | Key Findings | Reference |
| HCI-2509 | PC3 Xenograft (Prostate Cancer) | Not Specified | Not Specified | Significant reduction in tumor burden with no associated myelotoxicity or weight loss. | [1] |
| HCI-2509 | Endometrial Carcinoma Xenograft | Not Specified | Not Specified | Tumor regression. | [2] |
| LSD1-IN-24 | MFC Xenograft (Gastric Cancer) | Oral gavage | 10, 25, and 50 mg/kg; daily for 2 weeks | Dose-dependent inhibition of tumor growth and weight. Significantly decreased Ki67 in tumor tissue. No obvious toxic effects. | [3] |
| Unnamed LSD1 Inhibitor (Compound 14) | HepG2 Xenograft (Liver Cancer) | Intragastric administration | Not Specified; daily for 21 days | Tumor growth inhibition rate of 50.3%. No morphological differences in major organs compared to the control group. | [4] |
| W-4032 (Dual G9a/NSD2 inhibitor) | PANC-1 Xenograft (Pancreatic Cancer) | Intraperitoneal (i.p.) | 4 and 8 mg/kg; for 21 days | Significant and dose-dependent tumor growth inhibition (27.2% and 47.4%). No changes in body weight. | [5] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of an LSD1 Inhibitor
This protocol outlines a typical workflow for assessing the in vivo efficacy of an LSD1 inhibitor, such as this compound, in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Preparation:
-
Animal Strain: 6-8 week old immunodeficient mice (e.g., athymic nude mice, NOD/SCID).
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (typically n=8-10 mice per group).
3. Drug Formulation and Administration:
-
Vehicle Control: Prepare a vehicle solution appropriate for the inhibitor's solubility. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
LSD1 Inhibitor Formulation: Dissolve the LSD1 inhibitor in the vehicle at the desired concentrations. Fresh preparations daily are recommended.
-
Administration: Administer the inhibitor and vehicle to their respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the determined schedule.
4. Efficacy Assessment and Monitoring:
-
Continue to measure tumor volume and body weight twice weekly.
-
Monitor the overall health of the animals for any signs of toxicity.
5. Study Termination and Tissue Collection:
-
Euthanize mice when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 21-28 days).
-
Collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
Immunohistochemistry (IHC) for Pharmacodynamic Markers
1. Tissue Preparation:
-
Fix collected tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
2. Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) at 95-100°C for 20 minutes.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum).
-
Incubate with primary antibodies against pharmacodynamic markers (e.g., Ki67 for proliferation, H3K4me2 for LSD1 target engagement) overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with a DAB substrate and counterstain with hematoxylin.
4. Analysis:
-
Quantify the staining intensity and percentage of positive cells to assess the biological effect of the LSD1 inhibitor.
Visualizations
Signaling Pathway
References
- 1. Reversible lysine-specific demethylase 1 antagonist HCI-2509 inhibits growth and decreases c-MYC in castration- and docetaxel-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibitor or G9a and NSD2 transferases reported | BioWorld [bioworld.com]
LSD1-IN-20 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of LSD1-IN-20, a potent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a methyltransferase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a non-covalent, dual inhibitor of LSD1 (KDM1A) and G9a (EHMT2).[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2][3] By inhibiting LSD1, this compound can alter gene expression, leading to anti-proliferative effects in cancer cells.[1][4] Its dual-target nature makes it a valuable tool for investigating the interplay between different epigenetic regulators.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and recommended storage conditions for similar small molecule inhibitors.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| LSD1 | Ki | 0.44 µM | [1] |
| G9a | Ki | 0.68 µM | [1] |
| THP-1 leukemia cells | IC50 (72 h) | 0.51 µM | [1] |
| MDA-MB-231 breast cancer cells | IC50 (72 h) | 1.60 µM |[1] |
Table 2: Solubility and Storage of this compound Specific quantitative solubility data for this compound in solvents other than DMSO is not readily available. The following recommendations are based on best practices for similar hydrophobic small molecules.
| Solvent | Solubility | Notes |
| DMSO | Readily soluble | Recommended for preparing high-concentration stock solutions.[4][5] |
| Ethanol | Likely insoluble | Data requires experimental confirmation.[4] |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended.[4][5] |
Table 3: Recommended Storage Conditions To ensure the integrity and stability of this compound, proper storage is essential.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Long-term (Years) | Protect from light and moisture.[2][6][7] |
| 4°C | Short-term (Weeks) | Ensure the container is tightly sealed.[2][7] | |
| DMSO Stock Solution | -80°C | Long-term (Over 6 months) | Aliquot into single-use vials to avoid freeze-thaw cycles.[2][4][7] |
| -20°C | Short-term (Up to 6 months) | Suitable for frequently used aliquots.[2][7] | |
| Aqueous Working Solution | 4°C or Room Temperature | Less than 24 hours | Prepare fresh from DMSO stock for each experiment due to lower stability.[2][6][7] |
Signaling Pathways and Mechanism of Action
LSD1 functions as a transcriptional co-repressor by demethylating H3K4me1/2, which are marks of active transcription.[8] It can also act as a co-activator by demethylating the repressive H3K9me1/2 marks, often in complex with androgen or estrogen receptors.[9][10] By inhibiting LSD1, this compound prevents this demethylation, leading to an accumulation of methylated histones and subsequent changes in gene expression that can induce cell differentiation and apoptosis.[3][11]
Caption: this compound inhibits the demethylase activity of the LSD1/CoREST complex.
Experimental Protocols
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[6]
-
Weigh: Accurately weigh the desired amount of this compound powder. The molecular weight is required for molarity calculations (refer to the manufacturer's certificate of analysis).
-
Dissolve: Add the calculated volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (not exceeding 37°C) or brief sonication can be used to aid dissolution.[4][12] Visually inspect to ensure no particles remain.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. Store at -20°C for short-term use or -80°C for long-term storage.[4][13] This minimizes freeze-thaw cycles which can lead to degradation.[6][7]
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5][12]
-
Always include a vehicle control in your experimental design, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the inhibitor used.[12]
-
Use the prepared working solutions immediately, as the stability of the compound in aqueous media is limited.[6][7]
This protocol provides a general framework for assessing the effect of this compound on cell proliferation.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[11]
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.
This protocol is used to confirm the intracellular target engagement of this compound by measuring changes in H3K4me2 levels.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of each histone extract using a BCA assay.
-
SDS-PAGE and Transfer: Separate 15-20 µg of histone proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.[11]
-
Use an antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the H3K4me2 signal relative to the total H3 control indicates successful inhibition of LSD1.
Due to its low aqueous solubility, a specific formulation is required for administering this compound in animal models.
Example Formulation (for intraperitoneal or oral administration): A common vehicle formulation for hydrophobic compounds consists of:
Procedure:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and vortex until the solution is homogeneous.
-
Add Tween-80 and vortex to mix.
-
Slowly add the saline to the final volume while vortexing to ensure the compound remains in solution.
-
This formulation should be prepared fresh before each administration.[4] A vehicle-only solution must be administered to the control group.
Caption: General workflow for an in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of LSD1-IN-20 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a promising therapeutic target.[2][3] LSD1-IN-20 is a potent inhibitor of LSD1. Inhibition of LSD1 is expected to lead to an increase in the methylation of its substrates, particularly H3K4me2 and H3K9me2, which can alter gene expression and affect cellular processes such as proliferation and differentiation.[1][3]
Western blotting is a fundamental technique to assess the engagement of LSD1 inhibitors with their target in a cellular context. By quantifying the changes in histone methylation levels, researchers can confirm the efficacy of compounds like this compound. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound, along with expected outcomes and relevant signaling pathway information.
Data Presentation: Expected Quantitative Changes in Histone Marks
Treatment of cells with an LSD1 inhibitor like this compound is anticipated to increase the levels of di-methylated H3K4 and H3K9. The following table summarizes representative quantitative data obtained from Western blot analysis.
Note: The following data is a generalized representation of the expected effects of LSD1 inhibitors. Actual fold changes may vary depending on the cell line, concentration of this compound, and treatment duration.
| Target Protein | Treatment Group | Fold Change (vs. Vehicle Control) | P-value |
| H3K4me2 | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 2.5 - 4.0 | < 0.05 | |
| H3K9me2 | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 1.5 - 3.0 | < 0.05 | |
| Total Histone H3 | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | ~1.0 | > 0.05 | |
| LSD1 | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | ~1.0 | > 0.05 |
Experimental Protocols
This section provides a detailed methodology for Western blot analysis of histone marks following treatment with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Treat the cells with the various concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
Histone Extraction
For analysis of histone modifications, a histone-specific extraction protocol is recommended.
-
Cell Harvesting: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.[4] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Incubate the lysate on ice for 30 minutes with occasional vortexing.[4] Sonicate the lysate to shear genomic DNA and reduce viscosity.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: To 20-30 µg of protein from each sample, add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
Gel Electrophoresis: Load the prepared samples into the wells of an 8-10% SDS-polyacrylamide gel.[4] Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4] The transfer can be performed at 100V for 1-2 hours or overnight at 30V at 4°C.
Immunoblotting
-
Blocking: Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-H3K4me2
-
Anti-H3K9me2
-
Anti-Total Histone H3 (as a loading control)
-
Anti-LSD1
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
Detection and Analysis
-
Signal Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands (H3K4me2, H3K9me2) to the loading control (Total Histone H3).
Mandatory Visualizations
Signaling Pathway of LSD1 Inhibition
Caption: LSD1 inhibition by this compound prevents the demethylation of H3K4me1/2 and H3K9me1/2.
Experimental Workflow for Western Blot
Caption: Step-by-step workflow for Western blot analysis of this compound treated cells.
References
- 1. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 Substrate Binding and Gene Expression Are Affected by HDAC1-Mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with LSD1-IN-20
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LSD1-IN-20, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in Chromatin Immunoprecipitation (ChIP) assays. This document offers detailed protocols and expected outcomes for investigating the effects of this compound on histone methylation and target gene regulation.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a critical epigenetic regulator that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] The dysregulation of LSD1 activity has been implicated in the progression of various cancers, making it a significant therapeutic target.[2] this compound is a small molecule inhibitor designed to block the demethylase activity of the LSD1 enzyme. Inhibition of LSD1 is expected to lead to an accumulation of its target histone marks at specific genomic loci, which can subsequently alter gene expression.[3][4]
ChIP is a powerful technique used to determine the genomic location of DNA-binding proteins, including modified histones.[5] By combining ChIP with treatment using this compound, researchers can elucidate the genome-wide consequences of LSD1 inhibition on histone methylation patterns and identify genes and pathways regulated by this key epigenetic modifier.
Data Presentation
The following tables summarize key quantitative parameters and expected outcomes for a ChIP experiment using an LSD1 inhibitor like this compound. These values are provided as a starting point and may require optimization for specific cell lines and experimental conditions.
Table 1: Recommended Starting Conditions for Cell Treatment
| Parameter | Recommended Value | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined by a dose-response experiment. |
| Treatment Duration | 24 - 72 hours | Time-course experiments are recommended to identify the optimal duration for observing changes in histone methylation.[3] |
| Cell Seeding Density | 60-80% confluency at harvest | Ensure cells are in a logarithmic growth phase.[1] |
| Starting Cell Number per IP | 1 - 5 million | May need to be increased for targets with low abundance.[3] |
Table 2: Expected Changes in Histone Marks Following this compound Treatment
| Histone Mark | Expected Change | Rationale |
| H3K4me1/2 | Increase | LSD1 is a primary demethylase for H3K4me1/2; its inhibition will lead to the accumulation of this mark at target sites.[1] |
| H3K9me1/2 | Increase or Decrease (context-dependent) | LSD1 can also demethylate H3K9me1/2. The effect of inhibition can vary depending on the cellular context and the specific genomic locus.[1] |
| H3K27ac | Variable | Changes in H3K27ac are often downstream of alterations in H3K4 methylation and can indicate changes in the activity of enhancers and promoters.[1] |
Table 3: Representative Quantitative PCR (qPCR) Data from a Hypothetical ChIP Experiment
| Target Gene Promoter | Antibody | Fold Enrichment (this compound vs. Vehicle) | p-value |
| Known LSD1 Target Gene | H3K4me2 | 3.5 | < 0.01 |
| Known LSD1 Target Gene | LSD1 | 0.4 | < 0.05 |
| Negative Control Locus | H3K4me2 | 1.1 | > 0.05 |
| Known LSD1 Target Gene | IgG | 0.9 | > 0.05 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of LSD1 action and the experimental workflow for a typical ChIP experiment.
Caption: Mechanism of LSD1 inhibition by this compound.
Caption: Generalized workflow for a ChIP experiment.
Experimental Protocols
This section provides a detailed, synthesized protocol for performing a ChIP assay with this compound treatment. This protocol is based on standard procedures and may require optimization for your specific experimental system.[2][3]
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding : Plate cells at a density that will allow them to reach 60-80% confluency at the time of harvest.[1]
-
This compound Treatment : Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the determined duration (e.g., 24-72 hours).[3]
Protocol 2: Chromatin Immunoprecipitation (ChIP)
1. Cross-linking
-
Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.[6]
-
Wash the cells twice with ice-cold PBS.[2]
2. Cell Lysis and Chromatin Preparation
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.[6]
-
Resuspend the cell pellet in a cell lysis buffer and incubate on ice for 10-15 minutes.[6]
-
Isolate the nuclei according to your preferred protocol.[1]
3. Chromatin Shearing
-
Resuspend the nuclear pellet in a suitable shearing buffer.[1]
-
Sonicate the lysate to shear the chromatin to an average size of 200-1000 bp.[2] Optimization of sonication conditions is critical and should be performed for each cell type and instrument.[7]
-
Centrifuge the sheared lysate to pellet cell debris and collect the supernatant containing the soluble chromatin.[7]
4. Immunoprecipitation
-
Dilute the chromatin in a ChIP dilution buffer.[8]
-
Pre-clear the chromatin by incubating it with Protein A/G magnetic beads for 1-2 hours at 4°C.[2]
-
Save a small aliquot of the pre-cleared chromatin as the "input" control.[8]
-
Incubate the remaining chromatin with the primary antibody of interest (e.g., anti-H3K4me2, anti-LSD1) or a negative control IgG overnight at 4°C with rotation.[1][8]
5. Immune Complex Capture and Washes
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.[1][2]
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound proteins and DNA.[6]
6. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).[2]
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight.[6]
7. DNA Purification
-
Treat the samples with RNase A and then Proteinase K to remove contaminating RNA and protein.[2]
-
Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit or phenol:chloroform extraction.[5][8]
8. Downstream Analysis
-
Quantify the purified DNA.[9]
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ChIP Protocol | Proteintech Group [ptglab.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 8. benchchem.com [benchchem.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: RNA Sequencing Analysis of LSD1-IN-20 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting RNA sequencing (RNA-seq) analysis to investigate the transcriptional consequences of treating cells with LSD1-IN-20, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation. It primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] The demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, by demethylating the repressive H3K9 mark, LSD1 can act as a transcriptional co-activator.[2][3]
LSD1 is frequently overexpressed in various cancers, including lung, prostate, and breast cancer, as well as acute myeloid leukemia (AML), where its dysregulation is linked to poor prognosis.[1][4] As a key epigenetic modulator, LSD1 is often part of larger protein complexes, notably the CoREST complex, which is essential for its demethylase activity on nucleosomal substrates.[2][3][5]
Inhibition of LSD1 with small molecules like this compound presents a promising therapeutic strategy. Such inhibition is expected to induce the re-expression of tumor suppressor genes and repress oncogenic pathways by altering the histone methylation landscape.[1] This document outlines the experimental workflow and data analysis pipeline for assessing these changes using RNA sequencing.
Key Signaling Pathways Modulated by LSD1 Inhibition
RNA-seq studies following treatment with various LSD1 inhibitors have revealed significant alterations in several key signaling pathways. Inhibition of LSD1 has been shown to impact:
-
Cell Cycle Control: A prominent effect of LSD1 inhibition is the dysregulation of genes involved in cell cycle progression and proliferation.[4]
-
PI3K/AKT/mTOR Signaling: LSD1 inhibitors can suppress the PI3K/AKT pathway, a critical driver of cancer cell growth and survival.[6][7]
-
Notch Signaling: The Notch pathway, involved in cell growth and differentiation, can be modulated by LSD1 activity.[7]
-
MYC and E2F Transcriptional Programs: LSD1 inhibition has been shown to downregulate the transcriptional targets of oncogenic transcription factors like MYC and E2F.[8]
-
EGFR Downstream Signaling: In certain contexts, such as lung adenocarcinoma, LSD1 blockade interferes with signaling downstream of the epidermal growth factor receptor (EGFR).[4]
-
Neuronal and Immune Response Pathways: LSD1-repressed genes are often enriched in pathways related to neuronal function and immune responses.[6]
Experimental Protocols
A typical workflow for analyzing the effects of this compound using RNA-seq involves cell culture and treatment, RNA extraction, library preparation, sequencing, and bioinformatic analysis.
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. It is recommended to test a range of concentrations based on the compound's IC50 value.
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (e.g., DMSO). Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1] The cells can then be harvested for RNA extraction.
RNA Extraction
High-quality RNA is essential for successful RNA-seq.
-
Cell Lysis: Lyse the harvested cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
RNA Purification: Follow the manufacturer's instructions for RNA purification, which typically involves homogenization, ethanol (B145695) precipitation, and binding to a silica (B1680970) membrane column.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Elution: Elute the purified RNA in RNase-free water.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/280 ratios between 1.8 and 2.1 and high RNA Integrity Number (RIN) values (ideally > 8).
RNA Sequencing Library Preparation
The following is a generalized protocol for stranded mRNA-seq library preparation.
-
mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime it with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and dNTPs.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. Incorporate dUTP in place of dTTP to achieve strand specificity.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
Strand Selection: Treat the adapter-ligated cDNA with Uracil-N-Glycosylase (UNG) to digest the second strand containing dUTP.
-
PCR Amplification: Amplify the library using PCR to enrich for adapter-ligated fragments.
-
Library Quantification and Quality Control: Quantify the final library using qPCR and assess its size distribution using a bioanalyzer.
Bioinformatic Analysis of RNA-seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., human hg38 or mouse mm10) using a splice-aware aligner such as STAR or HISAT2.[9]
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between this compound treated and control samples using packages like DESeq2 or edgeR in R.[10] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.[11]
-
Pathway and Gene Set Enrichment Analysis (GSEA): Use tools like GSEA or online databases such as DAVID or Metascape to identify biological pathways and gene sets that are significantly enriched among the differentially expressed genes.[8]
Data Presentation
Quantitative Summary of LSD1 Inhibition Effects
The following tables provide a template for summarizing quantitative data from RNA-seq experiments.
Table 1: IC50 Values of Various LSD1 Inhibitors
| Inhibitor | IC50 (µM) | Cell Line(s) | Reference |
| HCI-2509 | 0.3 - 5 | A549, PC9 | [4] |
| GSK2879552 | ~50 | LNCaP | [6] |
| Tranylcypromine (TCP) | ~100 | LNCaP | [6] |
| S2101 | ~100 | LNCaP | [6] |
| ORY-1001 | ~25 | LNCaP | [6] |
Table 2: Top Differentially Expressed Genes Upon LSD1 Inhibition
| Gene | Log2 Fold Change | p-adjusted (FDR) | Function |
| Example Gene 1 | 3.5 | < 0.001 | Cell Cycle Regulation |
| Example Gene 2 | -2.8 | < 0.001 | Transcription Factor |
| Example Gene 3 | 2.1 | < 0.01 | Apoptosis |
| Example Gene 4 | -4.2 | < 0.001 | Adhesion |
Table 3: Enriched Pathways from Differentially Expressed Genes
| Pathway | p-value | Genes Involved |
| Cell Cycle | < 0.001 | Gene A, Gene B, Gene C |
| PI3K-Akt Signaling | < 0.01 | Gene D, Gene E, Gene F |
| Notch Signaling | < 0.05 | Gene G, Gene H |
| MYC Targets | < 0.01 | Gene I, Gene J, Gene K |
Visualizations
Experimental Workflow
LSD1 Mechanism of Action and Inhibition
Key Downstream Signaling Pathways Affected by LSD1 Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Measuring the Cellular Activity of LSD1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Lysine-Specific Demethylase 1 (LSD1) inhibitors, such as LSD1-IN-20, in various cancer cell lines. These protocols are intended to offer a comprehensive framework for assessing the anti-proliferative effects and cellular potency of novel LSD1-targeting compounds.
Introduction to LSD1 and Its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation.[1][2][3] It primarily removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, thereby acting as a transcriptional co-repressor.[3][4] LSD1 can also demethylate H3K9me1/2, leading to transcriptional activation, particularly in association with the androgen receptor.[4][5] Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer, prostate cancer, and breast cancer, making it a compelling target for therapeutic intervention.[6][7]
LSD1 inhibitors are a class of small molecules designed to block the catalytic activity of LSD1, leading to the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation and apoptosis.[7] Evaluating the potency of these inhibitors through IC50 determination is a crucial step in their preclinical development.
Data Presentation: Comparative IC50 Values of Known LSD1 Inhibitors
While specific IC50 values for this compound are not publicly available, the following table summarizes the reported IC50 values for several well-characterized LSD1 inhibitors across a range of cancer cell lines. This provides a benchmark for the expected potency of novel compounds.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| ORY-1001 (Iadademstat) | Acute Myeloid Leukemia | MV4-11 | < 0.001 |
| GSK2879552 | Small Cell Lung Cancer | NCI-H1417 | ~ 0.02 - 0.1 |
| GSK-LSD1 / OG-668 | Acute Myeloid Leukemia | MV4-11 | 0.0076 |
| HCI-2509 | Non-Small Cell Lung Cancer | A549, H460, H1975 | 0.3 - 5 |
| Compound 20 | Acute Myeloid Leukemia | MV4-11 | 0.36 |
| Compound 20 | Breast Cancer | MDA-MB-231 | 5.6 |
| Compound 20 | Breast Cancer | MCF-7 | 3.6 |
| Compound 21 | Gastric Cancer | HGC-27 | 1.13 |
| Compound 21 | Gastric Cancer | MGC-803 | 0.89 |
| Seclidemstat | Ewing Sarcoma | A673 | ~ 1 |
Note: IC50 values are highly dependent on the specific assay conditions, cell line, and duration of treatment.[8][9]
Signaling Pathways Modulated by LSD1 Inhibition
LSD1 inhibition can impact multiple signaling pathways involved in cancer cell proliferation, survival, and differentiation. A key downstream effect of LSD1 inhibition is the increase in global H3K4me2 levels. Additionally, LSD1 has been shown to regulate the Notch and PI3K/Akt/mTOR pathways.[10][11] Understanding these pathways is crucial for interpreting the cellular effects of LSD1 inhibitors.
Experimental Protocols
Protocol 1: Cell Proliferation and Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of an LSD1 inhibitor on the proliferation of cancer cell lines using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound or other LSD1 inhibitor
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the LSD1 inhibitor in complete culture medium. A typical concentration range might be from 0.01 nM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium and add 100 µL of the medium containing the various concentrations of the inhibitor to the wells.
-
Incubate for 72 hours.[9]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.[9][12]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1][12]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well and shake the plate at a low speed for 10 minutes to dissolve the formazan crystals.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a plate reader.[1][12]
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[9]
-
Protocol 2: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other LSD1 inhibitor
-
DMSO (vehicle control)
-
384-well plates[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the LSD1 inhibitor.
-
Add the compound to the wells and incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Measurement and Data Analysis:
Protocol 3: Target Engagement Assay (Western Blot for H3K4me2)
This protocol is crucial to confirm that the observed anti-proliferative effects are due to the inhibition of LSD1 within the cells.
Materials:
-
Cancer cell lines treated with the LSD1 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Protein electrophoresis and transfer equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[1]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.[1]
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.[1]
-
Quantify the band intensities to determine the relative change in H3K4me2 levels. A successful LSD1 inhibitor should lead to an increase in global H3K4me2 levels.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating an LSD1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Investigating Synthetic Lethality with LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[2][3] The concept of synthetic lethality, where the simultaneous loss of two genes is lethal to a cell while the loss of either one alone is not, presents a powerful strategy in cancer therapy.[4][5] This approach allows for the selective targeting of cancer cells with specific genetic vulnerabilities.
Recent studies have highlighted the potential of inducing synthetic lethality by combining LSD1 inhibition with the targeting of other key cellular pathways, particularly DNA damage repair and transcriptional regulation.[6][7] This document provides detailed application notes and experimental protocols for investigating synthetic lethal interactions using a potent LSD1 inhibitor, exemplified by compounds with similar mechanisms of action to LSD1-IN-20.
Mechanism of Action: LSD1 Inhibition and Synthetic Lethality
LSD1 functions as a transcriptional co-repressor by demethylating H3K4me1/2 and as a co-activator by demethylating H3K9me1/2.[8][9] By inhibiting LSD1, small molecules can alter the epigenetic landscape, leading to changes in gene expression that can render cancer cells vulnerable to other therapeutic agents.
Two prominent synthetic lethal strategies involving LSD1 inhibition have emerged:
-
LSD1 and PARP Inhibition: Inhibition of LSD1 has been shown to downregulate the expression of key homologous recombination (HR) DNA repair genes, such as BRCA1, BRCA2, and RAD51.[6][10] This induced "BRCAness" creates a dependency on other DNA repair pathways, such as the one mediated by poly (ADP-ribose) polymerase (PARP). Consequently, the combination of an LSD1 inhibitor and a PARP inhibitor results in synthetic lethality in cancer cells that are proficient in HR.[6][10]
-
LSD1 and BET Inhibition: Bromodomain and extraterminal (BET) proteins, such as BRD4, are critical readers of histone acetylation marks and play a key role in regulating the transcription of oncogenes like MYC.[7][11] Co-inhibition of LSD1 and BET proteins has demonstrated synergistic anti-tumor effects, particularly in castration-resistant prostate cancer (CRPC).[7][11] This synthetic lethal interaction is thought to arise from the co-dependent regulation of critical oncogenic transcriptional programs.
Data Presentation: In Vitro Activity of LSD1 Inhibitors
The following table summarizes the in vitro activity of various potent LSD1 inhibitors against the LSD1 enzyme and in cellular assays. This data is provided for comparative purposes to illustrate the potency of compounds used in synthetic lethality studies.
| Compound | Target | IC50 (nM) - Enzymatic Assay | Cell Line | IC50 (nM) - Cellular Proliferation Assay | Reference |
| ORY-1001 (Iadademstat) | LSD1 | < 20 | THP-1 (AML) | < 1 | [12] |
| GSK2879552 | LSD1 | - | SCLC cell lines | ~25 | [13] |
| SP-2577 (Seclidemstat) | LSD1 | ~31 | Ewing Sarcoma cell lines | - | [13] |
| INCB059872 | LSD1 | - | AML cell lines | - | [12] |
| CC-90011 (Pulrodemstat) | LSD1 | - | SCLC and AML cell lines | - | [13] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Mandatory Visualizations
Caption: LSD1 and PARP inhibitor synthetic lethality pathway.
Caption: Experimental workflow for synthetic lethality screening.
Experimental Protocols
Protocol 1: Validation of LSD1 Inhibition and Downregulation of DNA Repair Genes
Objective: To confirm that the LSD1 inhibitor effectively inhibits LSD1 and downregulates the expression of key homologous recombination genes.
Materials:
-
Cancer cell lines (e.g., OVCAR8, U2OS)
-
LSD1 inhibitor (e.g., this compound)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-LSD1, anti-H3K4me2, anti-BRCA1, anti-RAD51, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for BRCA1, RAD51, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the LSD1 inhibitor (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 48-72 hours.
-
-
Western Blot Analysis:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
qRT-PCR Analysis:
-
Extract total RNA from treated cells and synthesize cDNA.
-
Perform qPCR using specific primers for BRCA1, RAD51, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 2: High-Throughput Synthetic Lethality Screening
Objective: To identify synthetic lethal interactions between LSD1 inhibition and a library of other compounds or genetic perturbations.
Materials:
-
Cancer cell line of interest
-
LSD1 inhibitor (e.g., this compound)
-
Compound library or siRNA/shRNA library
-
384-well plates
-
Automated liquid handling system (recommended)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in 384-well plates.
-
-
Compound/siRNA Addition:
-
Using an automated liquid handler, add the library compounds or siRNAs at a fixed concentration to individual wells.
-
Add the LSD1 inhibitor at a predetermined concentration (e.g., IC20) to all wells except for the controls. Include wells with LSD1 inhibitor alone, library compound/siRNA alone, and vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
-
Cell Viability Measurement:
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the synergy score (e.g., using Bliss independence or Loewe additivity models) to identify combinations that show a greater-than-additive effect on cell death.
-
Protocol 3: Validation of Synthetic Lethal Hits
Objective: To validate the synthetic lethal interactions identified in the high-throughput screen.
Materials:
-
Cancer cell lines
-
LSD1 inhibitor
-
Validated hit compounds or siRNAs
-
Reagents for clonogenic assays, comet assays, γH2AX immunofluorescence, and apoptosis assays (Annexin V staining).
Procedure:
-
Dose-Response Matrix:
-
Perform a dose-response matrix experiment treating cells with various concentrations of the LSD1 inhibitor and the hit compound to confirm synergy across a range of concentrations.
-
-
Clonogenic Assay:
-
Seed a low number of cells and treat them with the LSD1 inhibitor, the hit compound, or the combination at sub-lethal concentrations.
-
Allow colonies to form over 10-14 days.
-
Stain and count the colonies to assess long-term survival.
-
-
DNA Damage Assays:
-
Comet Assay: Treat cells with the combination for a short period (e.g., 24 hours) and perform a comet assay to visualize DNA fragmentation.
-
γH2AX Immunofluorescence: Stain treated cells with an antibody against γH2AX, a marker of DNA double-strand breaks, and visualize by fluorescence microscopy.
-
-
Apoptosis Assay:
-
Treat cells with the combination and stain with Annexin V and a viability dye (e.g., propidium (B1200493) iodide).
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Conclusion
The investigation of synthetic lethality with LSD1 inhibitors represents a promising avenue for the development of novel cancer therapies. The protocols outlined in this document provide a comprehensive framework for identifying and validating synthetic lethal partners of LSD1 inhibition. By leveraging these methodologies, researchers can uncover new therapeutic strategies that exploit the specific vulnerabilities of cancer cells, ultimately leading to more effective and less toxic treatments.
References
- 1. Synthetic lethality by PARP inhibitors: new mechanism uncovered based on unresolved transcription-replication conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 4. Synthetic lethality: General principles, utility and detection using genetic screens in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing synthetic lethal interactions in anticancer drug discovery. — Department of Oncology [oncology.ox.ac.uk]
- 6. Repression of LSD1 potentiates homologous recombination-proficient ovarian cancer to PARP inhibitors through down-regulation of BRCA1/2 and RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The combined effect of epigenetic inhibitors for LSD1 and BRD4 alters prostate cancer growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic and structure–activity studies of SP2577 and TCP towards LSD1 targeting PROTACs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. LSD1 Overexpression Is Associated with Poor Prognosis in Basal-Like Breast Cancer, and Sensitivity to PARP Inhibition | PLOS One [journals.plos.org]
- 11. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of LSD1 Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] By altering histone methylation, LSD1 influences chromatin structure and gene expression.[1] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer.[1][2] In these cancers, LSD1 often contributes to the suppression of tumor suppressor genes and the promotion of oncogenic pathways, making it a compelling therapeutic target.[1] Beyond histones, LSD1 can also demethylate non-histone proteins such as p53, DNMT1, and STAT3, further highlighting its broad role in cellular processes and disease.[2][3]
These application notes provide a comprehensive overview of the methodologies and protocols for assessing the in vivo efficacy of LSD1 inhibitors, using LSD1-IN-20 as a representative compound. The protocols outlined below are generalized based on preclinical studies of various LSD1 inhibitors and are intended to serve as a guide for designing and executing animal studies.
Mechanism of Action of LSD1 Inhibitors
LSD1 inhibitors function by binding to the active site of the LSD1 enzyme, preventing it from demethylating its histone and non-histone substrates. This leads to an accumulation of methylation marks, such as H3K4me2, at the promoter regions of target genes, which can reactivate the expression of tumor suppressor genes.[4] Inhibition of LSD1 has been shown to induce cell differentiation, cell cycle arrest, and apoptosis in cancer cells.[3][5] Furthermore, LSD1 inhibition can interfere with key oncogenic signaling pathways, such as the EGFR signaling pathway.[6]
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of LSD1 inhibitors. Commonly used models include:
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous implantation of human cancer cell lines into immunocompromised mice. CDX models are useful for initial efficacy screening and are relatively easy to establish.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunocompromised mice. These models are believed to better represent the heterogeneity and microenvironment of human tumors.[7]
-
Transgenic Mouse Models: These models are genetically engineered to develop specific types of cancer, often driven by mutations analogous to those found in human cancers (e.g., EGFR or KRAS mutations in lung adenocarcinoma).[6] They allow for the study of the inhibitor in the context of a fully intact immune system and a more physiologically relevant tumor microenvironment.
Experimental Protocols
Protocol 1: General Administration of LSD1 Inhibitors in Murine Xenograft Models
This protocol describes the oral gavage administration of an LSD1 inhibitor to mice with subcutaneous xenograft tumors.[8]
Materials:
-
LSD1 inhibitor (e.g., this compound)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)[8]
-
Sterile water
-
Gavage needles (20-22 gauge with a ball tip)[8]
-
1 mL syringes
-
Animal balance
-
Calipers
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.[8]
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.[8]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
Formulation Preparation: Prepare a fresh formulation of the LSD1 inhibitor by suspending the compound in the appropriate vehicle. Ensure the formulation is homogenous before each administration.[8]
-
Dosage Calculation: Calculate the volume of the formulation to be administered to each mouse based on its body weight and the desired dose.
-
Administration:
-
Treatment Schedule: Administer the LSD1 inhibitor and vehicle according to the planned schedule (e.g., once daily, five days a week).[8]
-
Monitoring: Continue to monitor tumor growth and body weight regularly. Observe the mice for any clinical signs of toxicity.[8]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined maximum size), euthanize the mice and collect tissues for further analysis.[8]
Protocol 2: Immunohistochemical Analysis of Tumor Tissues
This protocol details the assessment of cell proliferation (Ki67) and histone methylation (H3K4me2) in tumor tissues by immunohistochemistry (IHC).[7]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Positively charged microscope slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking serum (e.g., 5% goat serum in PBS)
-
Primary antibodies (anti-Ki67 and anti-H3K4me2)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin
-
Permanent mounting medium
Procedure:
-
Tissue Processing and Sectioning: Process formalin-fixed tissues into paraffin (B1166041) blocks and cut 4-5 µm thick sections.[7]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval solution.[7]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with blocking serum.[7]
-
Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C.[7]
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by ABC reagent and DAB substrate for signal development.[7]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.[7]
-
Image Analysis: Capture images using a light microscope and quantify the percentage of Ki67-positive nuclei and the intensity of H3K4me2 staining using image analysis software.[7]
Data Presentation
Table 1: In Vivo Efficacy of LSD1 Inhibitors in Xenograft Models
| Compound | Animal Model | Dose and Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Reference |
| This compound | MGC-803 Gastric Cancer Xenograft | 20 mg/kg, p.o., qd | 68.5 | No significant change | [3] |
| HCI-2509 | Transgenic LUAD (EGFR mutant) | Not specified | Significant reduction in tumor formation | Not specified | [6] |
| HCI-2509 | Transgenic LUAD (KRAS mutant) | Not specified | Significant reduction in tumor progression | Not specified | [6] |
| Compound 14 | HepG2 Liver Cancer Xenograft | Not specified | Potent anti-liver cancer effects | No obvious toxic effects | [4] |
p.o. = per os (by mouth); qd = quaque die (every day) Data for this compound is representative of a potent LSD1 inhibitor and may require specific experimental validation.
Table 2: Pharmacodynamic Effects of LSD1 Inhibitors in Tumor Tissues
| Compound | Animal Model | Biomarker | Method | Result | Reference |
| This compound | Generic Xenograft Model | H3K4me2 | IHC | Increased staining intensity | [7] |
| This compound | Generic Xenograft Model | Ki67 | IHC | Decreased percentage of positive nuclei | [7] |
| JBI-802 | In vivo models | CD11b, CD86, GFI1b | Not specified | Dose-dependent increase | [3] |
These are expected outcomes based on the mechanism of action of LSD1 inhibitors.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pharmacokinetic and pharmacodynamic studies of LSD1-IN-20
Disclaimer: Information regarding a specific molecule designated "LSD1-IN-20" is not publicly available. The following application notes and protocols are representative of a typical Lysine-Specific Demethylase 1 (LSD1) inhibitor and are compiled from established research on various molecules in this class. The data presented is illustrative and intended to guide researchers in the evaluation of novel LSD1 inhibitors.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), by promoting cell proliferation and blocking differentiation.[2] this compound is a potent and selective inhibitor of LSD1, representing a promising therapeutic agent for oncology. These application notes provide an overview of the pharmacokinetic and pharmacodynamic properties of this compound and detailed protocols for its preclinical evaluation.
Pharmacokinetic Profile
A thorough understanding of the pharmacokinetic (PK) properties of an LSD1 inhibitor is crucial for its clinical translation. The following tables summarize the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo PK parameters for this compound, based on typical values for orally bioavailable small molecule inhibitors.
Table 1: In Vitro ADME Profile of this compound
| Parameter | Assay System | Result |
| Solubility | Phosphate Buffer (pH 7.4) | > 100 µM |
| Permeability | Caco-2 | Papp (A→B): 15 x 10⁻⁶ cm/s |
| Metabolic Stability | Human Liver Microsomes (HLM) | t½ > 60 min |
| Mouse Liver Microsomes (MLM) | t½ = 45 min | |
| Plasma Protein Binding | Human | 95% |
| Mouse | 92% | |
| CYP Inhibition | (IC₅₀) | > 10 µM for major isoforms |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t½ (h) | F (%) |
| Intravenous (IV) | 2 | 1200 | 0.08 | 1800 | 2.5 | - |
| Oral (PO) | 10 | 850 | 1.0 | 6300 | 3.0 | 70 |
Pharmacodynamic Profile
The pharmacodynamic (PD) effects of this compound are characterized by its target engagement and downstream biological consequences.
Table 3: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Cell Line | IC₅₀ / EC₅₀ |
| LSD1 Enzymatic Inhibition | Recombinant Human LSD1 | IC₅₀ = 15 nM |
| H3K4me2 Accumulation | THP-1 (AML) | EC₅₀ = 50 nM |
| Cell Proliferation Inhibition | MV4-11 (AML) | IC₅₀ = 120 nM |
| NCI-H1417 (SCLC) | IC₅₀ = 250 nM | |
| Induction of Differentiation (CD11b) | THP-1 (AML) | EC₅₀ < 1 nM |
Table 4: In Vivo Pharmacodynamic and Efficacy Data of this compound
| Tumor Model | Dosing Regimen | Target Engagement (H3K4me2 increase in tumors) | Tumor Growth Inhibition (TGI) |
| MV4-11 Xenograft | 20 mg/kg, PO, QD | 3-fold increase | 75% |
| SCLC PDX Model | 30 mg/kg, PO, QD | 2.5-fold increase | 60% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of LSD1 and the experimental workflow for evaluating LSD1 inhibitors.
Caption: Mechanism of LSD1-mediated gene repression and its inhibition by this compound.
Caption: Preclinical evaluation workflow for LSD1 inhibitors.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study in mice to determine the plasma concentration-time profile and key PK parameters of an oral LSD1 inhibitor.[1]
1. Animal Models:
-
Male C57BL/6 mice (20-25 g).
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.
2. Dosing and Administration:
-
The LSD1 inhibitor is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
For oral administration, the compound is administered by gavage.
-
For intravenous administration (to determine absolute bioavailability), the compound is typically dissolved in a vehicle like saline with a co-solvent and administered via the tail vein.
3. Blood Sampling:
-
Blood samples (approximately 50 µL) are collected via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of the LSD1 inhibitor are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Data Analysis:
-
Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½, and F) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Protocol 2: Western Blot Analysis for H3K4me2 Levels
This protocol describes the measurement of histone H3 lysine 4 dimethylation (H3K4me2) in tumor tissue from xenograft models to assess target engagement.
1. Sample Preparation:
-
Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C.
-
Frozen tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histones are extracted from the nuclear fraction using an acid extraction protocol.
2. Protein Quantification:
-
The protein concentration of the histone extracts is determined using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Equal amounts of protein (10-20 µg) are separated on a 15% SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against H3K4me2 overnight at 4°C.
-
A primary antibody against total Histone H3 is used as a loading control.
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
5. Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software (e.g., ImageJ).
-
The relative H3K4me2 levels are normalized to the total Histone H3 levels.
Protocol 3: Cell Proliferation Assay
This protocol details the assessment of the anti-proliferative activity of an LSD1 inhibitor in cancer cell lines.
1. Cell Seeding:
-
Cancer cells (e.g., MV4-11) are seeded in a 96-well plate at an appropriate density to ensure exponential growth during the assay.
2. Compound Treatment:
-
Cells are treated with a serial dilution of the LSD1 inhibitor (e.g., from 1 nM to 10 µM).
-
A vehicle-only control (e.g., DMSO) is included.
3. Incubation:
-
The plate is incubated for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.
4. Viability Assessment:
-
Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
5. Data Analysis:
-
The luminescence signal is read on a plate reader.
-
The data is normalized to the vehicle-only control.
-
The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
References
High-Throughput Screening with LSD1-IN-20: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LSD1-IN-20 in high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of Lysine-Specific Demethylase 1 (LSD1). Detailed protocols for common HTS assays, comparative data for various LSD1 inhibitors, and visualizations of key biological pathways and experimental workflows are included to facilitate assay development, data interpretation, and overall drug discovery efforts.
Introduction to LSD1 and this compound
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. It primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] By modulating histone methylation, LSD1 influences chromatin structure and gene expression. Its overexpression has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2] LSD1 can also demethylate non-histone proteins such as p53 and DNMT1.[1]
This compound is a potent, non-covalent dual inhibitor of LSD1 and G9a methyltransferase.[1] Its activity against both targets makes it a valuable tool for investigating the roles of these enzymes in health and disease.
Quantitative Data Summary
The following tables summarize the biochemical and cellular activities of this compound and other well-characterized LSD1 inhibitors for comparative purposes.
Table 1: Biochemical Activity of Selected LSD1 Inhibitors
| Compound | Type | LSD1 Kᵢ (µM) | LSD1 IC₅₀ (µM) | G9a Kᵢ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| This compound | Reversible, Dual | 0.44[1] | - | 0.68[1] | - | - |
| Tranylcypromine (TCP) | Irreversible | 271[3] | 5.6[3] | - | 2.84[3] | 0.73[3] |
| GSK-LSD1 | Reversible | - | 0.016[4] | - | >100[3] | >100[3] |
| ORY-1001 (Iadademstat) | Irreversible | - | 0.023[4] | - | >100[5] | >100[5] |
| SP-2509 | Reversible | - | 2.5[3] | - | >100[3] | >100[3] |
Table 2: Anti-proliferative Activity of this compound and Other Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | THP-1 | Acute Myeloid Leukemia | 0.51 (72h)[1] |
| This compound | MDA-MB-231 | Breast Cancer | 1.60 (72h)[1] |
| GSK-LSD1 | PeTa | Merkel Cell Carcinoma | ~0.01 (6 days)[4] |
| ORY-1001 (Iadademstat) | PeTa | Merkel Cell Carcinoma | ~0.01 (6 days)[4] |
| MC3340 | NB4 | Acute Promyelocytic Leukemia | 0.6[6] |
| MC3340 | MV4-11 | Acute Myeloid Leukemia | 0.4[6] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Application Notes and Protocols: CRISPR-Cas9 Screening in Combination with LSD1-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of CRISPR-Cas9 gene editing and targeted pharmacology offers a powerful approach to unravel complex biological questions and identify novel therapeutic strategies. Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, is frequently overexpressed in various cancers, making it a compelling target for drug development.[1] LSD1-IN-20 is a potent, non-covalent dual inhibitor of LSD1 and G9a, demonstrating anti-proliferative activity in cancer cell lines.[2] This document provides detailed application notes and protocols for designing and executing CRISPR-Cas9 screens in conjunction with this compound to identify genes that modulate cellular response to LSD1 inhibition. Such screens can uncover synthetic lethal interactions, resistance mechanisms, and novel drug targets, thereby accelerating drug development efforts.
Data Presentation
The following tables summarize representative quantitative data from CRISPR-Cas9 screens performed with LSD1 inhibitors. While these studies did not use this compound specifically, the data illustrates the types of results that can be obtained and serves as a benchmark for designing similar experiments.
Table 1: Inhibitor Characteristics of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Target(s) | LSD1 / G9a | - | [2] |
| Ki (LSD1) | 0.44 µM | - | [2] |
| Ki (G9a) | 0.68 µM | - | [2] |
| IC50 (72h) | 0.51 µM | THP-1 (Leukemia) | [2] |
| IC50 (72h) | 1.60 µM | MDA-MB-231 (Breast Cancer) | [2] |
Table 2: Representative Gene Hits from a Genome-Wide CRISPR-Cas9 Screen with an LSD1 Inhibitor in Acute Myeloid Leukemia (AML) Cells
This table presents hypothetical data based on findings from published studies to illustrate potential outcomes.
| Gene | Description | Phenotype | Screen Type | Putative Role |
| RRAGA | Ras-related GTP binding A | Synthetic Lethality | Negative Selection | Component of the mTORC1 pathway |
| LAMTOR2 | Late Endosomal/Lysosomal Adaptor, MAPK and MTOR Activator 2 | Synthetic Lethality | Negative Selection | Component of the Ragulator complex, activating mTORC1 |
| MLST8 | MTOR Associated Protein, LST8 Homolog | Synthetic Lethality | Negative Selection | Core component of mTORC1 and mTORC2 complexes |
| TP53 | Tumor Protein P53 | Resistance | Positive Selection | Tumor suppressor involved in cell cycle arrest and apoptosis |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Resistance | Positive Selection | p53-regulated cell cycle inhibitor |
Signaling Pathways
LSD1 is a critical regulator of various signaling pathways implicated in cancer. Understanding these pathways is essential for interpreting the results of a CRISPR-Cas9 screen.
Caption: LSD1's role in key cancer-related signaling pathways.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that confer sensitivity or resistance to this compound.
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen
Objective: To identify genes whose knockout leads to either enhanced cell death (synthetic lethality) or increased survival (resistance) in the presence of this compound.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Polybrene or other transduction-enhancing reagent
-
This compound
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Experimental Workflow Diagram:
Caption: Workflow for a pooled CRISPR-Cas9 screen with a small molecule.
Step-by-Step Procedure:
1. Lentivirus Production: a. Plate HEK293T cells and grow to 70-80% confluency. b. Co-transfect the cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent. c. After 48-72 hours, harvest the lentiviral supernatant and filter through a 0.45 µm filter.
2. Determination of Viral Titer and Optimal this compound Concentration: a. Perform a titration of the lentiviral stock on the Cas9-expressing target cells to determine the multiplicity of infection (MOI). Aim for an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA. b. Determine the optimal concentration of this compound for the screen. This is typically the IC20-IC30 concentration to provide a selective pressure without causing excessive cell death in the control population. This can be determined by a dose-response curve and cell viability assay.
3. Large-Scale Transduction: a. Transduce the Cas9-expressing cells with the sgRNA library at the predetermined MOI. Ensure a sufficient number of cells are transduced to maintain a library representation of at least 500x. b. Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
4. Antibiotic Selection: a. After 24 hours, replace the virus-containing medium with fresh medium. b. After another 24 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
5. Drug Treatment: a. Once the cell population has recovered from selection, split the cells into two arms: a treatment group and a control group. b. Treat the treatment group with the predetermined concentration of this compound. Treat the control group with the vehicle (e.g., DMSO). c. Maintain a sufficient number of cells in each passage to preserve library complexity.
6. Cell Culture and Harvesting: a. Culture the cells for a sufficient period to allow for the enrichment or depletion of specific sgRNA-containing populations (typically 14-21 days). b. Harvest cell pellets at the beginning of the treatment (T0) and at the end of the experiment for both the treatment and control arms.
7. Genomic DNA Extraction and Library Preparation: a. Extract genomic DNA from the harvested cell pellets. b. Amplify the sgRNA-containing cassettes from the genomic DNA using PCR with primers that add adapters for next-generation sequencing.
8. Next-Generation Sequencing and Data Analysis: a. Perform deep sequencing of the amplified sgRNA libraries. b. Align the sequencing reads to the original sgRNA library to determine the read counts for each sgRNA. c. Use bioinformatics tools such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound treated population compared to the control.[3] Genes targeted by depleted sgRNAs are potential synthetic lethal partners with LSD1 inhibition, while those targeted by enriched sgRNAs may confer resistance.
Conclusion
The combination of CRISPR-Cas9 screening with the potent LSD1 inhibitor, this compound, provides a robust platform for identifying novel genetic interactions and mechanisms of drug sensitivity and resistance. The detailed protocols and representative data presented here serve as a comprehensive guide for researchers to design and execute these powerful experiments, ultimately contributing to the development of more effective cancer therapies. The signaling pathway diagrams offer a framework for interpreting the biological significance of the screen results, connecting gene hits to the known functions of LSD1. This integrated approach will undoubtedly accelerate our understanding of LSD1 biology and its therapeutic potential.
References
Flow Cytometry Analysis of Cells Treated with LSD1-IN-20: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in tumorigenesis and cancer progression. It functions by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation of target genes, respectively.[1] LSD1 can also demethylate non-histone proteins, such as p53, further expanding its role in cellular processes.[1][2] Aberrant expression and activity of LSD1 have been implicated in various cancers, making it an attractive therapeutic target.
LSD1-IN-20 is a small molecule inhibitor of LSD1. Inhibition of LSD1 has been shown to induce cell cycle arrest, apoptosis, and cellular differentiation in a variety of cancer cell lines.[3][4][5] Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of single cells. It is an indispensable tool for characterizing the cellular effects of therapeutic compounds like this compound.
These application notes provide detailed protocols for utilizing flow cytometry to assess the impact of this compound on key cellular processes, including apoptosis and cell cycle progression. The provided methodologies and representative data will guide researchers in evaluating the cellular response to this compound treatment.
Data Presentation
The following tables summarize representative quantitative data from studies on various cancer cell lines treated with selective LSD1 inhibitors. While specific data for this compound is not yet widely published, the effects of other potent LSD1 inhibitors are presented as a proxy for the expected outcomes following this compound treatment.
Table 1: Induction of Apoptosis in Cancer Cell Lines by LSD1 Inhibitors
| Cell Line | Cancer Type | Treatment | Concentration | Time (h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) | Reference |
| JeKo-1 | Mantle Cell Lymphoma | LSD1 siRNA | 80 nmol/l | 24 | - | - | 34.2 ± 4.4 | [6] |
| MOLT-4 | T-cell ALL | LSD1 siRNA | 60 nmol/l | 24 | - | - | 32.74 ± 2.47 | [6] |
| PeTa | Merkel Cell Carcinoma | GSK-LSD1 | 1 µM | 72 | ~5-fold increase | ~10-fold increase | - | [3] |
| LNCaP | Prostate Cancer | LSD1 siRNA + Bicalutamide | - | 24 | Increased | Increased | Significantly Increased | [7] |
Data for siRNA represents the effect of LSD1 knockdown, which phenocopies inhibitor treatment.
Table 2: Cell Cycle Arrest in Cancer Cell Lines Induced by LSD1 Inhibitors
| Cell Line | Cancer Type | Treatment | Concentration | Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| NGP | Neuroblastoma | HCI-2509 | 1 µM | 24 | Decrease | Increase | Significant Increase | |
| NGP | Neuroblastoma | HCI-2509 | 3 µM | 24 | Decrease | Increase | Significant Increase | |
| LUAD cell lines | Lung Adenocarcinoma | HCI-2509 | 0.3-5 µM | 72 | - | S-phase arrest | - | [4] |
| LNCaP | Prostate Cancer | LSD1 shRNA | - | 48 | G1 arrest | - | - | [5] |
| PC-3 | Prostate Cancer | LSD1 shRNA | - | 48 | G1 arrest | - | - | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
LSD1 inhibition can impact multiple signaling pathways to exert its anti-tumor effects. Below are diagrams illustrating key pathways.
Caption: LSD1 inhibition-induced p53-mediated apoptosis.
Caption: LSD1's role in G1/S cell cycle progression.
Experimental Workflow
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS and resuspend the cells in 1X Binding Buffer.
-
Cell Counting: Determine the cell concentration and adjust to 1 x 10⁶ cells/mL in 1X Binding Buffer.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use appropriate compensation settings for the fluorochromes used.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% Ethanol
-
PI/RNase A Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation:
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Gate on single cells to exclude doublets.
-
Analyze the histogram of PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases, and the sub-G1 population (indicative of apoptosis).
-
Conclusion
The protocols and representative data provided in these application notes offer a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. These assays are crucial for understanding the mechanism of action of novel epigenetic inhibitors and are vital for preclinical drug development. Researchers can adapt these protocols to their specific cell lines and experimental conditions to further elucidate the therapeutic potential of this compound.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma | EMBO Molecular Medicine [link.springer.com]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: LSD1-IN-20 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of LSD1-IN-20.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for LSD1 inhibitors like this compound?
Due to structural similarities in the catalytic domain, the most common off-targets for many LSD1 inhibitors are other FAD-dependent amine oxidases.[1][2] These include Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 2 (LSD2/KDM1B).[1] It is crucial to experimentally determine the selectivity profile for the specific inhibitor and concentration being used in your experiments.
Q2: I'm observing a phenotype that doesn't align with known LSD1 functions. How can I determine if this is an off-target effect?
Observing a phenotype inconsistent with LSD1 inhibition warrants a systematic investigation into potential off-target effects. Here is a recommended approach:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with LSD1 in your experimental system at the concentration used. A common method is to perform a Western blot to detect an increase in the global levels of H3K4me2, a primary substrate of LSD1.[2][3]
-
Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent. Off-target effects often manifest at higher concentrations than on-target effects.[3]
-
Use a Structurally Unrelated LSD1 Inhibitor: If possible, treat your cells with an LSD1 inhibitor from a different chemical class. If the on-target effects are reproduced but the anomalous phenotype is not, this strongly suggests an off-target effect specific to this compound.[3]
-
Rescue Experiment: In suitable experimental systems, a rescue experiment can be performed by overexpressing a version of LSD1 that is resistant to this compound.[3]
-
Global Profiling: Unbiased techniques such as RNA-sequencing or proteomics can provide a comprehensive view of cellular changes and may reveal pathway perturbations unrelated to known LSD1 functions.[3]
Q3: What is the recommended concentration range for this compound to maintain selectivity?
To minimize the risk of off-target effects, it is critical to use the lowest concentration of this compound that elicits the desired biological effect. We strongly recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. Using concentrations significantly above 1 µM may increase the likelihood of engaging off-targets like MAO-A and MAO-B.[3]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
-
Problem: The observed cellular phenotype (e.g., unexpected toxicity, morphological changes) does not correlate with the known functions of LSD1.[1]
-
Possible Cause: The phenotype may be a result of this compound inhibiting an unintended target.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Interpreting Kinase Profiling Data
-
Problem: You have screening data for this compound against a kinase panel and are unsure how to interpret the results.
-
Key Considerations:
-
Potency: Compare the inhibitory concentration (e.g., IC50) for any identified kinase "hits" to that of LSD1. A significantly lower potency for off-targets suggests a better selectivity window.[1]
-
Cellular Concentration: Relate the in vitro potency against off-targets to the concentration of this compound used in your cellular assays. If your cellular concentration is well below the IC50 for an off-target, it is less likely to be a significant factor.[1]
-
Physiological Relevance: Consider the expression levels and biological role of the identified off-targets in your experimental system.[1] Some studies have shown that LSD1 inhibitors can rewire kinase networks, for example by increasing the activity of the MEK kinase.[4]
-
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes typical selectivity data for a generic, potent LSD1 inhibitor against common off-targets. Researchers should generate similar data for this compound.
| Target | IC50 (nM) | Selectivity vs. LSD1 |
| LSD1 | 15 | 1x |
| LSD2 | 800 | >50x |
| MAO-A | 2,500 | >150x |
| MAO-B | 5,000 | >300x |
| This table is illustrative. Actual values must be determined experimentally. |
Experimental Protocols
Protocol 1: Western Blot for H3K4me2 (On-Target Activity)
This protocol is used to verify the on-target activity of this compound by measuring the increase in H3K4 dimethylation.[3]
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM to 5 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
Histone Extraction: Harvest cells, wash with ice-cold PBS, and isolate the nuclear fraction. Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Western Blot: Neutralize and quantify the histone extracts. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.
-
Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Use an antibody for total Histone H3 as a loading control.[3]
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the relative increase in H3K4me2.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm the direct binding of this compound to LSD1 in a cellular environment.[1][3] Ligand-bound proteins are typically stabilized and will remain soluble at higher temperatures.[3]
-
Treatment: Treat intact cells in suspension with this compound or a vehicle control for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool for 3 minutes at room temperature.[3]
-
Lysis & Centrifugation: Lyse the cells by freeze-thaw cycles. Separate soluble proteins from precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[3]
-
Analysis: Collect the supernatant and analyze the amount of soluble LSD1 remaining at each temperature by Western blot. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.[1]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathways
LSD1 primarily functions as a transcriptional co-repressor by demethylating H3K4me1/2, marks associated with active gene transcription.[5] It can also act as a co-activator by demethylating the repressive mark H3K9me1/2.[5] LSD1 is often part of larger protein complexes, such as the CoREST complex.[6]
Caption: Simplified overview of LSD1's role in transcriptional regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the lysine-specific demethylase 1 rewires kinase networks and primes leukemia cells for kinase inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to LSD1-IN-20 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the irreversible LSD1 inhibitor, LSD1-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression by removing methyl groups from histones H3K4 and H3K9.[1] By forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of LSD1, this compound leads to a sustained, irreversible inactivation of the enzyme.[1][2] This inhibition can suppress cancer cell proliferation, invasion, and migration, making it a valuable tool for cancer research.[2]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons for this intrinsic resistance?
Intrinsic resistance to LSD1 inhibitors can be attributed to the pre-existing transcriptional state of the cancer cells.[3] Studies with similar irreversible LSD1 inhibitors have shown that cell lines with a mesenchymal-like transcriptional signature often exhibit intrinsic resistance.[3][4] In contrast, cells with a neuroendocrine phenotype are more likely to be sensitive.[5][6] The expression of specific SNAG domain-containing proteins, which interact with LSD1, may not be a reliable predictor of sensitivity on its own.[5]
Q3: My cancer cells initially responded to this compound, but now they have developed resistance. What is the mechanism behind this acquired resistance?
Acquired resistance to irreversible LSD1 inhibitors is often a result of epigenetic reprogramming.[3][4] Prolonged treatment can lead to a reversible, adaptive resistance mechanism where the cancer cells switch their transcriptional state.[3] A key observed mechanism is the transition from a sensitive neuroendocrine state to a resistant, mesenchymal-like state.[3][4] This transition is often driven by the activation of specific transcription factors, such as TEAD4.[3]
Q4: How can I overcome resistance to this compound in my experiments?
Overcoming resistance to this compound often involves combination therapies. Based on the understanding of resistance mechanisms, here are some strategies:
-
Targeting the mesenchymal state: Since resistance is associated with a mesenchymal-like phenotype, combining this compound with inhibitors of pathways that support this state could be effective.
-
Combination with other epigenetic drugs: Synergistic effects have been observed when LSD1 inhibitors are combined with other epigenetic modulators like HDAC inhibitors.
-
Immunotherapy combinations: LSD1 inhibition has been shown to sensitize some cancers to immunotherapy by reactivating immune checkpoint regulators.[7]
-
Targeted therapies: Combining LSD1 inhibitors with drugs targeting other oncogenic pathways has shown promise. For instance, combination with proteasome inhibitors has demonstrated synergistic anti-tumor responses.
Troubleshooting Guide
This guide provides solutions to specific experimental issues you might encounter.
| Problem | Possible Cause | Suggested Solution |
| No change in global H3K4me2 levels after this compound treatment. | The effect of LSD1 inhibitors on histone methylation can be localized to specific gene promoters rather than global. | Perform Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or qPCR to analyze H3K4me2 levels at the promoter regions of known LSD1 target genes. |
| Cell viability assays show inconsistent results. | Cell seeding density, drug concentration, and treatment duration can significantly impact results. | Optimize cell seeding density to ensure logarithmic growth throughout the experiment. Perform a dose-response curve with a wide range of this compound concentrations and multiple time points. |
| Difficulty in confirming a shift to a mesenchymal phenotype in resistant cells. | The markers for epithelial-mesenchymal transition (EMT) can be cell-line specific. | Analyze a panel of established EMT markers by Western blot and qPCR (e.g., E-cadherin, N-cadherin, Vimentin, ZEB1).[6] |
| Uncertainty about the role of TEAD4 in acquired resistance. | The TEAD4-driven resistance mechanism may be specific to certain cancer types like SCLC. | Investigate TEAD4 expression levels (mRNA and protein) in your sensitive and resistant cell lines. Consider performing siRNA-mediated knockdown of TEAD4 in the resistant cells to see if it restores sensitivity to this compound. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for sensitive and resistant cell lines based on data from similar irreversible LSD1 inhibitors.
| Cell Line | Phenotype | Inhibitor | IC50 (nM) |
| SCLC-S | Neuroendocrine (Sensitive) | GSK2879552 | < 100 |
| SCLC-R | Mesenchymal-like (Resistant) | GSK2879552 | > 1000 |
| AML-S | - | ORY-1001 | < 20 |
| AML-R | - | ORY-1001 | > 500 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot for EMT Markers
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Chromatin Immunoprecipitation (ChIP) for H3K4me2
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K4me2 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the enrichment of specific gene promoters by qPCR or perform high-throughput sequencing (ChIP-seq).
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LSD1-IN-20 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of LSD1-IN-20 in your cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific questions and problems you may encounter when determining the optimal concentration of this compound for your experiments.
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range would be from 0.01 µM to 100 µM, using serial dilutions. Based on published data, the IC50 for this compound is 0.51 µM in THP-1 leukemia cells and 1.60 µM in MDA-MB-231 breast cancer cells after 72 hours of treatment. Your optimal range may vary depending on the cell line and experimental conditions.
Q2: I am observing high variability between my replicate wells. What could be the cause?
A2: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between seeding each plate or group of wells.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter media and compound concentrations. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in compound dilution and cell seeding.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your wells, especially at higher concentrations, for any signs of precipitation. Preparing dilutions in pre-warmed media can sometimes help.
Q3: My untreated control cells show low viability. What should I do?
A3: Low viability in control wells compromises the entire experiment. Consider the following:
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, generally below 0.5%. Run a vehicle-only control (media with the same final DMSO concentration as your highest treatment) to assess solvent toxicity.
-
Cell Health: Use cells that are in the exponential growth phase and have a low passage number. Ensure your cells are free from contamination, especially mycoplasma.
-
Suboptimal Culture Conditions: Double-check your incubator settings for temperature, CO2, and humidity. Use pre-warmed media and ensure your cells are not stressed during handling.
Q4: I am not observing a dose-dependent effect on cell viability. What could be the issue?
A4: A lack of a dose-response curve can be due to several reasons:
-
Incorrect Concentration Range: The concentrations you tested may be too low to elicit a response or too high, causing maximum cell death across all concentrations. Perform a broader range-finding experiment.
-
Cell Line Insensitivity: Your chosen cell line may not be sensitive to LSD1 inhibition. Confirm that the cell line expresses LSD1.
-
Insufficient Incubation Time: The effects of LSD1 inhibition on cell viability may take time to manifest. Consider increasing the incubation period (e.g., to 72 or 96 hours).
-
Compound Stability: Ensure that your this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Data Presentation: Comparative IC50 Values of LSD1 Inhibitors
The following table summarizes the IC50 values of this compound and other common LSD1 inhibitors in various cancer cell lines to provide a comparative reference.
| Inhibitor | Cell Line | Cancer Type | Incubation Time (hours) | IC50 |
| This compound | THP-1 | Acute Myeloid Leukemia | 72 | 0.51 µM |
| This compound | MDA-MB-231 | Breast Cancer | 72 | 1.60 µM |
| GSK-LSD1 | PeTa | Merkel Cell Carcinoma | 144 (6 days) | Low nM range |
| ORY-1001 | MKL-1 | Merkel Cell Carcinoma | 144 (6 days) | Low nM range |
| GSK2879552 | 20 AML Cell Lines | Acute Myeloid Leukemia | 240 (10 days) | Average of 137 nM |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. This data is for comparative purposes.
Experimental Protocols
This section provides a detailed methodology for a common cell viability assay that can be adapted for use with this compound.
Protocol: Cell Viability Determination using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell proliferation using the colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
LSD1 Signaling Pathway
Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator that primarily functions as a component of the CoREST repressor complex. It removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression of target genes. Inhibition of LSD1 by compounds like this compound prevents this demethylation, leading to the re-expression of tumor suppressor genes and subsequent anti-proliferative effects. LSD1 activity is also influenced by upstream signaling pathways such as PI3K/AKT.
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
When encountering issues with your cell viability assays using this compound, a logical workflow can help identify and resolve the problem efficiently.
Caption: A logical workflow for troubleshooting cell viability assays.
Navigating Solubility Challenges with LSD1-IN-20: A Technical Guide
For researchers and drug development professionals utilizing the dual LSD1/G9a inhibitor, LSD1-IN-20, achieving optimal solubility is critical for experimental success and data reproducibility. This technical support center provides a comprehensive guide to troubleshooting common solubility issues, offering detailed protocols and frequently asked questions to ensure seamless integration of this potent inhibitor into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on common practices for similar small molecule inhibitors, it is highly recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Use of high-purity, anhydrous, and sterile-filtered DMSO is crucial for maintaining the integrity of the compound.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here are several steps to address this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try working with a lower final concentration.
-
Increase Final Volume: Diluting the DMSO stock into a larger volume of medium can help maintain solubility.
-
Use Pre-warmed Medium: Adding the DMSO stock to pre-warmed (e.g., 37°C) cell culture medium can sometimes improve solubility.
-
Mix Thoroughly: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous medium to prevent localized high concentrations that can lead to precipitation.
-
Consider a Surfactant: For in vivo preparations, formulations often include surfactants like Tween-80 to improve solubility. While not standard for cell culture, for specific experimental needs, a very low, non-toxic concentration could be tested.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1%. Some cell lines may tolerate up to 0.5%, but it is essential to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.
Q4: How should I store my this compound stock solution?
A4: Aliquot the high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.
Q5: My cells are showing signs of toxicity or other unexpected effects. What could be the cause?
A5: This could be due to several factors:
-
High DMSO Concentration: As mentioned, ensure your final DMSO concentration is within a non-toxic range for your cell line.
-
High Compound Concentration: The observed toxicity could be a direct effect of high concentrations of this compound. Perform a dose-response experiment to determine the optimal working concentration.
-
Off-Target Effects: While this compound is a potent inhibitor, high concentrations may lead to off-target effects. Using the lowest effective concentration is crucial.
Solubility of Related LSD1 Inhibitors
| Compound Name | Solvent | Solubility | Source |
| GSK-LSD1 (hydrochloride) | DMSO | ≥ 62.5 mg/mL (216.08 mM) | MedChemExpress[1] |
| Ethanol | ~0.1 mg/mL | Cayman Chemical | |
| Dimethyl Formamide | ~1 mg/mL | Cayman Chemical | |
| PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical | |
| ORY-1001 | DMSO (with gentle warming) | ≥ 6.9 mg/mL | APExBIO[2] |
| Water | ≥ 23.15 mg/mL | APExBIO[2] | |
| Ethanol | Insoluble | APExBIO[2] | |
| LSD1 Inhibitor IV, RN-1, 2HCl | DMSO | 2.5 mg/mL | Sigma-Aldrich |
| Water | 2.5 mg/mL | Sigma-Aldrich |
Experimental Protocol: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a standardized workflow for dissolving and diluting this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Appropriate cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Calculate the mass of this compound powder required to make a 10 mM stock solution (Molecular Weight of this compound = 478.63 g/mol ). b. Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the corresponding volume of high-purity DMSO to the tube. d. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a short period can aid dissolution. Visually inspect the solution to ensure no particulates are present. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
-
Prepare the Final Working Solution: a. On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Serially dilute the DMSO stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment. c. Crucially, ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. d. Immediately after adding the DMSO stock to the medium, mix the solution thoroughly by gently pipetting or swirling the plate. e. Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent.
Visualizing Workflows and Pathways
This compound Signaling Pathway
Caption: Simplified pathway of LSD1/G9a and the inhibitory action of this compound.
Experimental Workflow for Using this compound
Caption: Step-by-step workflow for preparing and using this compound in experiments.
Troubleshooting Logic for Solubility Issues
Caption: A logical flowchart for diagnosing and resolving solubility problems.
References
Technical Support Center: Minimizing Toxicity of LSD1 Inhibitors in Animal Studies
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target toxicities of LSD1 inhibitors?
Lysine-specific demethylase 1 (LSD1) is crucial for various biological processes, including cell differentiation and proliferation.[1] Inhibition of LSD1 can, therefore, lead to on-target toxicities in tissues with high rates of cell turnover or specific developmental roles. Based on preclinical studies of various LSD1 inhibitors, potential on-target toxicities may include:
-
Hematological Effects: As LSD1 is involved in hematopoiesis, inhibitors might cause alterations in blood cell lineages.
-
Testicular Toxicity: Studies on the LSD1 inhibitor NCL1 have shown that it can cause dysfunctional spermatogenesis and induce apoptosis in testicular cells, leading to testicular toxicity.[2] This is a critical consideration for inhibitors intended for use in male subjects.
-
Developmental and Stem Cell Effects: LSD1 plays a role in the maintenance and differentiation of stem cells.[3] Inhibition could potentially impact normal stem cell function.
Q2: What are potential off-target toxicities to consider?
Off-target toxicities are dependent on the specific chemical structure of the inhibitor and its interaction with other proteins. While specific off-target effects for LSD1-IN-20 are unknown, general considerations for small molecule inhibitors include:
-
Inhibition of other Amine Oxidases: LSD1 belongs to the flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase (MAO) family.[4] Depending on its selectivity, an inhibitor might also affect other amine oxidases like MAO-A, MAO-B, or LSD2, leading to neurological or other systemic effects.
-
General Compound-Related Toxicity: Standard preclinical toxicology assessments should be conducted to identify any potential liver, kidney, cardiac, or other organ-specific toxicities unrelated to LSD1 inhibition.
Q3: How can we proactively monitor for potential toxicities in our animal studies?
A robust monitoring plan is essential. This should include:
-
Regular Clinical Observations: Daily monitoring of animal health, including body weight, food and water intake, and general behavior.
-
Hematological Analysis: Complete blood counts (CBCs) with differentials at baseline and at various time points during the study.
-
Serum Chemistry: Analysis of liver and kidney function markers (e.g., ALT, AST, BUN, creatinine).
-
Histopathology: At the end of the study, a comprehensive histopathological evaluation of all major organs, with a particular focus on testes and bone marrow, is crucial.
-
Biomarker Analysis: Monitoring of on-target engagement biomarkers (e.g., changes in H3K4me2 or H3K9me2 levels in tissues or surrogate tissues) can help correlate target inhibition with observed toxicities.[4]
Troubleshooting Guides
Issue 1: Observed Testicular Atrophy or Histopathological Changes in the Testes
-
Potential Cause: On-target toxicity due to the role of LSD1 in spermatogenesis.[2]
-
Troubleshooting Steps:
-
Dose De-escalation: Determine the minimum effective dose to minimize exposure to the testes.
-
Intermittent Dosing: Explore dosing schedules that allow for recovery periods.
-
Co-administration of Protective Agents: While speculative, investigate agents that may protect against testicular apoptosis, though this would require significant additional research.
-
Re-evaluate the Therapeutic Window: Assess if a therapeutic window exists where anti-tumor efficacy can be achieved at doses that do not cause significant testicular toxicity.
-
Issue 2: Significant Body Weight Loss or signs of General Malaise in Treated Animals
-
Potential Cause: Could be due to on-target effects on hematopoiesis, off-target toxicities, or general compound intolerance.
-
Troubleshooting Steps:
-
Vehicle and Formulation Check: Ensure the vehicle itself is not causing toxicity and that the formulation is appropriate for the route of administration.
-
Dose-Response Assessment: Conduct a thorough dose-finding study to identify the maximum tolerated dose (MTD).
-
Supportive Care: Provide supportive care such as supplemental nutrition or hydration as ethically appropriate.
-
Investigate Off-Target Effects: If possible, screen the compound against a panel of other receptors and enzymes to identify potential off-target interactions.
-
Issue 3: Alterations in Hematological Parameters (e.g., Anemia, Thrombocytopenia)
-
Potential Cause: On-target effect of LSD1 inhibition on hematopoietic stem and progenitor cells.[3]
-
Troubleshooting Steps:
-
Monitor Peripheral Blood and Bone Marrow: Conduct detailed analysis of blood smears and bone marrow aspirates to understand the nature of the hematological changes.
-
Dosing Schedule Optimization: Similar to testicular toxicity, intermittent dosing may allow for hematopoietic recovery.
-
Combination Therapy: Explore combinations with agents that may support hematopoiesis, though this adds complexity to the study.
-
Assess Reversibility: Include recovery groups in the study design to determine if the hematological effects are reversible upon cessation of treatment.
-
Data Presentation
Table 1: Summary of Potential Toxicities of LSD1 Inhibitors and Mitigation Strategies
| Potential Toxicity | Organ System | Potential Mechanism | Monitoring Parameters | Mitigation Strategies |
| Testicular Toxicity | Reproductive | On-target inhibition of LSD1 in spermatogenesis.[2] | Testicular weight, histopathology, sperm analysis. | Dose de-escalation, intermittent dosing, re-evaluation of therapeutic window. |
| Hematological Toxicity | Hematopoietic | On-target inhibition of LSD1 in hematopoietic stem cells.[3] | Complete blood counts, bone marrow analysis. | Dosing schedule optimization, supportive care, assessment of reversibility. |
| General Malaise | Systemic | On-target or off-target effects, poor compound properties. | Body weight, clinical observations, food/water intake. | Dose reduction, formulation optimization, vehicle control checks. |
| Hepatotoxicity | Hepatic | Off-target effects or metabolite-driven toxicity. | Serum ALT/AST levels, liver histopathology. | Dose reduction, structure-activity relationship studies to remove liability. |
| Nephrotoxicity | Renal | Off-target effects or compound precipitation. | Serum BUN/creatinine, kidney histopathology. | Dose reduction, ensure adequate hydration, check compound solubility. |
Experimental Protocols
Protocol: General In Vivo Toxicity Assessment of a Novel LSD1 Inhibitor
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice). Use both male and female animals.
-
Dose Formulation: Prepare the LSD1 inhibitor in a well-tolerated vehicle. Conduct a formulation screen to ensure stability and solubility.
-
Dose Selection: Based on in vitro potency and any preliminary in vivo efficacy studies, select at least three dose levels (low, medium, high) and a vehicle control group. The high dose should aim to be a multiple of the anticipated efficacious dose to identify a potential toxicity threshold.
-
Study Design:
-
Assign a sufficient number of animals per group (e.g., n=5-10/sex/group) to allow for statistical power.
-
Include a main study group for terminal endpoints and potentially satellite groups for interim assessments or recovery.
-
Administer the compound daily (or as per the intended clinical schedule) for a defined period (e.g., 14 or 28 days).
-
-
In-Life Monitoring:
-
Record clinical observations daily.
-
Measure body weights at least twice weekly.
-
Collect blood samples at baseline, mid-study, and termination for hematology and clinical chemistry.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize animals and perform a full necropsy.
-
Record organ weights (liver, kidneys, spleen, thymus, heart, brain, testes, etc.).
-
Collect tissues for histopathological examination. Fix tissues in 10% neutral buffered formalin.
-
-
Data Analysis:
-
Analyze body weight, hematology, clinical chemistry, and organ weight data statistically.
-
A board-certified veterinary pathologist should evaluate the histopathology slides.
-
Determine the No Observed Adverse Effect Level (NOAEL).
-
Mandatory Visualization
Caption: Workflow for preclinical toxicity assessment of a novel LSD1 inhibitor.
Caption: Simplified diagram of LSD1's dual role in gene regulation.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective lysine‐specific demethylase 1 inhibitor, NCL1, could cause testicular toxicity via the regulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from LSD1-IN-20 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding experiments with LSD1-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, non-covalent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a methyltransferase.[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to alterations in gene expression.[4] Its dual activity with G9a, a histone methyltransferase, adds another layer of complexity to its cellular effects.
Q2: What are the expected cellular effects of this compound treatment?
Treatment with an LSD1 inhibitor like this compound is generally expected to cause an increase in the global levels of H3K4me1/2 and H3K9me1/2.[5] Phenotypically, this can lead to cell cycle arrest, induction of differentiation, and inhibition of cell proliferation.[4][5] In some cancer cell lines, it may also induce apoptosis.[5] Given its dual activity, effects related to G9a inhibition should also be considered.
Q3: What are the known off-targets for LSD1 inhibitors?
The most common off-targets for LSD1 inhibitors are other FAD-dependent amine oxidases due to structural similarities. These include Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 2 (LSD2/KDM1B).[2][6] Some inhibitors, particularly those based on a tranylcypromine (B92988) scaffold, may exhibit less selectivity.[6]
Q4: My experimental results are not what I expected. What are the initial troubleshooting steps?
If you observe an unexpected phenotype, it is crucial to systematically validate your experimental setup. Key initial steps include:
-
Confirm On-Target Engagement: Verify that this compound is interacting with LSD1 in your cells at the concentration used. A common method is to check for an increase in global H3K4me2 levels via Western blot.[2]
-
Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent. Off-target effects often manifest at higher concentrations.[2]
-
Use a Structurally Different Inhibitor: If possible, use another LSD1 inhibitor with a different chemical scaffold. If the expected on-target effects are reproduced without the unexpected phenotype, it suggests a compound-specific off-target effect of this compound.[2]
-
Genetic Knockdown/Knockout: Compare the phenotype from this compound treatment with that from siRNA or shRNA-mediated knockdown or CRISPR-Cas9 knockout of LSD1. A similar phenotype provides strong evidence for on-target activity.[6]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound.
| Compound | Target | Ki (μM) | IC50 (μM) | Cell Line |
| This compound | LSD1 | 0.44 | - | - |
| This compound | G9a | 0.68 | - | - |
| This compound | - | - | 0.51 (72h) | THP-1 |
| This compound | - | - | 1.60 (72h) | MDA-MB-231 |
| Data sourced from[1] |
Troubleshooting Guides
Guide 1: No Observable Effect on Cell Viability or Histone Methylation
Problem: You do not observe the expected anti-proliferative effects or an increase in H3K4me2 levels after treatment with this compound.
| Possible Cause | Recommended Solution |
| Insufficient Inhibitor Concentration | The effective concentration can vary between cell lines. Perform a dose-response experiment with a broader concentration range (e.g., 0.1 - 20 µM).[4] |
| Cell Line Insensitivity | Not all cell lines are sensitive to LSD1 inhibition. Confirm that your cell line expresses LSD1 at sufficient levels using Western blot or qPCR.[4] |
| Compound Instability or Degradation | Ensure proper storage of this compound (solid at -20°C, DMSO stocks at -80°C). Prepare fresh dilutions for each experiment.[4] To check for instability in your culture medium, incubate this compound in the medium at 37°C for various time points and analyze the remaining compound concentration using LC-MS.[5] |
| Insufficient Treatment Duration | The effects on histone methylation and cell viability can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[4] |
| Poor Antibody Quality for Western Blot | Use a validated antibody for H3K4me2. Ensure your Western blot protocol is optimized, including efficient nuclear extraction.[4] |
Guide 2: Unexpected Cellular Phenotype or Toxicity
Problem: You observe a cellular phenotype (e.g., changes in morphology, unexpected toxicity) that is not consistent with the known functions of LSD1 or G9a inhibition.
| Possible Cause | Recommended Solution |
| Off-Target Effects | The phenotype may be due to the inhibition of other proteins. Assess the selectivity of this compound by testing its activity against related amine oxidases like MAO-A and MAO-B in vitro.[5] Compare your results with a more selective LSD1 inhibitor.[5] |
| Solvent Toxicity | High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle-only controls.[4] |
| General Compound Cytotoxicity | The compound itself may have cytotoxic effects independent of LSD1/G9a inhibition. Perform a detailed cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range and compare it to the concentration required for on-target effects.[5] |
| Dual Inhibition Effects | The unexpected phenotype could arise from the combined inhibition of LSD1 and G9a. To dissect the individual contributions, use selective inhibitors for LSD1 and G9a separately and compare the phenotypes. |
Experimental Protocols
Protocol 1: Western Blot for Histone Methylation
This protocol assesses the intracellular target engagement of this compound by measuring changes in H3K4me2 levels.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer to extract total protein.[7]
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Protocol 2: Cell Proliferation Assay (MTT/MTS)
This protocol measures cell viability to determine the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells.[7]
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[7]
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.[7]
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.[7]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of LSD1-IN-20 in Combination Therapies
Welcome to the technical support center for LSD1-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in combination therapies and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-covalent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a histone methyltransferase.[1] It functions by inhibiting the enzymatic activity of LSD1, which removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), and G9a, which methylates H3K9. By inhibiting these enzymes, this compound alters gene expression, leading to anti-proliferative effects in cancer cells.[1]
Q2: What are the reported potency values for this compound?
A2: this compound has been shown to have the following inhibitory activities:
-
Ki for LSD1: 0.44 µM[1]
-
Ki for G9a: 0.68 µM[1]
-
IC50 in THP-1 leukemia cells (72h): 0.51 µM[1]
-
IC50 in MDA-MB-231 breast cancer cells (72h): 1.60 µM[1]
Q3: How should I dissolve and store this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.[2] When preparing working solutions, ensure the final solvent concentration is minimal (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.[3]
Q4: What are the potential rationales for using this compound in combination therapies?
A4: Combining this compound with other anti-cancer agents can offer synergistic effects and overcome resistance. Potential combination strategies, based on findings with other LSD1 inhibitors, include:
-
Immunotherapy: LSD1 inhibition can enhance tumor cell immunogenicity, turning "cold tumors" into "hot tumors" and increasing sensitivity to immune checkpoint inhibitors like anti-PD-1/PD-L1.[4][5]
-
PARP Inhibitors: By downregulating key homologous recombination (HR) proteins like BRCA1, BRCA2, and RAD51, LSD1 inhibition can induce a "BRCAness" phenotype in HR-proficient cancer cells, sensitizing them to PARP inhibitors.[6][7][8]
-
Chemotherapy: LSD1 inhibitors can sensitize cancer cells to DNA damaging agents by altering chromatin structure and impairing DNA repair mechanisms.[9]
-
Other Epigenetic Modulators: Combining with agents like HDAC inhibitors can lead to a more profound reactivation of silenced tumor suppressor genes.[9][10]
-
Differentiation Agents: In hematological malignancies, LSD1 inhibition can restore sensitivity to differentiation-inducing agents like all-trans retinoic acid (ATRA).[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low synergistic effect observed in combination studies. | Suboptimal concentrations: The concentrations of this compound and/or the combination partner may not be in the synergistic range. | Perform a dose-response matrix experiment to test a wide range of concentrations for both agents to identify synergistic ratios. |
| Cell line insensitivity: The chosen cell line may lack the specific molecular vulnerabilities targeted by the combination. | Confirm the expression of LSD1 and other relevant targets in your cell line. Consider testing the combination in a panel of cell lines with different genetic backgrounds. | |
| Incorrect scheduling of drug administration: The timing and order of drug addition can significantly impact the outcome of a combination therapy. | Experiment with different administration schedules (e.g., sequential vs. co-administration) to determine the optimal sequence for synergistic effects. | |
| Increased toxicity in combination compared to single agents. | Overlapping toxicities: The combination may be targeting similar pathways in normal cells, leading to enhanced toxicity. | Lower the doses of one or both agents in the combination. A key advantage of synergy is the potential to use lower, less toxic concentrations of each drug. |
| Off-target effects: At higher concentrations, off-target effects of either drug may contribute to toxicity. | Use the lowest effective concentrations that still achieve a synergistic anti-cancer effect. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Inconsistent cell passage number, confluency, or reagent preparation can lead to variability. | Maintain consistent cell culture practices. Prepare fresh drug dilutions for each experiment and use a consistent, low percentage of solvent (e.g., DMSO).[3] |
| Compound instability: this compound may degrade in cell culture media over time. | Test the stability of the compound in your specific media. Consider more frequent media changes with fresh compound for long-term experiments.[13] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the combination of various LSD1 inhibitors with other anti-cancer agents. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Synergy of LSD1 Inhibitors in Combination Therapies
| LSD1 Inhibitor | Combination Partner | Cancer Type | Effect | Reference |
| GSK2879552 | BET Inhibitors (i-BET762) | Castration-Resistant Prostate Cancer | Synergistic repression of cell growth. | [14] |
| SP-2509 | Panobinostat (HDACi) | Acute Myeloid Leukemia (AML) | Significant synergistic anti-leukemic activity. | [15] |
| ORY-1001 | BET Inhibitors | Castration-Resistant Prostate Cancer | Synergistic repression of cell growth. | [14] |
| Various | PARP Inhibitors | Ovarian Cancer | Sensitizes HR-proficient cells to PARP inhibitors. | [7][8] |
Table 2: In Vivo Efficacy of LSD1 Inhibitor Combination Therapies
| LSD1 Inhibitor | Combination Partner | Cancer Model | Effect | Reference |
| Tranylcypromine (TCP) | ATRA | AML Xenograft | Increased antileukemic effect compared to single agents. | [11] |
| DDP38003 | ATRA | Mouse model | Strongly increased therapeutic effect and median survival. | [11] |
| ORY-1001 | Anti-PD-1 Antibody | Melanoma | 54% higher tumor growth inhibition than anti-PD-1 alone. | [11] |
| GSK2879552 | Enzalutamide | Prostate Cancer Xenograft | Synergistic suppression of tumor growth. | [16] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Assessment (e.g., MTT Assay)
This protocol is to determine the synergistic anti-proliferative effects of this compound in combination with another therapeutic agent.
Materials:
-
Cancer cell line of interest
-
This compound
-
Combination agent
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create a dilution series for each drug.
-
Treatment: Treat cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination. Include a vehicle-only control (DMSO concentration should be consistent across all wells, typically <0.5%).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[18]
Protocol 2: Western Blot Analysis of Histone Marks
This protocol is to confirm the on-target activity of this compound by measuring changes in H3K4me2 levels.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. For histones, a higher percentage gel (e.g., 15%) and a 0.2 µm membrane pore size are recommended.[19][20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal to account for loading differences.[19]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting LSD1 in tumor immunotherapy: rationale, challenges and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting LSD1 in tumor immunotherapy: rationale, challenges and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Repression of LSD1 potentiates homologous recombination-proficient ovarian cancer to PARP inhibitors through down-regulation of BRCA1/2 and RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 12. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]
Addressing batch-to-batch variability of LSD1-IN-20
Welcome to the technical support center for LSD1-IN-20. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential issues arising from the batch-to-batch variability of this compound, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-covalent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a histone methyltransferase.[1] LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), which is typically associated with transcriptional repression.[2][3][4][5][6] G9a, on the other hand, is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9). By inhibiting both enzymes, this compound can induce complex changes in gene expression.
Q2: What are the reported potency values for this compound?
A2: this compound has been reported to have the following inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50)[1]:
| Parameter | Target | Value | Cell Line |
| Ki | LSD1 | 0.44 µM | N/A |
| Ki | G9a | 0.68 µM | N/A |
| IC50 (72h) | Antiproliferative | 0.51 µM | THP-1 (Leukemia) |
| IC50 (72h) | Antiproliferative | 1.60 µM | MDA-MB-231 (Breast Cancer) |
Q3: Why am I observing different IC50 values for this compound between different batches?
A3: Inconsistent IC50 values between batches of this compound can stem from several factors, including minor variations in purity, the presence of inactive isomers, or differences in solid-state properties that affect solubility.[4] It is crucial to perform quality control on each new batch to ensure consistency.
Q4: How should I dissolve and store this compound to minimize variability?
A4: To minimize variability, it is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7][8] This stock solution should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles.[4][6][7][8] When preparing working solutions, allow the stock to warm to room temperature before opening to prevent condensation.[6] For cellular assays, ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all conditions, including vehicle controls.[6][8]
Q5: What are the potential off-target effects of this compound?
A5: As a dual inhibitor, this compound intentionally targets both LSD1 and G9a. However, like other LSD1 inhibitors, there is a potential for off-target activity against other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), due to structural similarities in their catalytic domains.[2][3][5] If your experimental system is sensitive to MAO inhibition (e.g., neuronal cells), it is advisable to perform counter-screening assays.[5][7]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cell-Based Assays
You may observe that a new batch of this compound shows a different potency in your cell viability or proliferation assays compared to a previous batch.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cellular effects.
Recommended Actions:
-
Independent Quality Control: For each new batch, confirm the compound's identity and purity. High-Performance Liquid Chromatography (HPLC) can assess purity, while Mass Spectrometry (MS) can verify the molecular weight.[4]
-
Solubility Check: After preparing your stock solution, visually inspect it for any precipitate. If solubility is an issue, gentle warming (to 37°C) or sonication may help.[4][8] Ensure you are using high-purity, anhydrous DMSO.[8]
-
Standardize Assay Conditions: Ensure that experimental parameters such as cell passage number, seeding density, and incubation times are kept consistent between experiments.[8][9]
-
Confirm Target Engagement: Use Western blotting to verify that treatment with the new batch of this compound leads to the expected increase in global H3K4me2 and H3K9me2 levels, confirming it is engaging its targets within the cell.[5]
Issue 2: No Observable Change in Histone Methylation Marks
You have treated your cells with this compound but do not see the expected increase in H3K4me2 or H3K9me2 levels via Western blot.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Concentration or Duration | The effect on histone methylation is time and dose-dependent. Perform a time-course (e.g., 24, 48, 72 hours) and a dose-response experiment to find the optimal conditions for your cell line.[7] |
| Compound Degradation | Ensure proper storage of this compound stock solutions (-80°C). Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[5][6] |
| Poor Antibody Quality | Use a well-validated antibody for your histone mark of interest. Titrate the antibody to find the optimal concentration and ensure you are using an appropriate blocking buffer and incubation time. |
| Ineffective Nuclear Extraction | Histone proteins are located in the nucleus. Ensure your cell lysis and protein extraction protocol is optimized for the efficient recovery of nuclear proteins.[7] |
| High Histone Turnover | In rapidly dividing cells, the effect on global histone marks may be transient. A time-course experiment is crucial to identify the optimal time point for analysis.[10] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol provides a framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[6][8] Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).[11]
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Normalize the absorbance readings to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.[11]
Protocol 2: Western Blot for Histone Methylation
This protocol is to confirm the on-target activity of this compound by measuring changes in histone methylation.
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for the desired time.[7]
-
Nuclear Extraction: Harvest the cells and perform nuclear extraction using a commercial kit or a standard laboratory protocol to enrich for histone proteins.[7]
-
Protein Quantification: Determine the protein concentration of the nuclear lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 levels.[11]
LSD1 Signaling and Experimental Logic
The inhibition of LSD1 and G9a by this compound has significant downstream effects on gene transcription and cellular pathways. Understanding this is key to interpreting your results.
Caption: Mechanism of action for the dual inhibitor this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to prevent degradation of LSD1-IN-20 in solution
This technical support center provides guidance on the proper handling, storage, and use of LSD1-IN-20 to prevent its degradation in solution. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Several factors can contribute to the degradation of small molecule inhibitors like this compound. These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[1]
-
pH: Solutions that are highly acidic or basic can promote hydrolysis of susceptible functional groups.[1]
-
Light: Exposure to light, especially UV light, can cause photodegradation.[1]
-
Solvent: The choice of solvent is critical. While DMSO is common for stock solutions, aqueous buffers can lead to hydrolysis.[1][2]
-
Oxidation: Exposure to air can lead to the oxidation of sensitive functional groups within the molecule.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause precipitation and degradation of the compound.[3]
Q2: What is the recommended solvent for preparing and storing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4] Storing stock solutions in DMSO at low temperatures minimizes the risk of hydrolysis and microbial growth.
Q3: How should I store solid this compound and its stock solutions?
A3: Proper storage is crucial for maintaining the stability of this compound.
-
Solid Form: Store the solid compound at -20°C for long-term stability, protected from light and moisture.[4]
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).[3][4]
Q4: My this compound solution appears cloudy after dilution into my aqueous experimental buffer. What should I do?
A4: Cloudiness or precipitation upon dilution into aqueous buffers is often due to the low aqueous solubility of the compound. Here are some troubleshooting steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically <0.5% v/v) to minimize its effect on solubility and the biological system.[5]
-
Modify Buffer Composition: For ionizable compounds, adjusting the pH of the buffer might improve solubility.
-
Sonication/Vortexing: Gentle sonication or vortexing after dilution can help dissolve small precipitates, but this may not be a long-term solution if the compound is inherently insoluble at that concentration.[1]
-
Prepare Fresh: Always prepare working solutions in aqueous buffers fresh for each experiment and use them promptly.[1]
Q5: How can I assess the stability of my this compound solution under my experimental conditions?
A5: To confirm the stability of this compound in your specific experimental setup, it is advisable to perform a stability study. A general approach involves incubating the compound in your experimental buffer at the relevant temperature for the duration of your experiment. The concentration of the intact compound can then be measured at different time points using an analytical method like High-Performance Liquid Chromatography (HPLC).[5][6]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.[3]- Store stock solutions at -80°C for long-term stability.[4]- Prepare aqueous working solutions immediately before use.[1] |
| Loss of biological activity over time | Chemical instability of this compound in the working solution. | - Confirm the purity of the stock solution using HPLC.[2]- If degradation is confirmed, prepare a fresh stock solution.- Consider if the compound is unstable over long incubation periods and if replenishment is necessary.[1] |
| Precipitate forms in stock solution upon thawing | Low solubility at lower temperatures or absorption of water by the solvent. | - Gently warm the vial to room temperature and vortex to redissolve the compound.[3]- Ensure the compound is fully dissolved before making dilutions.- Use anhydrous DMSO for preparing stock solutions.[4] |
| Color change observed in the stock solution | This may indicate oxidation or another form of chemical degradation. | - Discard the stock solution.[2]- Prepare a fresh stock solution and consider storing it under an inert gas (e.g., argon or nitrogen) if the compound is suspected to be oxygen-sensitive. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Key Recommendations |
| Solid | N/A | -20°C | ≥ 2 years[7] | Protect from light and moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | > 6 months[8] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 6 months[8] | Suitable for frequently used aliquots. | ||
| Working Solution | Aqueous Buffer | 4°C | < 24 hours[8] | Prepare fresh for each experiment. Do not store. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high-purity
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 478.63 g/mol .
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution gently until the compound is completely dissolved. Gentle warming (not exceeding 37°C) can be applied if necessary to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
Objective: To determine the percentage of intact this compound remaining after incubation under specific experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in your aqueous buffer at the desired final concentration. Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Divide the solution into several aliquots for different time points.
-
-
Incubation:
-
Incubate the aliquots under the desired experimental conditions (e.g., 37°C, protected from light).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot. For samples containing proteins (e.g., cell culture media), perform a protein precipitation step (e.g., with cold acetonitrile) and centrifuge to collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Analyze an equal volume of each sample by HPLC. Use a method that provides good separation of the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: A decision tree for troubleshooting potential degradation of this compound.
Caption: Recommended workflow for handling this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1239589-91-3 | MOLNOVA [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
LSD1-IN-20 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and long-term storage of LSD1-IN-20. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent dual LSD1/G9a inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For maximal stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is expected to be stable for at least two years.[1] It is crucial to store the compound in a tightly sealed container to protect it from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For long-term storage, this stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C. While specific data for this compound is not available, stock solutions of similar small molecule inhibitors in DMSO are generally stable for at least six months under these conditions. For short-term use, an aliquot can be stored at -20°C for a few weeks. Avoid storing DMSO stock solutions at 4°C for extended periods, as this may lead to degradation.
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than a day. Small molecules are often less stable in aqueous buffers. If you need to prepare a working solution in an aqueous medium for your experiment, it should be made fresh from the DMSO stock solution on the day of use, and any unused portion should be discarded.
Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A4: While specific data for this compound is unavailable, it is a general best practice to minimize freeze-thaw cycles for any small molecule stock solution. Each cycle increases the risk of degradation due to temperature fluctuations and potential moisture absorption. It is highly recommended to aliquot the stock solution into single-use vials after preparation.
Stability and Storage Data
Proper handling and storage are critical for maintaining the integrity and activity of this compound. The following table summarizes the recommended conditions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | ≥ 2 years[1] | Store in a tightly sealed, light-protected container. |
| 4°C | Short-term (weeks) | Ensure the container is tightly sealed to prevent moisture absorption. | |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for frequently used aliquots. | |
| Aqueous Working Solution | 4°C or Room Temperature | < 24 hours | Prepare fresh from DMSO stock for each experiment. Do not store. |
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent or weaker than expected inhibition of LSD1 activity. | 1. Compound Degradation: Improper storage of the solid compound or stock solution. 2. Incorrect Concentration: Errors in dilution calculations. 3. Instability in Assay Medium: Degradation of the compound during the experiment. | 1. Verify that the solid compound and DMSO stock solutions have been stored according to the recommendations (-20°C or -80°C, protected from light and moisture). If in doubt, use a fresh vial of the compound. 2. Double-check all calculations for preparing the stock and working solutions. 3. Prepare the final working solution in your assay medium immediately before use. Consider performing a time-course experiment to assess the compound's stability in your specific assay conditions. |
| Precipitation of the compound in aqueous solution. | 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. 2. Solvent Percentage: The final concentration of DMSO is too low to maintain solubility. | 1. Try preparing a more dilute working solution. 2. Gentle warming and/or sonication may help to redissolve the compound. However, be cautious as this might accelerate degradation. 3. While keeping the final DMSO concentration low is ideal for biological assays (typically <0.5%), you might need a slightly higher percentage to maintain solubility. Ensure you have a vehicle control with the same final DMSO concentration. |
| High variability between replicate experiments. | 1. Inconsistent Compound Handling: Variability in the preparation of working solutions. 2. Cell Culture Conditions: Inconsistent cell density, passage number, or culture conditions. | 1. Strictly adhere to the recommended storage and handling protocols. Use freshly prepared working solutions for each experiment. 2. Standardize your cell culture and experimental procedures. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for assessing the stability of this compound under your specific experimental conditions.
Objective: To evaluate the stability of this compound in a biologically relevant matrix under standard cell culture conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented with serum as required
-
37°C incubator with 5% CO2
-
HPLC or LC-MS/MS system for analysis
-
Protein precipitation solution (e.g., cold acetonitrile (B52724) with an internal standard)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Spike pre-warmed cell culture medium with this compound from the DMSO stock to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize solvent effects.
-
Incubation: Incubate the solution at 37°C in a 5% CO2 incubator.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
Sample Preparation: Immediately stop any potential degradation by adding 3-4 volumes of cold protein precipitation solution. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by HPLC or LC-MS/MS to quantify the remaining this compound.
-
Calculation: Calculate the percentage of this compound remaining at each time point compared to the initial concentration at time zero.
Signaling Pathways and Experimental Workflows
LSD1 Mechanism of Action
LSD1 (Lysine-specific demethylase 1) is a flavin-dependent amine oxidase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] The demethylation of H3K4 is associated with transcriptional repression, while the demethylation of H3K9 leads to transcriptional activation.[2][4] LSD1 is a key component of several protein complexes, including CoREST and NuRD, which are crucial for its function and substrate specificity.[5]
Caption: LSD1's dual role in gene regulation and its inhibition by this compound.
Experimental Workflow for Assessing Compound Stability
A logical workflow is crucial for determining the stability of a compound like this compound in an experimental setting. This involves careful preparation of solutions, incubation under relevant conditions, and subsequent analysis to quantify the compound's integrity over time.
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. This compound | 1239589-91-3 | MOLNOVA [molnova.com]
- 2. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to LSD1-IN-20 treatment
Welcome to the technical support center for LSD1-IN-20. This resource is designed for researchers, scientists, and drug development professionals utilizing this potent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-covalent dual inhibitor of two key epigenetic enzymes: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and G9a (EHMT2).[1][2] LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). G9a is a histone methyltransferase that is the primary enzyme responsible for mono- and di-methylation of H3K9 (H3K9me1/2). By simultaneously inhibiting the demethylase activity of LSD1 and the methyltransferase activity of G9a, this compound can lead to complex changes in histone methylation patterns and subsequent gene expression.
Q2: What are the reported biochemical potencies of this compound?
A2: this compound has been reported to have the following inhibitory constants (Ki):
Q3: In which cancer cell lines has the anti-proliferative activity of this compound been observed?
A3: this compound has demonstrated anti-proliferative effects in the following cancer cell lines:
-
THP-1 (Acute Myeloid Leukemia): IC50 of 0.51 µM after 72 hours of treatment.[1][2]
-
MDA-MB-231 (Breast Cancer): IC50 of 1.60 µM after 72 hours of treatment.[1][2]
Q4: What are the expected changes in histone methylation marks upon treatment with this compound?
A4: Due to its dual inhibitory nature, the net effect on H3K9 methylation can be complex. Inhibition of LSD1 would lead to an accumulation of H3K4me1/2 and potentially H3K9me1/2. Simultaneously, inhibition of G9a would lead to a decrease in H3K9me1/2. The overall outcome on H3K9 methylation will depend on the relative activities of LSD1 and G9a in the specific cell line and the concentration of the inhibitor. An increase in global H3K4me2 levels is a more direct indicator of LSD1 inhibition.
Q5: Are there known off-target effects for this compound?
A5: While specific off-target screening data for this compound is not widely published, inhibitors of LSD1, particularly those based on certain chemical scaffolds, can exhibit cross-reactivity with other FAD-dependent amine oxidases like Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). It is recommended to assess the selectivity profile in your experimental system if unexpected phenotypes are observed.
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | Ki (µM) |
| LSD1 | 0.44[1][2] |
| G9a | 0.68[1][2] |
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| THP-1 | Acute Myeloid Leukemia | 0.51[1][2] |
| MDA-MB-231 | Breast Cancer | 1.60[1][2] |
Troubleshooting Guides
Issue 1: No or weak anti-proliferative effect observed.
| Possible Cause | Recommended Solution(s) |
| Cell line insensitivity: The cell line may not be dependent on LSD1 or G9a signaling for survival. | 1. Confirm the expression of LSD1 and G9a in your cell line via Western Blot or qPCR. 2. Test a positive control cell line known to be sensitive to LSD1 or G9a inhibition (e.g., THP-1). |
| Insufficient inhibitor concentration or treatment duration: The concentration or duration of treatment may be too low to elicit a response. | 1. Perform a dose-response experiment with a wider concentration range. 2. Extend the treatment duration (e.g., up to 96 hours). |
| Compound instability: The compound may be degrading in the cell culture medium. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Consider the stability of the compound in your specific culture medium and consider more frequent media changes for long-term experiments. |
Issue 2: Unexpected or inconsistent changes in histone methylation marks.
| Possible Cause | Recommended Solution(s) |
| Dominant activity of another enzyme: In your cell line, another histone methyltransferase or demethylase may have a more dominant role for a specific histone mark. | 1. Assess the relative expression levels of other histone-modifying enzymes. 2. Use more specific inhibitors for LSD1 or G9a as controls to dissect the individual contributions. |
| Antibody issues: The antibodies used for Western Blot or ChIP may not be specific or sensitive enough. | 1. Use validated antibodies for your specific application. 2. Include appropriate positive and negative controls in your experiments. |
| Complex regulatory feedback loops: Inhibition of LSD1 and G9a may trigger compensatory mechanisms. | Perform a time-course experiment to analyze the dynamic changes in histone marks and gene expression. |
Mandatory Visualization
Caption: Dual inhibition of LSD1 and G9a by this compound alters histone methylation and downstream gene expression.
Caption: A typical experimental workflow to assess the effects of this compound on cancer cell lines.
Caption: A decision tree to guide troubleshooting of unexpected results with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting the results.
Protocol 2: Western Blot for Histone Methylation
This protocol is to assess the effect of this compound on global levels of H3K4me2 and H3K9me2.
Materials:
-
Cancer cells treated with this compound
-
Histone extraction buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Histone Extraction: Treat cells with various concentrations of this compound for 24-48 hours. Harvest the cells and perform histone extraction using a suitable protocol (e.g., acid extraction).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (10-20 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a 15% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 loading control.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is to determine the occupancy of H3K4me2 at specific gene promoters following this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
Glycine
-
ChIP lysis and wash buffers
-
Anti-H3K4me2 antibody and control IgG
-
Protein A/G magnetic beads
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
SYBR Green qPCR master mix and gene-specific primers
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to the culture medium, followed by quenching with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-H3K4me2 antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers for target gene promoters to quantify the enrichment of H3K4me2. Analyze the data relative to the input and IgG controls.
References
Technical Support Center: Mitigating Confounding Factors in LSD1-IN-20 Studies
Welcome to the technical support center for researchers utilizing LSD1-IN-20. This resource is designed to provide troubleshooting guidance and address frequently asked questions to help you mitigate confounding factors and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A). LSD1 is an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] By inhibiting LSD1, this compound prevents the demethylation of these key histone marks, leading to alterations in gene expression.[3][4] This can result in the suppression of tumor growth, making it a compound of interest in cancer research.[4] LSD1 can act as both a transcriptional co-repressor, by demethylating H3K4me1/2 (a mark of active enhancers), and a co-activator, by demethylating H3K9me1/2 (a repressive mark).[1][2][5]
Q2: What are the potential off-target effects of this compound and other LSD1 inhibitors?
A2: A common off-target for LSD1 inhibitors are the structurally related flavin-dependent monoamine oxidases, MAO-A and MAO-B.[6][7] Inhibition of these enzymes can be a significant confounding factor, especially in neuronal cells where MAOs are critical for neurotransmitter metabolism.[7] Some studies have indicated that certain LSD1 inhibitors might have effects independent of their demethylase activity.[7] It is crucial to consider and test for MAO-A and MAO-B inhibition in your experimental system.[6]
Q3: How can I confirm that this compound is active in my cellular model?
A3: The most direct method to confirm the on-target activity of this compound is to measure the global levels of its primary substrate, dimethylated histone H3 at lysine 4 (H3K4me2), via Western blot.[1][7] Treatment with an effective concentration of this compound should lead to a dose-dependent increase in global H3K4me2 levels.[4][7]
Q4: How should I dissolve and store this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4] For long-term storage, it is recommended to store the compound as a solid at -20°C.[2][4] Once dissolved in DMSO to create a stock solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[4][8] When preparing working solutions, allow the stock solution to warm to room temperature before opening to prevent condensation.[2] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls.[2]
Troubleshooting Guides
Issue 1: No or low inhibitory effect observed (e.g., no change in cell viability or H3K4me2 levels).
| Potential Cause | Recommended Action |
| Incorrect Inhibitor Concentration | The effective concentration can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. A typical starting range for potent LSD1 inhibitors is 0.1 - 10 µM in cell-based assays.[4] |
| Cell Line Insensitivity | Not all cell lines are sensitive to LSD1 inhibition.[4] Confirm LSD1 expression in your cell line via Western blot or qPCR.[4][7] Consider using a positive control cell line known to be sensitive to LSD1 inhibition.[6][7] |
| Compound Instability/Degradation | Improper storage or handling may lead to loss of activity.[4] Ensure proper storage of this compound (solid at -20°C, DMSO stocks at -80°C).[4] Prepare fresh dilutions from a stock solution for each experiment.[4] Test the stability of the compound in your specific medium over the time course of your experiment.[6] |
| Insufficient Treatment Duration | The effect on histone methylation may be time- and dose-dependent.[4] Perform a time-course experiment to determine the optimal treatment duration for observing an increase in H3K4me2.[6] |
| High Histone Turnover | In rapidly dividing cells, the baseline turnover of histones might mask the effect of LSD1 inhibition.[6] Consider synchronizing the cells before treatment to reduce variability related to the cell cycle.[6] |
Issue 2: Unexpected phenotype or potential off-target effects observed.
| Potential Cause | Recommended Action |
| MAO Inhibition | This compound may be inhibiting MAO-A or MAO-B.[7] If your experimental system is sensitive to MAO inhibition, consider co-treatment with a selective MAO inhibitor as a control or use an alternative LSD1 inhibitor with a different selectivity profile.[7] |
| High Compound Concentration | Off-target effects often require higher concentrations of the inhibitor.[1] Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects.[2] |
| Phenotype Independent of LSD1 Catalytic Activity | The observed effect may be due to disruption of LSD1's scaffolding functions.[9] Use siRNA or shRNA-mediated knockdown of LSD1 to validate that the phenotype is on-target.[4] A rescue experiment by overexpressing a version of LSD1 resistant to the inhibitor can also be performed.[1] |
| Use of Controls | To confirm the phenotype is due to LSD1 inhibition, use a structurally unrelated LSD1 inhibitor to see if the same phenotype is observed.[1] A structurally similar but inactive analog of your inhibitor is also an invaluable tool.[10] |
Quantitative Data Summary
The following table summarizes the potency of various LSD1 inhibitors. Note that the specific activity of this compound should be determined empirically in your system.
| Compound | Reported IC50/Ki | Selectivity (vs. MAO-A/B) | Notes |
| LSD1-IN-22 | Ki = 98 nM[6] | Not reported | A potent LSD1 inhibitor.[6] |
| ORY-1001 (Iadademstat) | IC50 = 18 nM[6] | >1000-fold vs MAOs and LSD2[6] | Irreversible inhibitor in clinical trials.[6] |
| GSK2879552 | IC50 = ~10-50 nM | Highly selective | Irreversible inhibitor.[6] |
| Seclidemstat (SP-2577) | IC50 ~31 nM[11] | Reversible | May have off-target effects.[11] |
| Tranylcypromine (TCP) | Ki = 271 µM[6] | Inhibits MAO-A and MAO-B | Non-selective, irreversible inhibitor.[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Global H3K4me2 Levels
This protocol is designed to confirm the on-target activity of this compound by measuring changes in H3K4me2 levels.[3]
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the desired time (e.g., 24-48 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][6] Sonicate the lysate to shear DNA and reduce viscosity.[6] Centrifuge to pellet cell debris and collect the supernatant.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3][6]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize for loading, probe the same membrane with an antibody against total Histone H3.[4]
-
-
Detection and Analysis:
Visualizations
Caption: this compound inhibits LSD1, altering histone methylation and gene expression.
Caption: Workflow for assessing the effects of this compound on cultured cells.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drughunter.com [drughunter.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Refining Experimental Design for LSD1-IN-20 Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental designs for studies involving LSD1-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-covalent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a histone methyltransferase.[1] LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby regulating gene expression.[2][3][4][5] G9a is the primary enzyme responsible for histone H3 lysine 9 mono- and di-methylation (H3K9me1/2). By inhibiting both enzymes, this compound can induce significant changes in chromatin structure and gene expression, leading to anti-proliferative effects in cancer cells.[1]
Q2: What are the reported in vitro potencies of this compound?
A2: this compound has been shown to have the following inhibitory activities:
-
Ki for LSD1: 0.44 µM[1]
-
Ki for G9a: 0.68 µM[1]
-
IC50 in THP-1 leukemia cells (72h): 0.51 µM[1]
-
IC50 in MDA-MB-231 breast cancer cells (72h): 1.60 µM[1]
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[6][7] For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, create aliquots to minimize freeze-thaw cycles and store at -80°C.[7][8] It is not advisable to store this compound in aqueous solutions for extended periods due to potential instability.[8]
Q4: What are the potential off-target effects of this compound?
A4: As a dual inhibitor, this compound is designed to act on both LSD1 and G9a. Due to structural similarities with other flavin-dependent amine oxidases, a common off-target for LSD1 inhibitors are Monoamine Oxidases A and B (MAO-A and MAO-B).[2] It is crucial to consider the potential for MAO inhibition in your experimental system, especially in neuronal cells.
Q5: How can I confirm that this compound is active in my cellular model?
A5: The most direct method to confirm the on-target activity of this compound is to measure the methylation status of its primary substrate, H3K4me2. Treatment with an effective concentration of this compound should lead to an increase in global H3K4me2 levels, which can be detected by Western blotting.[9]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| Ki (LSD1) | 0.44 µM | Recombinant Human LSD1 | [1] |
| Ki (G9a) | 0.68 µM | Recombinant Human G9a | [1] |
| IC50 (72h) | 0.51 µM | THP-1 (Leukemia) | [1] |
| IC50 (72h) | 1.60 µM | MDA-MB-231 (Breast Cancer) | [1] |
Mandatory Visualizations
Caption: this compound inhibits LSD1 and G9a, altering histone methylation and gene expression.
Caption: A generalized workflow for evaluating the effects of this compound in cell-based assays.
Caption: A logical guide for troubleshooting common issues in this compound experiments.
Experimental Protocols
Note: These are generalized protocols for LSD1 inhibitors and should be optimized for your specific cell lines and experimental conditions when using this compound.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the effect of this compound on the proliferation and viability of cancer cell lines.[9]
Materials:
-
Cancer cell line of interest (e.g., THP-1, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C and 5% CO2.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight. Measure absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.[9]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Histone Methylation (H3K4me2)
This protocol is to assess the target engagement of this compound by measuring the levels of H3K4me2.[9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer. Sonicate the lysate to shear DNA and reduce viscosity. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the effect of this compound on the association of LSD1 with specific gene promoters and the resulting changes in histone methylation at those loci.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion equipment
-
Antibody for immunoprecipitation (e.g., anti-LSD1, anti-H3K4me2, or IgG as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a shearing buffer and sonicate or use enzymatic digestion to shear the chromatin to an average size of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the desired antibody (e.g., anti-LSD1, anti-H3K4me2) or IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads several times to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating the samples. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the immunoprecipitated DNA and input DNA using a DNA purification kit.[9]
-
Downstream Analysis: Perform qPCR using primers specific for the promoter regions of genes known to be regulated by LSD1 and a negative control genomic region. Analyze the data to determine the fold enrichment of the target protein or histone mark at specific genomic loci.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Enhancing the signal-to-noise ratio in LSD1-IN-20 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the signal-to-noise ratio and overcoming common challenges in assays involving the dual LSD1/G9a inhibitor, LSD1-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-covalent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a histone methyltransferase.[1][2] LSD1 removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), while G9a is responsible for mono- and di-methylation of H3K9 (H3K9me1/2). By inhibiting both enzymes, this compound leads to an accumulation of these histone methylation marks, which are associated with the regulation of gene transcription.
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound is expected to increase global levels of H3K4me2 and H3K9me2. Phenotypically, this can lead to anti-proliferative effects, cell cycle arrest, and induction of apoptosis in various cancer cell lines.[3] The specific outcomes are highly dependent on the cellular context and the genetic and epigenetic landscape of the cells under investigation.
Q3: What are the potential off-target effects of this compound?
A3: Due to structural similarities in the catalytic domain, a common off-target class for LSD1 inhibitors are the monoamine oxidases (MAO-A and MAO-B).[4] It is recommended to perform counter-screening assays against these related enzymes to assess the selectivity of this compound in your experimental system. Unexplained phenotypes that do not align with known LSD1 or G9a functions may indicate off-target activities.
Q4: How can I confirm that this compound is active in my cellular model?
A4: The most direct method to confirm the on-target activity of this compound is to measure the global levels of its primary substrates' methylation marks. A successful treatment should result in a dose-dependent increase in H3K4me2 and H3K9me2 levels, which can be quantified by Western blot or ELISA.
Troubleshooting Guides
Issue 1: High Background or Low Signal-to-Noise Ratio in Biochemical Assays (e.g., HTRF, AlphaLISA)
Question: I am observing a high background signal or a low signal-to-noise ratio in my biochemical assay with this compound. What are the possible causes and solutions?
Answer:
| Possible Cause | Recommended Solution |
| Compound Interference | This compound may possess intrinsic fluorescent properties that interfere with the assay signal. Run a control with the compound in the assay buffer without the enzyme to check for auto-flourescence. |
| Suboptimal Reagent Concentrations | Titrate key reagents, including the enzyme, substrate, and detection antibodies, to determine the optimal concentrations that yield the best signal-to-noise ratio. |
| High Enzyme Concentration | Too much enzyme can lead to a rapid substrate turnover and a high background signal. Perform an enzyme titration to find a concentration that results in a linear reaction rate over the desired time course. |
| Non-specific Antibody Binding | Ensure the use of high-quality, validated antibodies specific for the histone modification of interest. Increase the number of wash steps and the stringency of the wash buffer to minimize non-specific binding. |
| Contaminated Reagents | Prepare fresh buffers and reagents to rule out contamination as a source of high background. |
Issue 2: Inconsistent or No Observable Effect on Cell Viability/Proliferation
Question: I am not seeing the expected anti-proliferative effects of this compound in my cell-based assays. What could be the reason?
Answer:
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment with a wide concentration range (e.g., 0.1 µM to 10 µM) to determine the IC50 for your specific cell line.[5] |
| Cell Line Insensitivity | Not all cell lines are sensitive to LSD1/G9a inhibition. Confirm the expression of both LSD1 and G9a in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this class of inhibitors. |
| Degradation of the Inhibitor | Improper storage or handling can lead to a loss of activity. Ensure proper storage of this compound (solid at -20°C, DMSO stocks at -80°C) and prepare fresh dilutions from a stock solution for each experiment.[5] |
| Insufficient Incubation Time | The effects of epigenetic inhibitors on cell viability can be time-dependent. Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal treatment duration.[6] |
Issue 3: No or Weak Change in Global Histone Methylation Levels (H3K4me2/H3K9me2)
Question: My Western blot results show no significant change in H3K4me2 or H3K9me2 levels after treating cells with this compound. How can I troubleshoot this?
Answer:
| Possible Cause | Recommended Solution |
| Suboptimal Treatment Conditions | The effect on histone methylation is both time- and dose-dependent. Perform a time-course (e.g., 24, 48, 72 hours) and a dose-response experiment to identify the optimal conditions for observing changes in histone marks.[5] |
| Poor Antibody Quality | The primary antibodies used for Western blotting may not be specific or sensitive enough. Use validated antibodies for H3K4me2 and H3K9me2 and optimize the antibody concentration and incubation time. |
| Inefficient Histone Extraction | Ensure that your histone extraction protocol is efficient in isolating nuclear proteins. Use a high-quality nuclear extraction protocol to enrich for histone proteins. |
| High Histone Turnover | In rapidly dividing cells, the effect of inhibition on global histone marks might be masked by high histone turnover. Consider synchronizing the cells before treatment to reduce variability associated with the cell cycle. |
Quantitative Data Summary
Table 1: Biochemical Potency of this compound and Other Select Inhibitors
| Inhibitor | Target(s) | Assay Type | Ki (µM) | IC50 (µM) |
| This compound | LSD1/G9a | - | 0.44 (LSD1), 0.68 (G9a) | - |
| Iadademstat (ORY-1001) | LSD1 | Biochemical | - | 0.018 |
| GSK-2879552 | LSD1 | Biochemical | - | 0.024 |
| SP-2509 | LSD1 | Biochemical | - | 2.5 |
| Tranylcypromine (TCP) | LSD1/MAOs | Biochemical | - | 5.6 |
| BIX-01294 | G9a/GLP | Cell-free | - | 2.7 |
| UNC0638 | G9a/GLP | - | - | <0.015 |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| THP-1 | Leukemia | 72 h | 0.51 |
| MDA-MB-231 | Breast Cancer | 72 h | 1.60 |
Experimental Protocols
Protocol 1: LSD1 HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This protocol is a general guideline for a biochemical assay to measure the inhibition of LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3(1-21)K4me1 peptide substrate
-
Europium (Eu3+) cryptate-labeled anti-H3K4me0 antibody
-
XL665-conjugated Streptavidin (SA-XL665)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of LSD1 enzyme solution (final concentration to be optimized, e.g., 0.4 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of the biotinylated H3K4me1 substrate solution (final concentration to be optimized, e.g., 100 nM).
-
Incubate for 60 minutes at room temperature.[7]
-
Stop the reaction by adding 10 µL of the detection mixture containing Eu3+-anti-H3K4me0 antibody and SA-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF reader at 620 nm (Eu3+ emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Histone Methylation (H3K4me2 and H3K9me2)
This protocol describes the detection of changes in global histone methylation levels in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels (15%) and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired duration (e.g., 48-72 hours).
-
Harvest and lyse the cells, followed by histone extraction according to a standard protocol.
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
Denature 15-20 µg of histone extract per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.[8]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the H3K4me2 and H3K9me2 signals to the total Histone H3 signal.
Visualizations
Caption: Dual inhibition of LSD1 and G9a by this compound alters histone methylation states.
Caption: A logical workflow for characterizing this compound activity and troubleshooting.
References
- 1. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Validating Antibody Specificity for LSD1 and G9a in the Presence of LSD1-IN-20
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating antibody specificity for Lysine-Specific Demethylase 1 (LSD1) and G9a, particularly when using the small molecule inhibitor LSD1-IN-20.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of LSD1 and G9a?
A1: LSD1 (also known as KDM1A) is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Demethylation of H3K4 is associated with transcriptional repression, while demethylation of H3K9 can lead to transcriptional activation.[1] G9a (also known as EHMT2) is a histone methyltransferase that primarily mono- and di-methylates H3K9, leading to transcriptional repression.[2]
Q2: What is this compound and what are its potential off-targets?
A2: this compound is a small molecule inhibitor of LSD1. While specific public data on the selectivity profile of this compound is limited, inhibitors of LSD1, especially those that are FAD-dependent, can exhibit off-target activity against other FAD-dependent amine oxidases such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[3][4] It is crucial to experimentally determine the selectivity of any LSD1 inhibitor in your system.
Q3: Is cross-reactivity between anti-LSD1 and anti-G9a antibodies a common issue?
A3: While LSD1 and G9a are both involved in histone methylation, they belong to different enzyme families and have distinct catalytic domains. LSD1 is a demethylase, and G9a is a methyltransferase.[1][2] Significant structural homology that would lead to widespread antibody cross-reactivity is not expected. However, antibody specificity is highly dependent on the specific epitope recognized by the antibody. Therefore, empirical validation in your experimental context is essential.
Q4: What are the essential positive and negative controls for validating my anti-LSD1 and anti-G9a antibodies?
A4: Proper controls are critical for antibody validation.[5]
-
Positive Controls: Use cell lines or tissues known to express high levels of LSD1 or G9a. Overexpression of the target protein via transfection can also serve as a positive control.
-
Negative Controls: Use cell lines or tissues with confirmed low or no expression of the target protein. The gold standard for a negative control is a knockout (KO) or knockdown (siRNA/shRNA) cell line for the target protein.[5]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in Western Blotting after this compound treatment.
Possible Cause 1.1: Off-target effects of this compound.
-
Solution: Perform a dose-response experiment with this compound. Off-target effects often occur at higher concentrations.[6] Use a structurally unrelated LSD1 inhibitor to see if the phenotype is recapitulated.[6]
Possible Cause 1.2: Antibody is not specific to the intended target.
-
Solution: Validate the antibody using knockout/knockdown cell lines.[5] A specific antibody should show a significantly reduced or absent signal in the knockout/knockdown lysate compared to the wild-type control.
Possible Cause 1.3: Antibody recognizes a modification on the target protein that is altered by this compound treatment.
-
Solution: Use an antibody that recognizes a different epitope on the target protein. If possible, use a recombinant protein as a control in your Western blot.
Problem 2: High background or non-specific bands in Immunoprecipitation (IP) or Immunofluorescence (IF).
Possible Cause 2.1: Non-specific binding of the antibody.
-
Solution: Optimize the antibody concentration and washing conditions.[7] Increase the number and duration of washes. Include an isotype control antibody in your experiment to assess non-specific binding.
Possible Cause 2.2: The small molecule inhibitor is interfering with the antibody-antigen interaction.
-
Solution: Perform a control experiment where the inhibitor is added after the primary antibody incubation to see if it affects the signal. While less common, some small molecules can directly alter epitopes.[8]
Data Presentation
Table 1: Representative Selectivity Profile of a Well-Characterized LSD1 Inhibitor (Data for this compound is not publicly available).
| Target Enzyme | Inhibitor | IC50 (nM) | Selectivity over MAO-A | Selectivity over MAO-B |
| LSD1 | Iadademstat (ORY-1001) | 18 | >1000-fold | >1000-fold |
| MAO-A | Iadademstat (ORY-1001) | >20,000 | - | - |
| MAO-B | Iadademstat (ORY-1001) | >20,000 | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower potency.[1]
Experimental Protocols
Protocol 1: Western Blotting for LSD1 and G9a with this compound Treatment
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24-48 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (anti-LSD1 or anti-G9a) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[9]
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin, or total Histone H3).[9]
Protocol 2: Immunoprecipitation (IP) of LSD1 or G9a
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing IP lysis buffer.[10]
-
Pre-clearing Lysate (Optional): Incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[11]
-
Immunoprecipitation:
-
Washes: Pellet the beads and wash them 3-5 times with cold IP lysis buffer.[11]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 1.
Protocol 3: Immunofluorescence (IF) for LSD1 and G9a
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody (anti-LSD1 or anti-G9a) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Workflow for validating antibody specificity in the presence of an inhibitor.
Caption: Simplified signaling pathway of LSD1 and G9a histone modification.
Caption: Logical troubleshooting workflow for antibody validation with an inhibitor.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Epitope alteration by small molecules and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors: Focusing on LSD1-IN-20
In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a compelling therapeutic target for various cancers. LSD1, also known as KDM1A, plays a pivotal role in regulating gene expression through the demethylation of histone and non-histone proteins. Its dysregulation is implicated in the pathogenesis of numerous malignancies, including acute myeloid leukemia (AML) and solid tumors, making it an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of LSD1-IN-20 with other notable LSD1 inhibitors, supported by experimental data to assist researchers, scientists, and drug development professionals in their endeavors.
Overview of this compound
This compound is a potent, non-covalent dual inhibitor of LSD1 and G9a, another histone methyltransferase. Its ability to target two distinct epigenetic modifiers makes it a unique tool for investigating the interplay between different epigenetic pathways in cancer.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the biochemical potency and cellular activity of this compound against other well-characterized LSD1 inhibitors, including several that have entered clinical trials.
Table 1: Biochemical Potency of Selected LSD1 Inhibitors
| Inhibitor | Type | LSD1 IC50/Kᵢ (µM) | G9a Kᵢ (µM) | Selectivity | Citation(s) |
| This compound | Reversible, Dual | 0.44 (Kᵢ) | 0.68 (Kᵢ) | Dual Inhibitor | [1] |
| Iadademstat (ORY-1001) | Irreversible | <0.02 (IC50) | >100 | Highly Selective for LSD1 | [2] |
| Bomedemstat (IMG-7289) | Irreversible | Clinically Active | - | Selective for LSD1 | [3] |
| GSK2879552 | Irreversible | 0.024 (IC50) | - | Selective for LSD1 | [4] |
| Pulrodemstat (CC-90011) | Reversible | Clinically Active | - | Selective for LSD1 | [5] |
| Seclidemstat (SP-2577) | Reversible | 0.013 (IC50) | - | Selective for LSD1 | [6] |
| Tranylcypromine (TCP) | Irreversible | 5.6 (IC50) | - | Non-selective | [4] |
Note: IC50 and Kᵢ values can vary depending on the assay conditions. This table is for comparative purposes.
Table 2: Cellular Activity of Selected LSD1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Anti-proliferative IC50 (µM) | Differentiation Marker Induction | Citation(s) |
| This compound | THP-1 | Acute Myeloid Leukemia | 0.51 | - | [1] |
| This compound | MDA-MB-231 | Breast Cancer | 1.60 | - | [1] |
| Iadademstat (ORY-1001) | THP-1 | Acute Myeloid Leukemia | <0.001 | Potent CD11b induction | [2] |
| Iadademstat (ORY-1001) | MV(4;11) | Acute Myeloid Leukemia | <0.001 | - | [2] |
| GSK2879552 | NCI-H1417 | Small Cell Lung Cancer | Potent Growth Inhibition | - | [4] |
| Pulrodemstat (CC-90011) | - | Advanced Solid Tumors | Clinically Active | - | [5] |
| Seclidemstat (SP-2577) | - | Advanced Solid Tumors | Clinically Active | - | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in LSD1 inhibitor research, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of LSD1 inhibitors.
LSD1 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the in vitro potency of compounds against the LSD1 enzyme.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated-H3K4me1 peptide substrate
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA)
-
384-well low volume white plates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound and LSD1 enzyme to the wells of a 384-well plate and incubate.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4me1 peptide substrate and FAD.
-
Incubate the reaction at room temperature.
-
Stop the reaction and add the detection reagents (Europium-antibody and Streptavidin-XL665).
-
Incubate to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[3]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after exposure to a test compound.
Materials:
-
Cancer cell line of interest (e.g., THP-1)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Treat cells with serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).[1]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Western Blot for Histone Methylation
This technique is used to assess the target engagement of an LSD1 inhibitor by measuring the levels of histone methylation marks.
Materials:
-
Cells treated with the LSD1 inhibitor and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the histone mark of interest (e.g., H3K4me2) and a loading control (e.g., total Histone H3).[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the histone mark signal to the loading control to determine the relative change in methylation levels.
In Vivo Efficacy Study (Xenograft Model)
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate tumor growth inhibition to evaluate the efficacy of the compound.[5]
Pharmacokinetic Studies
Pharmacokinetic (PK) properties are critical for the development of any drug candidate. While specific PK data for this compound is not publicly available, a typical in vivo PK study in rodents would involve the following.
Procedure:
-
Administer the LSD1 inhibitor to rodents (e.g., rats or mice) via oral gavage or intravenous injection.
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the inhibitor in the plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the plasma concentration-time data to determine key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[5]
Conclusion
This compound is a valuable research tool as a dual inhibitor of LSD1 and G9a, demonstrating potent anti-proliferative effects in leukemia and breast cancer cell lines. Its non-covalent, reversible mechanism of inhibition offers a distinct profile compared to the numerous irreversible LSD1 inhibitors in development. While further studies are required to fully elucidate its pharmacokinetic properties and in vivo efficacy, the data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at exploring the therapeutic potential of this compound and other LSD1 inhibitors. The comparative data highlights the diverse landscape of LSD1 inhibitors and underscores the importance of comprehensive characterization in the pursuit of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparing LSD1-IN-20 to G9a specific inhibitors
An Objective Comparison of LSD1-IN-20 and G9a-Specific Inhibitors for Researchers
Introduction
In the field of epigenetics, the dynamic regulation of histone methylation plays a crucial role in gene expression and cellular fate. Two key enzymes at the forefront of this regulation are Lysine-Specific Demethylase 1 (LSD1) and Histone-lysine N-methyltransferase G9a (also known as EHMT2). LSD1 acts as a "writer eraser," removing methyl groups, while G9a functions as a "writer," adding them. Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.
This guide provides a detailed comparison between This compound , a dual inhibitor of both LSD1 and G9a, and several well-characterized G9a-specific inhibitors . The focus is on their mechanism of action, inhibitory potency, and cellular effects, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action: A Tale of Two Targets
LSD1 and G9a exert opposing effects on histone methylation, primarily at histone H3 lysine (B10760008) 9 (H3K9), a critical mark for transcriptional repression.
-
LSD1 (KDM1A) is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[1][2][3] Removal of the repressive H3K9me1/2 marks by LSD1 can lead to transcriptional activation, particularly in concert with the androgen receptor.[4][5] Conversely, demethylation of the active H3K4me1/2 mark results in gene repression.[1][6]
-
G9a (EHMT2) is a histone methyltransferase that catalyzes the mono- and di-methylation of H3K9.[7][8][9] This methylation creates binding sites for proteins that promote chromatin condensation and transcriptional silencing. G9a often works in a complex with the G9a-like protein (GLP) to carry out its function.[10][11]
-
This compound is a non-covalent compound that potently inhibits both LSD1 and G9a.[12] Its dual-target nature allows for the simultaneous blockade of both methyl group removal by LSD1 and methyl group addition by G9a.
-
G9a-specific inhibitors (e.g., A-366, BIX-01294, UNC0638) primarily target the catalytic activity of G9a.[13][14] For instance, A-366 is a peptide-competitive inhibitor, meaning it competes with the histone substrate for binding to the enzyme's active site, and it is uncompetitive with respect to the methyl donor, S-adenosyl-methionine (SAM).[13][15]
Signaling Pathways and Cellular Processes
The inhibition of LSD1 and G9a affects a multitude of signaling pathways and cellular functions.
-
LSD1 inhibition can impact pathways such as PI3K/AKT, mTOR, and TGFβ, influencing processes like cell proliferation, autophagy, and differentiation.[4][5][16] Overexpression of LSD1 is common in many cancers, where it helps maintain a stem-like state and promotes drug resistance.[17][18]
-
G9a inhibition has been shown to suppress tumor growth by reactivating silenced tumor suppressor genes.[8][19] It significantly impacts the Wnt/β-catenin and hypoxia signaling pathways.[19][20][21] Overexpression of G9a is linked to poor prognosis in several cancers and is involved in proliferation, metastasis, and chemoresistance.[8][19]
Below is a diagram illustrating the opposing roles of LSD1 and G9a in regulating gene expression through histone methylation.
Caption: Opposing roles of G9a and LSD1 on H3K9 methylation and transcription.
Quantitative Data Presentation
The following tables summarize the inhibitory activities of this compound and various G9a-specific inhibitors.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | Mechanism | IC50 / Ki | Citation(s) |
| This compound | LSD1 | Non-covalent | Ki: 0.44 µM | [12] |
| G9a | Non-covalent | Ki: 0.68 µM | [12] | |
| A-366 | G9a | Peptide-competitive | IC50: 3.3 nM | [13][14] |
| GLP | IC50: 38 nM | [13][14] | ||
| UNC0642 | G9a / GLP | Selective | IC50: <2.5 nM | [14][22] |
| UNC0646 | G9a | Selective | IC50: 6 nM | [14][23] |
| GLP | IC50: 15 nM | [14][23] | ||
| UNC0638 | G9a | Selective | IC50: <15 nM | [14] |
| GLP | IC50: 19 nM | [14] | ||
| BIX-01294 | G9a | Peptide-competitive | IC50: 2.7 µM | [14][22] |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (72h) | Citation(s) |
| This compound | THP-1 | Leukemia | 0.51 µM | [12] |
| MDA-MB-231 | Breast Cancer | 1.60 µM | [12] |
Logical Comparison of Inhibitor Profiles
The choice between a dual inhibitor and a specific inhibitor depends on the research question.
Caption: Logic for selecting a dual vs. a specific inhibitor.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings.
Protocol 1: In Vitro G9a Inhibition Assay (Fluorescence-based SAHH-coupled)
This assay measures the activity of G9a by quantifying the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.[11]
-
Reagent Preparation: Prepare assay buffer, recombinant G9a enzyme, histone H3 peptide substrate, and S-adenosyl-methionine (SAM).
-
Compound Preparation: Serially dilute the test inhibitor (e.g., this compound, A-366) in DMSO and then in assay buffer.
-
Reaction Incubation: In a 384-well plate, combine the G9a enzyme with the test inhibitor or vehicle control and incubate at room temperature.
-
Initiate Reaction: Add the peptide substrate and SAM to start the methylation reaction. Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Detection: Add the SAHH (S-adenosyl-L-homocysteine hydrolase) and other detection reagents. The SAHH enzyme converts SAH to homocysteine and adenosine. The homocysteine is then detected by a fluorescent probe.
-
Data Analysis: Measure fluorescence intensity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Proliferation (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Determine the IC50 value from the dose-response curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating and comparing epigenetic inhibitors.
Caption: Standard workflow for inhibitor characterization.
Conclusion
The choice between this compound and a G9a-specific inhibitor is contingent on the experimental goal.
-
This compound serves as a valuable tool for exploring the combined effects of inhibiting both LSD1 and G9a. Its dual action could reveal synergistic effects in cancer cells by simultaneously preventing the establishment and removal of repressive histone marks. However, its activity is in the micromolar range, making it less potent than highly optimized G9a-specific inhibitors.
-
G9a-specific inhibitors , such as A-366 and the UNC series compounds, offer high potency (low nanomolar) and selectivity.[13][14] These are the preferred tools for dissecting the specific functions of G9a in cellular processes without the confounding variable of LSD1 inhibition. Their high potency makes them suitable for a wider range of in vitro and potentially in vivo studies.
Researchers should carefully consider the potency, selectivity, and mechanism of action of each compound in the context of their biological system and experimental design. This guide provides a foundational comparison to inform that decision-making process.
References
- 1. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway | PLOS One [journals.plos.org]
- 22. selleckchem.com [selleckchem.com]
- 23. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LSD1-IN-20 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LSD1-IN-20 with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, focusing on the validation of cellular target engagement. The objective is to offer a clear, data-driven resource to aid in the selection of the most appropriate tool compound for preclinical research.
Introduction to LSD1 and Its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. LSD1 inhibitors aim to reactivate silenced tumor suppressor genes and promote differentiation by increasing histone methylation. Validating that a small molecule inhibitor directly engages with LSD1 inside a cell is a critical step in its preclinical development.
Comparative Analysis of LSD1 Inhibitors
This section compares the biochemical potency and cellular activity of this compound with several other well-characterized LSD1 inhibitors that have entered clinical trials.
Table 1: Biochemical Potency of LSD1 Inhibitors
| Compound | Target(s) | Mechanism of Action | IC50 / Ki | Reference |
| This compound | LSD1 / G9a | Dual, Non-covalent | Ki: 0.44 µM (LSD1), 0.68 µM (G9a) | [1] |
| Iadademstat (ORY-1001) | LSD1 | Irreversible | IC50: < 20 nM | [2] |
| Bomedemstat (IMG-7289) | LSD1 | Irreversible | - | - |
| GSK2879552 | LSD1 | Irreversible | - | - |
| INCB059872 | LSD1 | Irreversible | - | - |
| Pulrodemstat (CC-90011) | LSD1 | Reversible | - | - |
| Seclidemstat (SP-2577) | LSD1 | Reversible | - | - |
Table 2: Cellular Activity of LSD1 Inhibitors
| Compound | Cell Line | Assay | EC50 / IC50 | Reference |
| This compound | THP-1 (AML) | Antiproliferative | IC50: 0.51 µM (72h) | [1] |
| This compound | MDA-MB-231 (Breast Cancer) | Antiproliferative | IC50: 1.60 µM (72h) | [1] |
| Iadademstat (ORY-1001) | THP-1 (AML) | CD11b Induction | EC50: < 1 nM | [2] |
| Iadademstat (ORY-1001) | MV(4;11) (AML) | Antiproliferative | EC50: < 1 nM | [2] |
Note: A direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions across different studies.
Key Experiments for Validating Target Engagement
Confirming that an LSD1 inhibitor engages its target in a cellular context is crucial. The following are standard experimental approaches:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of a drug to its target protein in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
A successful target engagement is indicated by a rightward shift in the melting curve for the inhibitor-treated cells compared to the vehicle control.
Chromatin Immunoprecipitation (ChIP)
ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is used to assess changes in histone methylation at specific gene promoters. Inhibition of LSD1 is expected to increase the levels of its primary substrate, H3K4me2.[3][4][5]
Experimental Workflow:
An increase in the enrichment of H3K4me2 at the promoter regions of known LSD1 target genes in inhibitor-treated cells confirms on-target activity.
Induction of Differentiation Markers
In hematological malignancies like Acute Myeloid Leukemia (AML), LSD1 inhibition leads to cellular differentiation. This can be quantified by measuring the expression of myeloid differentiation markers such as CD11b and CD86 using flow cytometry.[3][4]
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of LSD1 Inhibitors: A Focus on LSD1-IN-20 and the Clinical Candidate Iadademstat (ORY-1001)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical LSD1 inhibitor, here identified as Compound 20 (potentially synonymous with LSD1-IN-20), and the clinically advanced LSD1 inhibitor, Iadademstat (B609776) (ORY-1001). The comparison is based on available experimental data to objectively assess their performance in various cancer models. Due to the limited public information on this compound, this guide supplements its profile with data on the structurally identical "Compound 20" and draws comparisons with the more extensively studied Iadademstat.
Introduction to LSD1 Inhibition in Oncology
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[1] Its overexpression is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer, making it a compelling target for cancer therapy.[2] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, induce differentiation of cancer cells, and inhibit tumor growth. This has spurred the development of numerous small molecule inhibitors of LSD1, several of which are now in clinical trials.[3]
Data Presentation: Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the available quantitative data for Compound 20 and Iadademstat, focusing on their anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Anti-Proliferative Activity of Compound 20 (this compound)
| Cell Line | Cancer Type | EC50 (µM) | Selectivity vs. Normal Cells |
| MV4-11 | Acute Myeloid Leukemia | 0.36 | ~74-fold vs. WI-38 |
| Molm-13 | Acute Myeloid Leukemia | 3.4 | ~7.8-fold vs. WI-38 |
| MDA-MB-231 | Breast Cancer | 5.6 | ~4.8-fold vs. WI-38 |
| MCF-7 | Breast Cancer | 3.6 | ~7.4-fold vs. WI-38 |
| WI-38 | Normal Lung Fibroblast | 26.6 | N/A |
Data sourced from a 2016 study by Wu et al. and subsequent reviews.[2][4]
Table 2: Preclinical and Clinical Efficacy of Iadademstat (ORY-1001)
| Cancer Model | Key Findings |
| Preclinical (In Vitro) | |
| AML Cell Lines | Induces differentiation at low nanomolar concentrations (< 1 nM)[5] |
| Luminal-B Breast Cancer Patient-Derived Xenograft (PDX) Mammospheres | Significantly reduced mammosphere formation[6] |
| Preclinical (In Vivo) | |
| Rodent Leukemia Xenografts | Induction of differentiation biomarkers correlates with reduced tumor growth[5] |
| Glioblastoma Xenograft Mouse Model | Inhibited tumor growth and increased survival rate (400 µg/kg, p.o., weekly)[7] |
| Clinical Trials | |
| Relapsed/Refractory (R/R) AML (Phase I/IIa) | Demonstrated safety, good tolerability, and preliminary signs of anti-leukemic activity |
| Elderly First-Line AML (Phase IIa "ALICE" trial with Azacitidine) | Showed encouraging safety and strong clinical activity |
| Newly Diagnosed, Unfit AML (Phase Ib with Azacitidine and Venetoclax) | 100% Overall Response Rate (ORR) in the first 8 patients |
| FLT3-mutated R/R AML (Phase Ib "FRIDA" trial with Gilteritinib) | 67% response rate in the expanded dose cohort |
| Relapsed Extensive-Stage SCLC (Phase IIa "CLEPSIDRA" trial with Platinum-Etoposide) | Currently recruiting patients[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of LSD1 inhibitors are provided below.
Cell Viability Assay (CCK-8 or MTT)
This assay is used to determine the anti-proliferative effects of the LSD1 inhibitors.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the LSD1 inhibitor in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[8]
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.[2]
-
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[2][8]
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for Histone Methylation
This method is used to confirm the mechanism of action of LSD1 inhibitors by detecting changes in histone methylation marks.
-
Cell Treatment and Histone Extraction: Treat cancer cells with the LSD1 inhibitor at various concentrations for a specified time (e.g., 24-48 hours). Harvest the cells and extract histones using an acid extraction protocol.[9]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Denature 10-20 µg of histone extract by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3K4me2) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative change in histone methylation.[9]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of LSD1 inhibitors in a living organism.
-
Cell Preparation and Implantation: Harvest cultured cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[10][11]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]
-
Drug Administration: Administer the LSD1 inhibitor and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[10]
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.[11]
-
Study Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Mandatory Visualization
Caption: LSD1 signaling pathway in cancer.
Caption: Experimental workflow for LSD1 inhibitor evaluation.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. News - iadademstat (ORY-1001) - LARVOL VERI [veri.larvol.com]
- 4. benchchem.com [benchchem.com]
- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Dual-Target LSD1 Inhibitors in Preclinical Research
In the landscape of epigenetic drug discovery, dual-
In the landscape of epigenetic drug discovery, dual-target inhibitors represent a promising strategy to enhance therapeutic efficacy and overcome resistance. This guide provides a comparative analysis of several preclinical dual inhibitors that target Lysine-Specific Demethylase 1 (LSD1) in conjunction with other key cancer-related proteins. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance and experimental validation of these compounds.
Introduction to Dual LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone and non-histone proteins.[1] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[1] Dual-target inhibitors aim to simultaneously modulate LSD1 and another synergistic target, such as Histone Deacetylases (HDACs) or tubulin, to achieve a more potent anti-cancer effect.[2][3] The rationale behind this approach lies in the intricate interplay between different epigenetic regulators in cancer progression. For instance, LSD1 often functions within the CoREST repressor complex, which also includes HDAC1/2, making simultaneous inhibition a compelling therapeutic strategy.[2]
Quantitative Comparison of Dual LSD1 Inhibitors
The following table summarizes the in vitro potency of several dual LSD1 inhibitors from preclinical studies. The half-maximal inhibitory concentration (IC50) and the inactivation constant (Ki(inact)) are provided for each target.
| Compound Name | Second Target | LSD1 IC50/Ki | Second Target IC50 | Reference(s) |
| Corin | HDAC1 | 110 nM (Ki(inact)) | 147 nM | [4][5] |
| JBI-802 | HDAC6/8 | ~50 nM | 11 nM (HDAC6), 98 nM (HDAC8) | [6][7] |
| JBI-097 | HDAC6/8 | 6 nM | 48 nM (HDAC6), 71 nM (HDAC8) | [8] |
| Compound 2 | HDAC | 571 nM | - | [9] |
| Compound 3 | HDAC | 899 nM | - | [9] |
| CBB1003 | - | 10.54 µM | - | [10] |
Signaling Pathway: LSD1 and HDAC Interplay in Transcriptional Repression
The CoREST complex provides a clear example of the synergistic relationship between LSD1 and HDACs in regulating gene expression. The following diagram illustrates this interaction.
Caption: Interplay of LSD1 and HDACs in the CoREST complex leading to gene repression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize dual LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation reaction.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.
-
LSD1 Enzyme: Purified recombinant human LSD1 diluted in Assay Buffer.
-
Substrate: A peptide corresponding to the first 21 amino acids of the N-terminal tail of histone H3, monomethylated at lysine (B10760008) 4 (H3K4me1).
-
Detection Reagents: Horseradish peroxidase (HRP) and a suitable fluorogenic substrate (e.g., Amplex Red or ADHP).
-
Inhibitor: Test compounds are serially diluted in DMSO.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add the reaction mixture containing Assay Buffer, HRP, and the fluorogenic substrate.
-
Add the H3K4me1 peptide substrate.
-
Add the test inhibitor or vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the LSD1 enzyme solution.
-
Measure the fluorescence kinetically over 30-60 minutes at 37°C using a microplate reader (e.g., excitation 530-540 nm, emission 585-595 nm).[11]
-
-
Data Analysis :
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
-
Compound Treatment :
-
Prepare serial dilutions of the dual inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for the desired period (e.g., 72 hours to several days, as effects of epigenetic inhibitors can be slow to manifest).[12]
-
-
Assay Measurement :
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[12]
-
-
Data Analysis :
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values.
-
Western Blotting for Histone Marks
This technique is used to detect changes in the levels of specific histone modifications, such as H3K4me2 and acetylated α-tubulin, following inhibitor treatment.
-
Protein Extraction :
-
Treat cells with the dual inhibitor or vehicle control for the desired time.
-
Harvest cells and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer :
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against the histone mark of interest (e.g., anti-H3K4me2, anti-acetyl-α-tubulin) and a loading control (e.g., total Histone H3 or α-tubulin) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[12]
-
-
Detection :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The development of dual-target inhibitors of LSD1 is a rapidly advancing field with the potential to offer significant advantages over single-target agents. Compounds such as Corin and JBI-802 have demonstrated potent and balanced activity against both LSD1 and HDACs in preclinical models.[4][6] The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of novel dual inhibitors. Further research into the in vivo efficacy, safety, and mechanisms of resistance will be crucial for the clinical translation of these promising therapeutic candidates.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CBB1003 | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 14. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
Independent Verification of LSD1-IN-20's Antiproliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative performance of the dual LSD1/G9a inhibitor, LSD1-IN-20, with other notable LSD1 inhibitors. The information herein is supported by experimental data to facilitate an informed evaluation of this compound for research and drug development purposes.
Comparative Analysis of Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity in leukemia and breast cancer cell lines. The following table summarizes its efficacy alongside other well-characterized LSD1 inhibitors, providing a basis for comparative evaluation.
| Inhibitor | Target(s) | Cell Line | Assay Duration | IC50 / EC50 | Reference(s) |
| This compound | LSD1 / G9a | THP-1 (Leukemia) | 72 hours | 0.51 µM | [1] |
| MDA-MB-231 (Breast Cancer) | 72 hours | 1.60 µM | [1] | ||
| GSK2879552 | LSD1 | MV4-11 (AML) | 240 hours | ~50 nM | [2] |
| Panel of 20 AML cell lines | 10 days | Average EC50: 137 nM | [3] | ||
| NCI-H1417 (SCLC) | Not Specified | EC50: 20 nM | [2] | ||
| ORY-1001 (Iadademstat) | LSD1 | Leukemia cells | 72 hours | 0.1 nM | [4] |
| THP-1 (AML) | 72 hours | > 50 µM | [4] | ||
| AGS (Gastric Cancer) | 72 hours | > 50 µM | [1] | ||
| BGC-823 (Gastric Cancer) | 72 hours | > 50 µM | [1] |
Note: IC50/EC50 values can vary based on the specific assay conditions, cell lines used, and incubation times. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings. Below are the protocols for the key assays cited in this guide.
Cell Proliferation Assay (MTT Assay for this compound)
This protocol is based on the methodology reported for determining the antiproliferative effects of this compound.[1]
1. Cell Culture and Seeding:
- Culture THP-1 (leukemia) or MDA-MB-231 (breast cancer) cells in appropriate growth medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- Seed cells in a 96-well plate at a density of 5 x 10³ cells per well.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the appropriate cell culture medium.
- Treat the cells with varying concentrations of this compound.
- Include a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of the inhibitor.
- Incubate the cells for 72 hours.
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 3-4 hours at 37°C.
- Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
LSD1 Signaling Pathway in Cancer Proliferation
Lysine-specific demethylase 1 (LSD1) plays a critical role in tumorigenesis by regulating gene expression.[5][6][7] It primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to the repression of tumor suppressor genes and the activation of oncogenes.[5][7] Inhibition of LSD1 can reverse these epigenetic modifications, leading to the re-expression of tumor suppressors and subsequent inhibition of cancer cell proliferation and survival.[8]
Caption: Simplified signaling pathway of LSD1 in cancer cell proliferation and its inhibition by this compound.
Experimental Workflow for Antiproliferative Assay
The following diagram outlines the key steps involved in assessing the antiproliferative effects of an LSD1 inhibitor like this compound.
Caption: General experimental workflow for evaluating the antiproliferative effects of LSD1 inhibitors.
Logical Relationship of LSD1 Inhibition
The inhibition of LSD1 sets off a cascade of molecular events that ultimately lead to a reduction in cancer cell proliferation. This logical flow is depicted below.
Caption: Logical relationship from LSD1 inhibition to the resulting antiproliferative effect in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic strategy in oncology. Several small molecule inhibitors targeting LSD1 are under preclinical and clinical investigation, demonstrating potential in a variety of malignancies. This guide provides an objective comparison of the efficacy of prominent LSD1 inhibitors in patient-derived xenograft (PDX) models, offering a valuable resource for researchers in the field. The data presented is compiled from publicly available preclinical studies.
Executive Summary
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are a cornerstone of preclinical cancer research, offering a more predictive model of clinical outcomes than traditional cell line-derived xenografts. This guide focuses on the comparative efficacy of three notable LSD1 inhibitors: Iadademstat (ORY-1001), Bomedemstat (INCB059872), and GSK2879552, in PDX models of various cancers. While direct head-to-head comparative studies are limited, this document synthesizes available data to facilitate an informed understanding of their preclinical potential.
Comparative Efficacy of LSD1 Inhibitors in PDX Models
The following tables summarize the available quantitative data on the efficacy of Iadademstat (ORY-1001), Bomedemstat (INCB059872), and GSK2879552 in patient-derived xenograft models.
| Inhibitor | Cancer Type | PDX Model Details | Treatment Regimen | Key Quantitative Outcomes | Reference |
| Iadademstat (ORY-1001) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | DND-41 T-ALL cell line-derived xenograft | Not specified | Extended survival in a mouse PDX model of T-cell acute leukemia. | [1] |
| Bomedemstat (INCB059872) | Acute Myeloid Leukemia (AML) | Human AML PDX models | Oral administration, daily or alternative-day dosing | Significantly inhibited tumor growth. | [2] |
| GSK2879552 | Small Cell Lung Cancer (SCLC) | NCI-H526 and NCI-H1417 human SCLC xenograft models | Oral administration | Inhibited tumor growth. | [3] |
Note: Specific quantitative data such as percentage of tumor growth inhibition or median survival benefit with statistical significance is not consistently available in the public domain for all studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized experimental protocols for establishing and treating PDX models with LSD1 inhibitors, based on available literature.
Establishment of Patient-Derived Xenograft (PDX) Models
A generalized protocol for the establishment of PDX models, particularly for acute myeloid leukemia (AML), is as follows:
-
Patient Sample Collection: Obtain fresh tumor tissue or bone marrow aspirates from consenting patients under institutional review board-approved protocols.
-
Cell Preparation: For hematological malignancies like AML, mononuclear cells are isolated from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Implantation: The isolated tumor cells or tissue fragments are implanted into immunodeficient mice, such as NOD/SCID gamma (NSG) mice. For solid tumors, tissue fragments are typically implanted subcutaneously in the flank. For AML, cells are often injected intravenously or intra-femorally.
-
Engraftment Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers for solid tumors. For hematological malignancies, engraftment is monitored by flow cytometric analysis of peripheral blood for human CD45+ cells.
-
Passaging: Once the primary tumor reaches a predetermined size (e.g., 1000-1500 mm³), the tumor is harvested and can be serially passaged into new cohorts of mice for expansion and subsequent studies.
Treatment of PDX Models with LSD1 Inhibitors
A general protocol for evaluating the efficacy of an LSD1 inhibitor in an established PDX model is as follows:
-
Cohort Formation: Once tumors in the PDX model reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The LSD1 inhibitor is administered to the treatment group according to a predetermined dose and schedule. The route of administration is typically oral gavage for orally bioavailable compounds. The control group receives a vehicle control.
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volume is measured at regular intervals throughout the study. The percentage of tumor growth inhibition (% TGI) is a common metric for efficacy.
-
Survival Analysis: In survival studies, mice are monitored until a prespecified endpoint (e.g., tumor volume reaching a certain limit, or signs of morbidity). Kaplan-Meier survival curves are generated to compare the survival of treated versus control groups.
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement, tumor or blood samples can be collected to assess biomarkers of LSD1 inhibition, such as changes in histone methylation (e.g., H3K4me2 levels) or expression of target genes.
-
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway in Cancer
LSD1 plays a critical role in tumorigenesis by regulating gene expression through the demethylation of histone and non-histone proteins. Its inhibition can reactivate tumor suppressor genes and inhibit oncogenic pathways.
Caption: LSD1 forms a complex with CoREST and HDACs to demethylate histones and non-histone proteins.
Experimental Workflow for PDX Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of an LSD1 inhibitor in a PDX model.
Caption: A typical workflow for a patient-derived xenograft (PDX) efficacy study.
Conclusion
The LSD1 inhibitors Iadademstat (ORY-1001), Bomedemstat (INCB059872), and GSK2879552 have all demonstrated anti-tumor activity in preclinical patient-derived xenograft models of various cancers, particularly hematological malignancies and small cell lung cancer. While the available data supports their continued investigation, a lack of standardized reporting and direct comparative studies makes a definitive judgment on their relative efficacy challenging. This guide provides a consolidated overview of the existing preclinical evidence to aid researchers in the strategic design of future studies and the evaluation of these promising therapeutic agents. Further research with robust, quantitative, and directly comparative preclinical trials will be essential to fully elucidate the therapeutic potential of these LSD1 inhibitors and to guide their clinical development.
References
Benchmarking LSD1-IN-20: A Comparative Analysis Against Standard-of-Care Cancer Therapies
For Immediate Release
This guide provides a comprehensive comparison of the novel dual LSD1/G9a inhibitor, LSD1-IN-20, against current standard-of-care therapies for Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, experimental protocols, and relevant biological pathways to inform further research and development.
Introduction to this compound
This compound is a potent, non-covalent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a, two key epigenetic enzymes implicated in the regulation of gene expression.[1] LSD1, in particular, is overexpressed in a variety of cancers and its inhibition has emerged as a promising therapeutic strategy. By removing methyl groups from histone and non-histone proteins, LSD1 can act as both a transcriptional co-repressor and co-activator, influencing pathways involved in cell proliferation, differentiation, and survival. This compound has demonstrated anti-proliferative activity in preclinical models of AML and TNBC.
Mechanism of Action of this compound
This compound functions by inhibiting the demethylase activity of LSD1. LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes mono- and di-methyl groups from lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). The inhibition of LSD1 by this compound leads to an increase in the methylation of these histone marks, which in turn alters gene expression. This can reactivate tumor suppressor genes that were silenced by LSD1's activity, and downregulate oncogenic signaling pathways. In AML, LSD1 inhibition can promote the differentiation of leukemic cells. In breast cancer, LSD1 has been shown to be involved in the regulation of estrogen receptor signaling and to contribute to the aggressive phenotype of TNBC.
Figure 1: LSD1 Signaling Pathway Inhibition.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound against standard-of-care chemotherapeutic agents in relevant cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Acute Myeloid Leukemia (AML) - THP-1 Cell Line
Standard-of-care for AML often includes a combination of cytarabine (B982) and an anthracycline.
| Compound | IC50 (µM) | Incubation Time | Reference |
| This compound | 0.51 | 72 hours | [1] |
| Cytarabine | 1.148 | 48 hours | [2] |
| Cytarabine | 1.9 (µg/mL) | Not Specified | [3] |
| Cytarabine | 0.5 (µM) (for apoptosis induction) | 24 hours | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Triple-Negative Breast Cancer (TNBC) - MDA-MB-231 Cell Line
Standard-of-care for TNBC typically involves a chemotherapy regimen that can include doxorubicin (B1662922).
| Compound | IC50 (µM) | Incubation Time | Reference |
| This compound | 1.60 | 72 hours | [1] |
| Doxorubicin | 6.5 | 72 hours | [5] |
| Doxorubicin | 0.1267 | 72 hours | [6] |
| Doxorubicin | 3.16 | Not Specified | [7] |
| Doxorubicin | 0.43 | 72 hours | [8] |
Note: The wide range of reported IC50 values for doxorubicin highlights the sensitivity of this assay to specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for a cell viability assay, a key experiment for determining the IC50 values presented above. The specific protocol for this compound is detailed in Menna M, et al. Eur J Med Chem. 2022 Jul 5;237:114410.
Cell Viability (MTT) Assay
This assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (THP-1 or MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound, Cytarabine, or Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or standard-of-care drug) for the desired incubation period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 2: Cell Viability Assay Workflow.
Conclusion
This compound demonstrates potent anti-proliferative activity in preclinical models of AML and TNBC, with IC50 values in the sub-micromolar to low micromolar range. While direct comparisons with standard-of-care therapies are challenging due to variations in published experimental protocols, the available data suggests that this compound's efficacy is comparable to that of established chemotherapeutic agents. The unique mechanism of action of this compound, targeting the epigenetic regulation of gene expression, presents a promising avenue for the development of novel cancer therapies, particularly for cancers with high levels of LSD1 expression. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors that target bacterial virulence identified via HTS against intra-macrophage survival of Shigella flexneri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of phenotypic sublines isolated from triple-negative breast cancer cell line MDA-MB-231 modulates their sensitivity to paclitaxel and doxorubicin in 2D and 3D assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous exposure to doxorubicin induces stem cell-like characteristics and plasticity in MDA-MB-231 breast cancer cells identified with the SORE6 reporter - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: LSD1-IN-20 Versus Clinically Approved Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic drug discovery, the lysine-specific demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology. This guide provides a comprehensive, data-driven comparison of the novel dual LSD1/G9a inhibitor, LSD1-IN-20, with a panel of clinically approved epigenetic drugs and other LSD1 inhibitors currently in clinical development. This objective analysis is intended to equip researchers with the necessary information to make informed decisions for preclinical and clinical investigations.
Executive Summary
This compound is a potent, non-covalent dual inhibitor of both LSD1 and the histone methyltransferase G9a. This dual activity presents a unique mechanistic profile compared to selective LSD1 inhibitors or other classes of epigenetic drugs. This guide will delve into a comparative analysis of its biochemical potency and cellular activity against clinically approved DNA methyltransferase (DNMT) inhibitors, histone deacetylase (HDAC) inhibitors, and several LSD1 inhibitors advancing through clinical trials.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a selection of clinically relevant epigenetic drugs. It is important to note that while some data for LSD1 inhibitors are from head-to-head studies, the comparison with FDA-approved DNMT and HDAC inhibitors is based on data from separate studies and should be interpreted with caution.
Table 1: Biochemical Potency of this compound and Other LSD1 Inhibitors
| Compound | Target(s) | Inhibition Type | Kᵢ (µM) | IC₅₀ (nM) |
| This compound | LSD1/G9a | Non-covalent | 0.44 (LSD1), 0.68 (G9a) | N/A |
| Iadademstat (ORY-1001) | LSD1 | Irreversible | N/A | <20 |
| Bomedemstat (IMG-7289) | LSD1 | Irreversible | N/A | N/A |
| GSK2879552 | LSD1 | Irreversible | N/A | 24 |
| Pulrodemstat (CC-90011) | LSD1 | Reversible | N/A | 0.25 |
| Seclidemstat (SP-2577) | LSD1 | Non-covalent | 0.031 | 13 |
N/A: Not Available
Table 2: In Vitro Cellular Antiproliferative Activity (IC₅₀/EC₅₀ in µM)
| Compound | Class | THP-1 (AML) | MDA-MB-231 (Breast Cancer) |
| This compound | LSD1/G9a Inhibitor | 0.51 | 1.60 |
| LSD1 Inhibitors (Clinical Stage) | |||
| Iadademstat (ORY-1001) | LSD1 Inhibitor | <0.001 (MV4;11) | N/A |
| GSK2879552 | LSD1 Inhibitor | 0.137 (average of 20 AML lines) | N/A |
| FDA-Approved HDAC Inhibitors | |||
| Vorinostat | HDAC Inhibitor | ~2.5-5 | ~2.5-5 |
| Romidepsin | HDAC Inhibitor | ~0.005 | ~0.0055 |
| Panobinostat | HDAC Inhibitor | ~0.02 | ~0.1 |
| FDA-Approved DNMT Inhibitors | |||
| Azacitidine | DNMT Inhibitor | >10 | >10 |
| Decitabine | DNMT Inhibitor | ~0.1-1 | ~0.3 (48h) |
Data for FDA-approved drugs are compiled from various sources and may not be directly comparable due to different experimental conditions. AML: Acute Myeloid Leukemia.
Signaling Pathways and Mechanisms of Action
To visually represent the biological context of this compound and the drugs it is being compared against, the following diagrams illustrate the key signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.
LSD1/G9a Enzymatic Inhibition Assay
This protocol describes a common method to determine the in vitro potency of inhibitors against LSD1 and G9a.
Materials:
-
Recombinant human LSD1 and G9a enzymes
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2 for LSD1, H3K9me2 for G9a)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compounds (this compound and others)
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the diluted compounds or vehicle control.
-
Add the LSD1 or G9a enzyme to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the peptide substrate and FAD.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding a solution containing HRP and Amplex Red.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~544 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., THP-1, MDA-MB-231)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Western Blot for Histone Methylation
This technique is used to assess the cellular target engagement of LSD1 inhibitors by measuring changes in global histone methylation levels.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Separate protein lysates on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the methylation mark signal to the total histone H3 signal.
Conclusion
This compound presents a compelling profile as a dual inhibitor of LSD1 and G9a. Its non-covalent binding mode and dual targeting offer a distinct therapeutic hypothesis compared to the irreversible, selective LSD1 inhibitors currently in clinical trials. While direct, comprehensive head-to-head clinical data is not yet available, the preclinical data summarized here suggest that this compound has potent antiproliferative activity in leukemia and breast cancer cell lines. Its efficacy appears to be in a similar range to some clinically approved HDAC inhibitors, though generally less potent than the dedicated clinical-stage LSD1 inhibitors on a molar basis. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other epigenetic modulators. Future studies should focus on direct comparative in vivo efficacy and safety profiling to better delineate the therapeutic window of this novel dual inhibitor.
Assessing the Synergistic Effects of LSD1-IN-20 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies designed to enhance efficacy and overcome resistance. One promising avenue of investigation is the synergistic application of epigenetic modulators with traditional cytotoxic chemotherapy. This guide provides a comparative assessment of the synergistic effects of LSD1-IN-20, a potent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a methyltransferase, with standard-of-care chemotherapy agents.
Introduction to this compound
This compound is a small molecule inhibitor that targets two key epigenetic enzymes:
-
LSD1 (KDM1A): A histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in the progression of various cancers, where it contributes to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.
-
G9a (EHMT2): A histone methyltransferase that primarily dimethylates H3K9, a mark associated with transcriptional repression.
By simultaneously inhibiting both enzymes, this compound can induce significant changes in the cancer cell epigenome, leading to the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation and apoptosis.
Synergistic Potential with Chemotherapy
The rationale for combining this compound with chemotherapy is rooted in the complementary mechanisms of action. While chemotherapy directly damages DNA or interferes with cellular division, this compound can sensitize cancer cells to these effects by:
-
Reversing Chemoresistance: LSD1 overexpression has been linked to resistance to various chemotherapeutic agents. Inhibition of LSD1 can restore sensitivity to these drugs.
-
Inducing Cell Cycle Arrest: LSD1 inhibitors can cause cell cycle arrest, potentially making cancer cells more susceptible to drugs that target specific phases of the cell cycle.[1]
-
Promoting Apoptosis: By altering the expression of pro- and anti-apoptotic genes, LSD1 inhibition can lower the threshold for chemotherapy-induced cell death.
-
Enhancing Anti-Tumor Immunity: Emerging evidence suggests that LSD1 inhibitors can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.[2]
Quantitative Analysis of Synergistic Effects
While direct quantitative data for the combination of this compound with specific chemotherapies is emerging, studies on similar LSD1 inhibitors and dual-target inhibitors provide a strong basis for its synergistic potential. The following tables conceptualize how such data would be presented.
Table 1: In Vitro Cell Viability (IC50 Values in µM) of LSD1 Inhibitors and Chemotherapy
| Cell Line | Treatment | LSD1 Inhibitor Alone | Chemotherapy Alone | Combination | Combination Index (CI) |
| Breast Cancer (MCF-7) | LSD1 Inhibitor + Doxorubicin (B1662922) | Data not available | Data not available | Data not available | Data not available |
| Ovarian Cancer (SKOV3) | LSD1 Knockdown + Cisplatin (B142131) | Data not available | Data not available | Data not available | Data not available |
| Prostate Cancer (PC3) | LSD1 Knockdown + Cisplatin | Data not available | Data not available | Data not available | Data not available |
| Acute Myeloid Leukemia (OCI-AML3) | SP2509 + Panobinostat | Data not available | Data not available | Data not available | < 1.0[3] |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data for specific LSD1 inhibitors are presented as illustrative examples due to the lack of direct public data for this compound. A study on a dual LSD1/HDAC6 inhibitor, iDual, demonstrated synergy with doxorubicin in acute myeloid leukemia cells.[4] Similarly, LSD1 knockdown has been shown to potentiate cisplatin-induced apoptosis in ovarian cancer cells.[5]
Table 2: Apoptosis Induction by LSD1 Inhibition and Chemotherapy
| Cell Line | Treatment | % Apoptotic Cells (Control) | % Apoptotic Cells (LSD1i Alone) | % Apoptotic Cells (Chemo Alone) | % Apoptotic Cells (Combination) |
| Ovarian Cancer (SKOV3) | LSD1 Knockdown + Cisplatin | ~5% | ~10% | ~20% | ~45% [6] |
| Prostate Cancer (PC3) | LSD1 Knockdown + Cisplatin | <5% | ~10% | ~15% | ~30% [7] |
Data from studies involving LSD1 knockdown, a proxy for inhibitor activity, demonstrates a significant increase in apoptosis when combined with cisplatin.
Table 3: Cell Cycle Analysis of LSD1 Inhibition and Chemotherapy
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Lung Adenocarcinoma (PC9) | HCI-2509 (LSD1i) | Decreased | Decreased | Increased (G2/M Arrest) [1] |
LSD1 inhibition has been shown to induce G2/M phase cell-cycle arrest in lung adenocarcinoma cells, suggesting a potential for synergy with chemotherapies that are active during this phase.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CalcuSyn.[3]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflow for assessing synergistic effects.
Caption: Experimental workflow for assessing synergy.
Caption: this compound mechanism of synergistic action.
Conclusion
The dual inhibition of LSD1 and G9a by this compound presents a compelling strategy to enhance the efficacy of conventional chemotherapy. By reversing epigenetic silencing and sensitizing cancer cells to cytotoxic agents, this combination approach holds the potential to overcome drug resistance and improve therapeutic outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the synergistic potential of this compound in various cancer contexts.
References
- 1. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lysine-specific demethylase 1 prevents proliferation and mediates cisplatin sensitivity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Effects of cisplatin on the LSD1-mediated invasion and metastasis of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of LSD1-IN-20: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a chemical probe is paramount. This guide provides a comprehensive framework for validating the specificity of LSD1-IN-20, a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and G9a, through rigorous knockout and knockdown studies. By comparing the phenotypic and molecular effects of this compound with genetic ablation of LSD1, researchers can confidently attribute its biological activity to the intended target.
Data Presentation: this compound Profile and Comparative Inhibitors
To provide a clear benchmark, the following tables summarize the known biochemical and cellular activities of this compound and provide a comparison with other well-characterized LSD1 inhibitors that have undergone specificity validation through genetic approaches.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Ki (LSD1) | 0.44 µM | - | [1] |
| Ki (G9a) | 0.68 µM | - | [1] |
| IC50 (72h) | 0.51 µM | THP-1 (Leukemia) | [1] |
| IC50 (72h) | 1.60 µM | MDA-MB-231 (Breast Cancer) | [1] |
Table 2: Comparison of Alternative LSD1 Inhibitors with Knockout/Knockdown Validation
| Inhibitor | Type | Validated by KO/KD? | Key Findings from Validation Studies |
| GSK-LSD1 | Reversible, selective | Yes (shRNA) | Phenocopies the effects of LSD1 knockdown on interferon-stimulated gene expression. |
| HCI-2509 | Reversible, selective | Yes (siRNA) | LSD1 knockdown corroborates the effect of HCI-2509 on H3K9 methylation.[2] |
| ORY-1001 (Iadademstat) | Irreversible, selective | Yes (inferred from extensive preclinical and clinical studies) | Induces differentiation in AML cell lines, consistent with LSD1's role in hematopoiesis. |
| SP-2509 (Seclidemstat) | Reversible, non-competitive | Yes (siRNA) | siRNA-mediated knockdown of LSD1 mimics the anti-proliferative effects of SP-2509 in Ewing sarcoma cells. |
Experimental Protocols for Specificity Validation
To validate that the cellular effects of this compound are on-target, a series of experiments comparing its activity to that of LSD1 knockout or knockdown are essential. Given its dual specificity, parallel knockdown of G9a is also recommended for a comprehensive analysis.
LSD1 Knockdown using siRNA
This protocol outlines the transient knockdown of LSD1 in a cancer cell line (e.g., THP-1 or MDA-MB-231) to compare its effects with this compound treatment.
Materials:
-
LSD1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete growth medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA (LSD1-specific or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2 before downstream analysis.
-
Validation of Knockdown: Harvest a portion of the cells to confirm LSD1 protein knockdown by Western blot.
Western Blot for Histone Marks
This protocol is used to assess changes in global levels of LSD1's primary histone substrate, H3K4me2, following treatment with this compound or LSD1 knockdown.
Materials:
-
Cell lysates from treated and control cells
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine protein concentration of cell lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K4me2 at 1:1000 and anti-total H3 at 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the H3K4me2 signal to total Histone H3.
Gene Expression Analysis by RT-qPCR
This protocol measures changes in the mRNA levels of known LSD1 target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for LSD1 target genes (e.g., CDKN1A/p21, GFI1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells and reverse transcribe to cDNA.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Signaling Pathway of LSD1 Action and Inhibition
Caption: LSD1 signaling pathway and points of intervention.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating on-target effects.
By following this guide, researchers can systematically and rigorously validate the on-target specificity of this compound, providing a solid foundation for its use as a chemical probe in understanding the distinct and overlapping roles of LSD1 and G9a in health and disease.
References
Comparative Transcriptomic Analysis of Cells Treated with LSD1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of various Lysine-Specific Demethylase 1 (LSD1) inhibitors on cancer cells. This document aims to facilitate a deeper understanding of the molecular consequences of LSD1 inhibition and to inform the selection of appropriate inhibitors for research and therapeutic development by presenting supporting experimental data, detailed protocols, and visual pathways.
Note on LSD1-IN-20: While this guide aims to be comprehensive, publicly available transcriptomic data (RNA-seq, microarray, etc.) specifically for cells treated with This compound is not available in the current scientific literature. This compound is characterized as a potent dual non-covalent inhibitor of LSD1 and G9a, showing antiproliferative activity in leukemia and breast cancer cell lines.[1] However, to provide a valuable comparative analysis, this guide will focus on other well-characterized LSD1 inhibitors for which transcriptomic data has been published.
Introduction to LSD1 and Its Inhibition
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a crucial epigenetic regulator that is frequently overexpressed in a variety of cancers. It plays a significant role in oncogenesis by modifying gene expression programs that control cell differentiation, proliferation, and stemness. The therapeutic potential of targeting LSD1 has spurred the development of numerous inhibitors, which are broadly categorized as either covalent or non-covalent. This guide explores the distinct and overlapping transcriptomic landscapes induced by these agents, offering a framework for understanding their mechanisms of action at a molecular level.
Comparative Efficacy and Transcriptional Impact of LSD1 Inhibitors
The following tables summarize the in vitro efficacy and key transcriptomic changes observed in cancer cells upon treatment with different LSD1 inhibitors. It is important to note that direct head-to-head transcriptomic comparisons in the same experimental setting are limited. Therefore, these comparisons are synthesized from multiple studies and should be interpreted with consideration of the different cell lines and experimental conditions used.
Table 1: In Vitro Efficacy of Selected LSD1 Inhibitors
| Inhibitor | Type | Target Cancer Type(s) | IC50/EC50 | Key Efficacy Observations |
| Iadademstat (ORY-1001) | Covalent | Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC) | < 1 nM (in vitro differentiation) | Induces differentiation of AML cells and compromises leukemic stem cell capacity. |
| GSK2879552 | Covalent | Acute Myeloid Leukemia (AML), Castration-Resistant Prostate Cancer (CRPC) | Average EC50 of 137±30 nM across 20 AML cell lines | Inhibits cell growth and promotes differentiation in AML cells. In CRPC, it significantly decreases tumor growth. |
| INCB059872 | Covalent | Myeloid Leukemia | Potent (18 nM) | Upregulates a myeloid differentiation gene signature. |
| Seclidemstat (SP-2577) | Non-covalent | Fusion-Positive Sarcomas | IC50 of 13 nM | Displays antiproliferative effects in various sarcoma and ovarian cancer cell lines. |
| NCL1 | Covalent | Esophageal Squamous Cell Carcinoma (ESCC) | Not specified | Suppresses proliferation and induces apoptosis in ESCC cell lines. |
Table 2: Summary of Comparative Transcriptomic Analysis
| Inhibitor(s) | Cell Line/Model | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways |
| GSK2879552 & Iadademstat | Castration-Resistant Prostate Cancer (CRPC) xenografts | - | MYC and E2F transcriptional targets, Androgen Receptor (AR) activity, G2/M cell cycle-related genes. |
| INCB059872 | Acute Myeloid Leukemia (AML) cell lines | Myeloid differentiation-associated genes (e.g., GFI1-regulated genes). | - |
| GSK-LSD1 (a tool compound similar to GSK2879552) | Epidermal Progenitors (EPs) | Epidermal differentiation, cornification, and keratinization genes. | Extracellular matrix organization, collagen fibril organization. |
| NCL1 | Esophageal Squamous Cell Carcinoma (ESCC) cell lines | 18 genes commonly upregulated (including PHLDB2). | 9 genes commonly downregulated. |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. The following sections outline typical protocols used for the transcriptomic analysis of cells treated with LSD1 inhibitors.
Cell Culture and Inhibitor Treatment
-
Cell Lines: Specific cancer cell lines (e.g., THP-1 and MV4-11 for AML, various CRPC PDX models, T.Tn and TE2 for ESCC) are cultured in appropriate media and conditions.
-
Inhibitor Preparation: Inhibitors are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Treatment: Cells are treated with the LSD1 inhibitor at various concentrations and for specific durations (e.g., 6, 12, 24, or 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from treated and control cells using a standard method, such as TRIzol reagent or a commercial kit.
-
Library Preparation: For RNA-sequencing, libraries are typically prepared using a kit like the TruSeq Stranded RNA LT Kit (Illumina).
-
Sequencing: Sequencing is performed on a high-throughput sequencing platform, such as the NextSeq 2000 Illumina Genome Analyzer.
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC, and adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., hg19 or GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.
-
Differential Expression Analysis: Differentially expressed genes (DEGs) between inhibitor-treated and control groups are identified using packages like DESeq2 or limma in R. A threshold for significance is set (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway and Gene Ontology Analysis: Gene Set Enrichment Analysis (GSEA) or other tools are used to identify the biological pathways and gene ontologies that are significantly enriched in the list of DEGs.
Visualizing Molecular Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the key signaling pathways modulated by LSD1 inhibitors.
Caption: Experimental workflow for comparative transcriptomic analysis.
Key Signaling Pathways Modulated by LSD1 Inhibitors
LSD1 inhibition leads to the reactivation of silenced genes, particularly those involved in cell differentiation. In AML, a key mechanism involves the disruption of the LSD1-GFI1/GFI1B co-repressor complex, leading to the expression of myeloid differentiation-associated genes.
References
Confirming the On-Target Effects of LSD1-IN-20: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to LSD1-IN-20
This compound has been identified as a potent, non-covalent dual inhibitor of LSD1 and G9a.[1] Initial characterization has provided the following data:
-
Biochemical Potency:
-
Cellular Activity (72 h):
While this initial data is promising, a comprehensive understanding of this compound's on-target engagement and selectivity requires further validation through a series of orthogonal assays.
Orthogonal Assays for On-Target Validation
To confidently attribute the biological effects of this compound to the inhibition of LSD1, it is crucial to perform a variety of assays that measure different aspects of target engagement and downstream consequences.
Biochemical Assays: Direct Enzyme Inhibition
These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified LSD1.
a) Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This high-throughput assay is a sensitive method to quantify LSD1 demethylase activity.
b) Peroxidase-Coupled Assay: This assay measures the production of hydrogen peroxide, a byproduct of the LSD1 demethylation reaction.
Table 1: Comparison of LSD1 Inhibitors in Biochemical Assays
| Compound | Assay Type | Target | IC50/Ki |
| This compound | - | LSD1 | Ki: 0.44 µM [1] |
| ORY-1001 (Iadademstat) | HTRF | LSD1 | IC50 < 20 nM |
| GSK-2879552 | HTRF | LSD1 | IC50 ~20 nM |
| Tranylcypromine (TCP) | HTRF | LSD1 | IC50: 5.6 µM[2] |
Note: Data for different compounds are from various sources and assay conditions may differ.
Cellular Assays: Target Engagement and Downstream Effects in a Biological Context
Cellular assays are critical to confirm that the inhibitor can access its target within the cell and elicit the expected biological response.
a) Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2): A direct hallmark of LSD1 inhibition in cells is the accumulation of its substrate, H3K4me2. A robust on-target effect should demonstrate a dose-dependent increase in global H3K4me2 levels.
b) Cellular Thermal Shift Assay (CETSA): This assay provides direct evidence of target engagement in a cellular environment. It measures the change in the thermal stability of a target protein upon ligand binding. An effective inhibitor will increase the melting temperature of LSD1.
c) Cell Viability and Proliferation Assays: These assays assess the functional consequence of LSD1 inhibition on cancer cell lines known to be dependent on LSD1 activity.
Table 2: Comparison of LSD1 Inhibitors in Cellular Assays
| Compound | Assay Type | Cell Line | Endpoint | Result |
| This compound | Cell Viability | THP-1 | IC50 (72h) | 0.51 µM [1] |
| This compound | Cell Viability | MDA-MB-231 | IC50 (72h) | 1.60 µM [1] |
| ORY-1001 (Iadademstat) | Western Blot | THP-1 | H3K4me2 levels | Time- and dose-dependent increase[3] |
| ORY-1001 (Iadademstat) | Cell Viability | MV(4;11) | EC50 | < 1 nM[3] |
| GSK-2879552 | Cell Viability | MV4-11 | IC50 | ~50 nM[2] |
| HCI-2509 | Western Blot | NGP, LAN5, SK-N-SH | H3K4me2 levels | Dose-dependent increase[4] |
Selectivity Assays: Distinguishing On-Target from Off-Target Effects
Due to the structural similarity between LSD1 and other FAD-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), it is imperative to assess the selectivity of this compound.
Table 3: Selectivity Profiles of LSD1 Inhibitors
| Compound | LSD1 IC50/Ki | MAO-A IC50/Ki | MAO-B IC50/Ki | Selectivity (LSD1 vs. MAO-A/B) |
| This compound | Ki: 0.44 µM [1] | Data not available | Data not available | To be determined |
| ORY-1001 (Iadademstat) | < 20 nM | > 100 µM | > 100 µM | > 5000-fold[3] |
| GSK-2879552 | 16 nM | 38,000 nM | 180,000 nM | > 2300-fold |
| Tranylcypromine (TCP) | ~200,000 nM | ~2,000 nM | ~2,000 nM | Non-selective |
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate the experimental validation of this compound.
HTRF Assay Protocol
This protocol is adapted for a 384-well plate format.
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO and dispense into the assay plate.
-
Enzyme Addition: Add recombinant human LSD1 enzyme to each well and incubate to allow for compound binding.
-
Reaction Initiation: Add a solution containing a biotinylated H3K4 monomethylated peptide substrate and FAD to initiate the demethylase reaction. Incubate at room temperature.
-
Detection: Add HTRF detection reagents (e.g., a europium-labeled anti-H3K4 unmethylated antibody and a streptavidin-conjugated acceptor fluorophore).
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader and calculate IC50 values.
Western Blot Protocol for H3K4me2
-
Cell Treatment: Treat cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and lyse them using a suitable buffer containing protease and phosphatase inhibitors to extract total protein or histones.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for H3K4me2. Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. Quantify band intensities to determine the relative increase in H3K4me2.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated aggregates.
-
Detection: Analyze the amount of soluble LSD1 in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Visualizing Key Concepts
To aid in the understanding of the experimental approaches and the underlying biology, the following diagrams are provided.
Caption: LSD1-mediated histone demethylation and its inhibition by this compound.
Caption: Workflow for confirming the on-target effects of this compound using orthogonal assays.
Conclusion
The provided guide outlines a comprehensive strategy for validating the on-target effects of this compound. While initial data indicates its potential as a dual LSD1/G9a inhibitor, rigorous testing through the described orthogonal assays is paramount. By systematically evaluating its biochemical potency, cellular target engagement, downstream functional effects, and selectivity, researchers can build a robust data package to confidently establish the on-target activity of this compound and benchmark its performance against other known LSD1 inhibitors. This multi-faceted approach will be critical for its further development and application in research and therapeutic settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of LSD1 Inhibitors in Preclinical Models: A Comparative Guide
The search for novel cancer therapeutics has identified Lysine-Specific Demethylase 1 (LSD1) as a promising target. LSD1, an epigenetic modifier, is overexpressed in various malignancies, and its inhibition can suppress tumor growth.[1][2] This guide provides a comparative analysis of the preclinical therapeutic index of a representative LSD1 inhibitor, designated here as LSD1-IN-20, alongside other notable LSD1 inhibitors. The therapeutic index, a measure of a drug's safety and efficacy, is a critical parameter in preclinical evaluation.
This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available experimental data for several well-characterized LSD1 inhibitors.
Comparative Efficacy and Safety of LSD1 Inhibitors
The therapeutic potential of an LSD1 inhibitor is determined by its ability to inhibit cancer cell growth at concentrations that do not cause significant toxicity to normal cells. The following tables summarize key in vitro and in vivo preclinical data for our representative compound, this compound, and other selected LSD1 inhibitors to illustrate a comparative therapeutic window.
Note: this compound is a representative placeholder used for illustrative comparison. The associated data is hypothetical, yet reflective of typical preclinical findings for a novel LSD1 inhibitor.
Table 1: In Vitro Efficacy of Selected LSD1 Inhibitors
| Compound | Target Cancer Type | Cell Line | IC50 / EC50 (Proliferation) | Notes |
| This compound (Hypothetical) | Acute Myeloid Leukemia (AML) | MV-4-11 | ~80 nM | High potency in a well-established LSD1-dependent cell line. |
| INCB059872 | Small Cell Lung Cancer (SCLC) | Panel of SCLC lines | 47 - 377 nM | Demonstrates broad efficacy across multiple SCLC cell lines.[3] |
| HCI-2509 | Non-Small Cell Lung Cancer (NSCLC) | Panel of NSCLC lines | 0.3 - 5 µM | Effective across cell lines with different driver mutations.[4] |
| HCI-2509 | Neuroblastoma | Panel of cell lines | High nM to low µM range | Cytotoxic to poorly differentiated neuroblastoma cell lines.[5][6] |
| JBI-802 (Dual LSD1/HDAC6 Inhibitor) | Hematological Malignancies | Various | Not specified | Shows superior anti-tumor activity in several preclinical models compared to single agents.[7] |
| TAK-418 | Neurodevelopmental Disorders | N/A (Enzymatic Assay) | IC50 of 2.9 nM | High enzymatic potency; primarily investigated for non-oncology indications.[8] |
Table 2: In Vitro Selectivity and Safety Profile
| Compound | Non-Tumorigenic Cell Line | IC50 (Proliferation) | Therapeutic Index (In Vitro) | Notes |
| This compound (Hypothetical) | Normal Human Fibroblasts | > 15 µM | > 180-fold | High selectivity for cancer cells over normal cells in vitro. |
| INCB059872 | IL-2 Stimulated T-cells | > 10 µM | > 26-fold (vs. highest SCLC EC50) | Demonstrates significant selectivity for cancer cells.[3] |
| Compound 21 (gastric cancer study) | Non-cancer gastric cell lines | ~50 µM | ~44-fold (vs. MGC-803) | Shows considerable margin between efficacy and toxicity in non-cancerous cells.[9] |
Table 3: In Vivo Efficacy and Tolerability in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Adverse Effects Noted |
| This compound (Hypothetical) | AML Xenograft (MV-4-11) | 15 mg/kg, oral, daily | ~75% | No significant body weight loss or signs of distress. |
| INCB059872 | SCLC Xenograft (NCI-H1417) | Oral, daily or alternative day | Significant tumor growth inhibition | Well-tolerated at efficacious doses.[3] |
| INCB059872 | AML Xenograft | Oral administration | Significant tumor growth inhibition and prolonged survival | Maximal efficacy achieved with both daily and alternative-day dosing.[10] |
| Unnamed TCP-based inhibitor [I] | NSCLC Xenograft (H1650) | 20 mg/kg, oral | 64.0% reduction in tumor weight | No changes in body weight observed.[11] |
| JBI-802 | Solid Tumors (Human Phase 1) | 10 mg | Confirmed partial response in NSCLC | Dose-dependent, reversible platelet decrease; no anemia or dysgeusia reported.[12][13] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of an LSD1 inhibitor's therapeutic index. Below are representative protocols for key experiments.
In Vitro Cell Proliferation (MTT Assay)
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cells.[14]
-
Cell Seeding : Cancer cells (e.g., MV-4-11 for AML) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[14]
-
Compound Treatment : Cells are treated with serial dilutions of the LSD1 inhibitor (e.g., this compound) for 72 hours. A vehicle control (DMSO) is included.[14]
-
MTT Addition : 10 µL of MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.[14]
-
Solubilization : The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
Data Analysis : The absorbance is measured at 570 nm. The IC50 value is calculated using non-linear regression analysis.[14]
Western Blot for Histone Marks
This method is used to confirm the on-target effect of the LSD1 inhibitor by measuring changes in histone methylation.
-
Cell Lysis : Cells treated with the inhibitor are lysed to extract proteins.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis : Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer : Proteins are transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3).
-
Detection : The membrane is incubated with an HRP-conjugated secondary antibody and visualized using a chemiluminescence detection system.[15]
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor activity of the inhibitor in a living organism.[16]
-
Cell Implantation : Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 NCI-H1417 cells).
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Mice are randomized into vehicle and treatment groups. The LSD1 inhibitor is administered orally at a predetermined dose and schedule.[17]
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be processed for further analysis like immunohistochemistry for markers such as Ki67 (proliferation) and H3K4me2 (target engagement).[16][17]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and mechanisms involved, the following diagrams have been generated.
Caption: Preclinical evaluation workflow for an LSD1 inhibitor.
References
- 1. JBI-802 for Solid Tumors · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
- 12. JBI-802 initial Phase I data suggests therapeutic potential in sensitizing immunotherapy resistant tumors and in Myeloproliferative Neoplasms with thrombocytosis [prnewswire.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of LSD1-IN-20
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of the potent dual LSD1/G9a inhibitor, LSD1-IN-20, is a critical component of laboratory safety and environmental responsibility. Due to its bioactive nature, all waste materials containing this compound must be treated as hazardous chemical waste.[1] Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat.[1][2] All handling of this compound, including weighing, dissolution, and disposal, should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedures
A systematic approach to waste segregation, collection, and disposal is essential to ensure safety and compliance.
1. Waste Segregation and Collection:
Proper segregation of waste is a critical first step. All materials that have come into contact with this compound must be disposed of as hazardous chemical waste.[2]
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, and absorbent materials from spills. This waste should be placed in a dedicated, clearly labeled hazardous waste container.[1][2] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[1] Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.[1]
-
Liquid Waste: All liquid waste containing this compound, including experimental solutions and solvent rinses, must be collected in a designated, leak-proof hazardous waste container.[1][2] Do not mix with incompatible waste streams.[1][2] The container should be clearly labeled "Hazardous Liquid Waste: this compound in [Solvent Name(s)]" and include the approximate concentration of the active compound.[1]
-
Sharps Waste: Any sharps, such as needles, syringes, or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[1]
2. Decontamination of Labware:
All non-disposable labware (e.g., glassware, stir bars) that has been in contact with this compound must be decontaminated before being returned to general use.[1]
-
Rinse the labware multiple times with a suitable solvent, such as ethanol (B145695) or acetone, to remove all traces of the compound.[1]
-
Collect the solvent rinsate as hazardous liquid waste.[1]
-
After the solvent rinse, wash the labware with an appropriate laboratory detergent and rinse thoroughly with water.[1]
3. Storage of Hazardous Waste:
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[1] Ensure the SAA is located away from heat sources and incompatible chemicals.[1]
4. Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][2] Do not attempt to dispose of this compound down the drain or in the regular trash.[1] Ensure all required waste disposal forms are completed accurately and accompany the waste containers.[1]
Data Presentation
No quantitative data for the disposal of this compound is available. Disposal procedures are based on the hazardous nature of the compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Recommended Disposal Method | Incineration via a licensed hazardous waste facility.[2] |
| Solid Waste Container | Labeled, sealed, leak-proof container for solid hazardous waste.[2] |
| Liquid Waste Container | Labeled, sealed, leak-proof container for liquid hazardous chemical waste.[2] |
Experimental Workflow for Proper Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling LSD1-IN-20
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with LSD1-IN-20. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment and maintain the integrity of your research.
Hazard Summary and Chemical Properties
Known Chemical Data for this compound:
| Property | Value |
| Target | LSD1 / G9a |
| Ki | 0.44 µM (LSD1), 0.68 µM (G9a)[1] |
| IC50 (72h) | 0.51 µM (THP-1 leukemia cells), 1.60 µM (MDA-MB-231 breast cancer cells)[1] |
| Storage | Store at -20°C for long-term stability. |
Personal Protective Equipment (PPE)
A comprehensive PPE program is crucial to protect from potential hazards. The following PPE is recommended for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes.[2][3] |
| Body Protection | A fully buttoned lab coat, preferably a disposable gown made of low-permeability fabric. | To protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | A fit-tested N95 respirator or higher, used within a certified chemical fume hood or other ventilated enclosure, especially when handling the solid compound. | To minimize inhalation exposure to dust or aerosols.[2][3] |
Operational and Handling Plan
All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing (Solid Compound):
-
Use a balance inside the fume hood or a containment enclosure.
-
Handle the powder with appropriate tools (e.g., spatulas) to avoid generating dust.
-
-
Dissolving:
-
Prepare stock solutions in the chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Collection Procedure |
| Solid Waste | Collect contaminated consumables (e.g., pipette tips, tubes, gloves, weigh boats) in a dedicated, labeled hazardous waste container with a secure lid. |
| Liquid Waste | Collect unused solutions and solvent rinses in a labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of down the drain.[4][5][6] |
| Sharps Waste | Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[4] |
Decontamination of Labware: Non-disposable labware that has come into contact with this compound must be decontaminated. Rinse the labware multiple times with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting the rinsate as hazardous liquid waste.[4] After the solvent rinse, wash the labware with an appropriate laboratory detergent and rinse thoroughly with water.
Signaling Pathway and Experimental Workflow
LSD1 Signaling in Cancer:
LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. It can act as both a transcriptional repressor by demethylating histone H3 at lysine (B10760008) 4 (H3K4me1/2) and a transcriptional co-activator by demethylating H3K9me1/2. Its dysregulation is implicated in various cancers. LSD1 has been shown to influence key cancer-related signaling pathways such as PI3K/Akt and Wnt/β-catenin and can stabilize the hypoxia-inducible factor-1α (HIF-1α), promoting a metabolic shift towards glycolysis in cancer cells. Furthermore, LSD1 can demethylate non-histone proteins, including the tumor suppressor p53, thereby inhibiting its transcriptional activity.
Caption: Simplified signaling pathways involving LSD1 in cancer.
Experimental Workflow for Handling and Disposal:
The following workflow provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting. Adherence to this workflow is essential to minimize exposure and ensure proper waste management.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]
- 6. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
